molecular formula C6H12ClN B1297856 Diallylamine hydrochloride CAS No. 6147-66-6

Diallylamine hydrochloride

Cat. No.: B1297856
CAS No.: 6147-66-6
M. Wt: 133.62 g/mol
InChI Key: PZNOBXVHZYGUEX-UHFFFAOYSA-N
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Description

Diallylamine Hydrochloride (CAS 6147-66-6) is an organic compound with the molecular formula C6H12ClN and a molecular weight of 133.62 g/mol. This white to off-white solid has a melting point of 166-168 °C and is a key monomer in polymer science . Its primary research value lies in its role in Butler's cyclopolymerization protocol, where it reacts with sulfur dioxide to form a series of functional, water-soluble polyelectrolytes with amino acid residues . These resulting polymers exhibit fascinating solution properties and can self-assemble into micelles at remarkably low critical micelle concentrations of around 7 ppm. Furthermore, at concentrations as low as 6 ppm, these polymers demonstrate superb corrosion inhibition properties, protecting mild steel in acidic environments with efficiencies reaching up to 96% . This combination of features makes this compound a valuable building block for developing advanced materials for applications ranging from industrial water treatment to specialized chemical synthesis. The product is intended for research purposes only and is not suitable for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-prop-2-enylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11N.ClH/c1-3-5-7-6-4-2;/h3-4,7H,1-2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNOBXVHZYGUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26063-69-4
Record name Poly(diallylammonium chloride)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26063-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50334807
Record name Diallylamine hydrochloride
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Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6147-66-6
Record name Diallylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6147-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diallylamine hydrochloride
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Record name Diallylamine hydrochloride
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Record name 2-Propen-1-amine, N-2-propen-1-yl-, hydrochloride (1:1)
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Record name DIALLYLAMINE HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Diallylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallylamine hydrochloride (C₆H₁₁N·HCl) is a cationic monomer that serves as a versatile building block in a multitude of chemical applications. Its unique structure, featuring two reactive allyl groups and a primary amine salt, makes it a valuable intermediate in the synthesis of polymers, pharmaceuticals, and other fine chemicals. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its reactivity and spectroscopic characteristics.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₁₂ClN--INVALID-LINK--
Molecular Weight 133.62 g/mol --INVALID-LINK--
Melting Point 166-168 °C--INVALID-LINK--
pKa 9.29 (for parent amine)--INVALID-LINK--
Water Solubility Almost transparent in water--INVALID-LINK--

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point of a solid organic compound like this compound.

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent. Grind the crystalline sample into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Approximate Melting Point Determination: If the approximate melting point is unknown, heat the sample at a rapid rate (e.g., 10-20 °C/minute) to get a rough estimate of the melting range.

  • Accurate Melting Point Determination: With a new sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Quantitative Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the shake-flask method, a gold standard for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the saturation concentration of this compound in water at a specified temperature.

Materials:

  • This compound

  • Deionized water

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm, compatible with aqueous solutions)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the flask in a temperature-controlled shaker or water bath (e.g., at 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended particles.

  • Quantification: Accurately dilute the filtered solution with deionized water to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in units such as g/L or mol/L.

Determination of pKa by Potentiometric Titration

This protocol details the determination of the acid dissociation constant (pKa) of this compound by potentiometric titration.

Objective: To determine the pKa of the diallylammonium ion.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.

  • Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small, known increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the diallylammonium ions have been neutralized. This point corresponds to the midpoint of the steep rise in the titration curve. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH to more accurately determine the equivalence point.

Reactivity and Stability

This compound exhibits reactivity characteristic of both an amine salt and a compound containing carbon-carbon double bonds.

  • Acidity and Basicity: As the hydrochloride salt of a secondary amine, it is acidic in nature. Treatment with a strong base will deprotonate the ammonium ion to yield the free base, diallylamine. Diallylamine itself is a moderately strong base.

  • Polymerization: One of the most significant chemical properties of this compound is its ability to undergo cyclopolymerization.[1] The presence of two allyl groups allows for a free-radical initiated polymerization process that proceeds via an alternating intramolecular-intermolecular mechanism, leading to the formation of a polymer chain containing five- and/or six-membered rings.[2][3] This reaction is a cornerstone of its utility in producing water-soluble cationic polyelectrolytes.

  • Reactions of the Alkene Groups: The allyl groups can undergo typical alkene reactions, such as addition reactions with halogens, hydrogen halides, and oxidation. However, in the context of its primary applications, the polymerization of these groups is the most prominent reaction.

  • Thermal Decomposition: Upon heating, this compound can decompose. The thermal decomposition of its polymer, poly(this compound), has been studied and shows multiple stages of decomposition.[4][5] The initial weight loss is often attributed to the loss of water and volatile components, followed by the decomposition of the polymer backbone at higher temperatures.

  • Incompatibilities: this compound is incompatible with strong oxidizing agents and strong bases.[6] Contact with strong bases will liberate the flammable and corrosive free diallylamine.

Spectroscopic Data

FTIR Spectroscopy

The FTIR spectrum of this compound displays characteristic peaks corresponding to its functional groups. Key absorptions include:

  • N-H stretching: A broad band in the region of 3000-2700 cm⁻¹ is characteristic of the stretching vibrations of the N-H bond in the secondary ammonium salt.

  • C-H stretching: Peaks just above 3000 cm⁻¹ are attributed to the sp² C-H stretching of the alkene groups, while those just below 3000 cm⁻¹ correspond to the sp³ C-H stretching of the methylene groups.

  • C=C stretching: A peak around 1645 cm⁻¹ is indicative of the carbon-carbon double bond stretch of the allyl groups.

  • N-H bending: A peak in the region of 1600-1500 cm⁻¹ can be assigned to the N-H bending vibration.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of this compound provides detailed information about the structure.[7]

  • Allylic Protons (-CH₂-N): A multiplet appears for the protons on the carbons adjacent to the nitrogen.

  • Vinyl Protons (=CH- and =CH₂): The protons on the double bond give rise to complex multiplets in the downfield region of the spectrum.

  • N-H Proton: The proton on the nitrogen may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum shows distinct signals for the different carbon environments in the molecule.[1]

  • Allylic Carbons (-CH₂-N): A signal for the carbon atoms attached to the nitrogen.

  • Vinyl Carbons (=CH- and =CH₂): Two distinct signals in the downfield region corresponding to the sp² hybridized carbons of the double bond.

Mandatory Visualizations

Cyclopolymerization of this compound

The following diagram illustrates the free-radical initiated cyclopolymerization of this compound, showing the key initiation, propagation (intramolecular cyclization and intermolecular addition), and termination steps.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Initiator Radical (I•) Initiator->Radical Decomposition Monomer_Radical Monomer Radical Radical->Monomer_Radical Addition Monomer1 Diallylamine Hydrochloride Monomer Cyclized_Radical Cyclized Radical (5- or 6-membered ring) Monomer_Radical->Cyclized_Radical Intramolecular Cyclization (5-exo-trig) Growing_Chain Growing Polymer Chain with terminal radical Cyclized_Radical->Growing_Chain Intermolecular Addition Monomer2 Another Monomer Radical1 Growing Chain (P•) Polymer Stable Polymer Radical1->Polymer Combination or Disproportionation Radical2 Another Radical (R•) Radical2->Polymer G start Start prep_solution Prepare aqueous solution of Diallylamine HCl start->prep_solution setup_titration Set up titration apparatus prep_solution->setup_titration calibrate_ph Calibrate pH meter with standard buffers calibrate_ph->setup_titration titrate Titrate with standardized NaOH in small increments setup_titration->titrate record_data Record pH and volume of NaOH added titrate->record_data After each addition plot_curve Plot pH vs. Volume of NaOH record_data->plot_curve determine_ep Determine Equivalence Point (e.g., using first derivative) plot_curve->determine_ep determine_hep Calculate Half-Equivalence Point determine_ep->determine_hep find_pka Find pH at Half-Equivalence Point (This is the pKa) determine_hep->find_pka end End find_pka->end

References

An In-Depth Technical Guide to Diallylamine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Diallylamine hydrochloride (C₆H₁₁N·HCl) is a cationic monomer of significant interest to researchers and developers in the pharmaceutical and material science industries. Its unique molecular structure, featuring two reactive allyl groups and a primary amine salt, makes it a versatile building block for a wide array of chemical syntheses and polymerizations. This guide provides an in-depth analysis of its fundamental physicochemical properties, validated synthesis protocols, and critical applications, particularly its role as a precursor to poly(allylamine hydrochloride) (PAH) and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Core Physicochemical Properties

This compound is a white to light yellow crystalline solid that is hygroscopic and should be stored under an inert atmosphere.[1] Its fundamental properties are crucial for its application in various synthetic and formulation processes.

The molecular structure consists of a secondary amine functional group with two allyl (prop-2-en-1-yl) substituents, protonated with hydrochloric acid.[2] This structure provides a high charge density and reactive vinyl double bonds, which are key to its utility in polymerization.[3]

Table 1: Key Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₁N·HCl or C₆H₁₂ClN[4][5][6]
Molecular Weight 133.62 g/mol [2][4][7]
CAS Number 6147-66-6[5][6][8]
Appearance White to light yellow crystalline powder
Melting Point 166-168 °C[6][9]
Boiling Point 115.3 °C at 760 mmHg[6][9]
Solubility Readily soluble in water[3]
Purity Typically >98.0%

Synthesis and Purification: A Validated Protocol

The synthesis of diallylamine and its subsequent conversion to the hydrochloride salt can be achieved through several routes. A common industrial method involves the reaction of allyl chloride with ammonia, which often produces a mixture of mono-, di-, and triallylamine.[10] An alternative approach involves the pyrolysis of triallylamine hydrochloride.[11][12] A patented method describes a controlled amination process using 3-chloropropene and ammonia water with a cuprous chloride catalyst.[13]

Below is a generalized, self-validating laboratory protocol for the synthesis and purification of this compound from diallylamine, designed for reproducibility and high purity.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain temperature control.

  • Dissolution: Add a measured quantity of diallylamine (CAS 124-02-7) to a suitable solvent, such as diethyl ether or isopropanol. Begin stirring and cool the solution to 0-5 °C.

    • Causality Insight: The use of an ice bath is critical to manage the exothermic nature of the acid-base neutralization reaction, preventing solvent evaporation and minimizing side reactions.

  • Acidification: Slowly add a stoichiometric equivalent of concentrated hydrochloric acid (HCl) dropwise from the dropping funnel while vigorously stirring. Monitor the temperature to ensure it remains below 10 °C.

  • Precipitation: As the HCl is added, this compound will precipitate out of the solution as a white solid.

  • Reaction Completion & Isolation: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes in the ice bath. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification (Recrystallization): Wash the crude product with a small amount of cold solvent (the same solvent used in the reaction) to remove any unreacted starting material. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/ether.

  • Drying: Dry the purified white crystalline product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

    • Self-Validation Check: The final product's identity and purity should be confirmed via analytical methods such as ¹H NMR spectroscopy and melting point determination.[14] The melting point should be sharp and within the expected range (166-168 °C).[6][9]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage cluster_analysis Validation Diallylamine Diallylamine in Solvent ReactionVessel Reaction at 0-5 °C Diallylamine->ReactionVessel HCl Hydrochloric Acid HCl->ReactionVessel Filtration Vacuum Filtration ReactionVessel->Filtration Precipitate forms Washing Cold Solvent Wash Filtration->Washing Recrystallization Recrystallization (Optional) Washing->Recrystallization Drying Vacuum Drying Washing->Drying Skip Recrystallization Recrystallization->Drying Analysis ¹H NMR & Melting Point Drying->Analysis FinalProduct Pure Diallylamine Hydrochloride Analysis->FinalProduct Purity Confirmed

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound's value lies in its dual functionality: the amine salt provides cationic properties and water solubility, while the allyl groups are ready handles for polymerization and further chemical modification.[3]

Monomer for Poly(allylamine hydrochloride) (PAH)

One of the most significant applications of this compound is as a monomer for the synthesis of Poly(allylamine hydrochloride) (PAH).[15] PAH is a strong cationic polyelectrolyte with a high density of primary amine groups, making it invaluable in biomedical and industrial fields.[16][17]

Key applications of PAH include:

  • Drug and Gene Delivery: PAH can form complexes (polyplexes) with negatively charged molecules like DNA, siRNA, and certain drugs, protecting them from degradation and facilitating their delivery into cells.[18][19][20]

  • Biomaterial Coatings: It is used in layer-by-layer (LbL) assembly techniques to create biocompatible and antimicrobial coatings for medical devices and nanoparticles.[19][21]

  • Tissue Engineering: The polymer's properties promote cell adhesion and growth, making it a candidate for creating scaffolds and surfaces in tissue engineering.[20]

  • Water Treatment: PAH acts as an effective flocculant in water purification processes, helping to remove suspended particles.[17][21]

Intermediate in Pharmaceutical Synthesis

This compound serves as a critical building block in the synthesis of more complex molecules, including APIs.[3][22] The allylamine structural motif is present in a class of antifungal agents.

Example: Synthesis of Naftifine

Naftifine is a topical allylamine antifungal agent used to treat skin infections like athlete's foot and ringworm.[23] It functions by inhibiting the enzyme squalene epoxidase, which is crucial for ergosterol synthesis in fungi.[23] While various synthetic routes to naftifine exist, the core structure involves a tertiary allylamine.[24][25][26] Diallylamine can serve as a precursor to build the N-methyl-N-(1-naphthylmethyl)amine portion of the molecule, which is then coupled with cinnamaldehyde or a related synthon.

Synthetic Role Diagram

Synthetic_Role cluster_starting Starting Materials cluster_polymers Polymer Science cluster_pharma Pharmaceutical Synthesis DAH Diallylamine Hydrochloride Polymerization Polymerization DAH->Polymerization Intermediate Chemical Intermediate DAH->Intermediate PAH Poly(allylamine hydrochloride) (PAH) Polymerization->PAH Applications Drug Delivery Biomaterials Water Treatment PAH->Applications API Active Pharmaceutical Ingredients (APIs) Intermediate->API Example e.g., Naftifine (Antifungal) API->Example

Caption: Key application pathways for this compound.

Analytical Characterization

Confirming the identity and purity of this compound is essential. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure by identifying the characteristic peaks for the allyl protons and the amine proton.[14]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups, including the N-H stretch of the ammonium salt and the C=C stretch of the allyl groups.

  • Nonaqueous Titration: This method is often used to determine the purity of the hydrochloride salt.

Safety and Handling

This compound and its parent compound, diallylamine, require careful handling. Diallylamine is classified as a highly flammable liquid that is harmful if swallowed or inhaled and toxic in contact with skin.[27] It causes severe skin burns and eye damage.[2]

Key safety precautions include:

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[28]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[28] Given its hygroscopic nature, storage under an inert gas like argon is recommended.[8]

  • Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition. Use explosion-proof equipment.

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[27][28]

Conclusion

This compound is a foundational chemical with significant utility in both polymer science and pharmaceutical development. Its well-defined physicochemical properties, coupled with its reactive nature, provide a robust platform for creating advanced materials and complex therapeutic agents. A thorough understanding of its synthesis, handling requirements, and application pathways is essential for researchers and scientists aiming to leverage its full potential.

References

  • Polyallylamine hydrochloride Manufacturer,Supplier,Exporter. Vaikunth Chemicals Pvt. Ltd. [Link]

  • Polyallylamine hydrochloride. Wikipedia. [Link]

  • Di-allylamine, hydrochloride. NIST WebBook. [Link]

  • This compound, min 98%, 100 grams. HDH Chemicals. [Link]

  • This compound | C6H12ClN. PubChem. [Link]

  • Di-allylamine, hydrochloride | CAS#:6147-66-6. Chemsrc. [Link]

  • Preparation method of diallylamine and hydrochloride thereof.
  • Poly(allylamine hydrochloride). MySkinRecipes. [Link]

  • The Essential Role of this compound in Modern Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Production of diallylamine.
  • Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. MDPI. [Link]

  • Understanding this compound: Synthesis, Properties, and Pharmaceutical Intermediate Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Diallylamine. Organic Syntheses. [Link]

  • Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. National Library of Medicine. [Link]

  • Naftifine. Grokipedia. [Link]

  • Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. American Chemical Society Publications. [Link]

  • United States Patent Office - Production of diallylamine. Google Patents. [Link]

Sources

Diallylamine hydrochloride solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallylamine hydrochloride (CAS No. 6147-66-6) is a cationic monomer pivotal in various advanced applications, including its role as a pharmaceutical intermediate for the synthesis of medicinal compounds.[1] Its utility in polymerization reactions to form homopolymers and copolymers makes it a valuable building block in drug delivery systems, surface coatings, and the development of new therapeutic agents. A thorough understanding of its solubility in aqueous and organic media is fundamental for its effective application in synthesis, formulation, and purification processes.

This technical guide provides a comprehensive overview of the available solubility data for this compound in water and common organic solvents. Due to the limited availability of precise quantitative data in public literature, this guide also furnishes a detailed, generalized experimental protocol for the accurate determination of its solubility, enabling researchers to generate reliable data tailored to their specific experimental conditions.

Physicochemical Properties

PropertyValue
CAS Number 6147-66-6
Molecular Formula C₆H₁₂ClN
Molecular Weight 133.62 g/mol
Appearance White to light yellow powder or crystal
Melting Point 166-168°C[2][3]

Solubility of this compound

Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions and data for related compounds provide valuable insights into its solubility profile. As the hydrochloride salt of a secondary amine, it is an ionic compound and is expected to be polar.

Water Solubility

The solubility of this compound in water is consistently described as "almost transparency," suggesting good solubility.[2][3] This is consistent with the general principle that amine hydrochloride salts are significantly more water-soluble than their corresponding free bases. For context, the free base, diallylamine, has a reported water solubility of 8.6 g/100 mL.

Organic Solvent Solubility

Qualitative solubility data for this compound in organic solvents is limited. However, information on the closely related allylamine hydrochloride and poly(allylamine hydrochloride) can be used for initial solvent screening.

SolventThis compoundRelated Compound Data
Methanol No specific data foundAllylamine hydrochloride is "slightly soluble". Poly(allylamine hydrochloride) is "soluble".
Ethanol No specific data foundPoly(allylamine hydrochloride) is "soluble in lower alcohols".
Chloroform No specific data foundAllylamine hydrochloride is "sparingly soluble".
Formamide No specific data foundPoly(allylamine hydrochloride) is "soluble".
Ethylene Glycol No specific data foundPoly(allylamine hydrochloride) is "soluble".

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility using the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (purity > 99%)

  • Selected solvent of analytical grade (e.g., water, methanol, ethanol)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration:

    • Place the sealed vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A preliminary study may be necessary to determine the time required to reach equilibrium (typically 24-72 hours).

  • Phase Separation:

    • After equilibration, cease agitation and allow the vial to stand at the controlled temperature for at least 24 hours to allow the undissolved solid to settle.

    • For finer suspensions, centrifuge the vial at a controlled temperature to ensure complete separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or GC. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL or mg/mL.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Synthesis of Diallylamine: A Precursor Workflow

This compound is synthesized from its free base, diallylamine. The following diagram illustrates a common synthetic route to diallylamine.

SynthesisWorkflow AllylChloride Allyl Chloride ReactionVessel Reaction Vessel (Pressure Controlled) AllylChloride->ReactionVessel Ammonia Aqueous Ammonia Ammonia->ReactionVessel CrudeProduct Crude Amine Mixture (Mono-, Di-, Triallylamine) ReactionVessel->CrudeProduct Amination Reaction Neutralization Neutralization (e.g., with HCl) CrudeProduct->Neutralization Distillation Fractional Distillation Neutralization->Distillation Diallylamine Pure Diallylamine Distillation->Diallylamine Separation

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diallylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diallylamine hydrochloride. The information presented herein is essential for the structural elucidation and characterization of this compound, which is a valuable building block in pharmaceutical and materials science research. This document outlines the spectral data, experimental protocols, and a visual representation of the molecular structure and its NMR correlations.

Introduction to this compound and its NMR Spectroscopy

This compound is the salt form of diallylamine, a secondary amine containing two allyl groups. The presence of these allyl functionalities gives rise to a characteristic set of signals in its NMR spectra. Understanding these spectra is crucial for confirming the identity and purity of the compound in various research and development applications. NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule: the amine proton, the methine protons of the allyl group, the methylene protons adjacent to the nitrogen, and the terminal vinyl protons.

Table 1: ¹H NMR Spectral Data for this compound [1]

Signal AssignmentChemical Shift (δ) in ppmSplitting Pattern
NH ₂⁺~9.8Broad singlet
-CH =CH₂~6.07Multiplet
-CH=CH ₂ (trans)~5.56Multiplet
-CH=CH ₂ (cis)~5.40Multiplet
-N-CH ₂-~3.61Doublet

Note: The exact chemical shifts and splitting patterns can be influenced by the solvent and the concentration of the sample.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound provides information about the carbon framework of the molecule. Due to the symmetry of the diallylamine cation, the spectrum is relatively simple, showing three distinct signals for the three unique carbon environments.

Table 2: ¹³C NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ) in ppm
-C H=CH₂~128
-CH=C H₂~124
-N-C H₂-~50

Note: The chemical shift values are approximate and can vary based on experimental conditions.

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of amine hydrochlorides, based on common laboratory practices.

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • The sample is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 90 MHz or higher) is used.[1]

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is typically used.

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon atom.

    • A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Structural Confirmation and NMR Signal Correlation

The structure of this compound and the correlation of its atoms to the NMR signals can be visualized to aid in the interpretation of the spectra. The diagram below illustrates the connectivity of the atoms and the origin of the different NMR signals.

Diallylamine_Hydrochloride cluster_mol This compound Structure and NMR Assignments N N⁺H₂ C1 CH₂ N->C1 C1_prime CH₂ N->C1_prime H_NH2 ¹H: ~9.8 ppm (Broad s) N->H_NH2 C2 CH C1->C2 H_C1 ¹H: ~3.61 ppm (d) C1->H_C1 C_C1 ¹³C: ~50 ppm C1->C_C1 C3 CH₂ C2->C3 = H_C2 ¹H: ~6.07 ppm (m) C2->H_C2 C_C2 ¹³C: ~128 ppm C2->C_C2 H_C3_trans ¹H: ~5.56 ppm (m) C3->H_C3_trans H_C3_cis ¹H: ~5.40 ppm (m) C3->H_C3_cis C_C3 ¹³C: ~124 ppm C3->C_C3 C2_prime CH C1_prime->C2_prime C1_prime->H_C1 C1_prime->C_C1 C3_prime CH₂ C2_prime->C3_prime = C2_prime->H_C2 C2_prime->C_C2 C3_prime->H_C3_trans C3_prime->H_C3_cis C3_prime->C_C3

Caption: Correlation of ¹H and ¹³C NMR signals to the molecular structure of this compound.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound. For more detailed analyses, including two-dimensional NMR experiments (e.g., COSY, HSQC) for unambiguous signal assignments and the determination of coupling constants, further experimental work is recommended. The provided data and protocols serve as a valuable resource for researchers working with this and structurally related compounds.

References

Diallylamine Hydrochloride: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and handling precautions for diallylamine hydrochloride. The following sections detail the compound's hazardous properties, exposure controls, and emergency procedures, presented in a format tailored for laboratory and research environments.

Section 1: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must be fully aware of its potential dangers before handling.

The GHS classification for this compound includes the following hazards:

  • Acute Toxicity: Harmful if swallowed and may be toxic in contact with skin or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]

  • Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[1]

Pictograms:

Corrosive, Acute Toxicity, Irritant.[1]

Signal Word: Danger[1]

Hazard Statements:
  • H302: Harmful if swallowed.[1]

  • H311: Toxic in contact with skin.[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • H318: Causes serious eye damage.[1]

  • H332: Harmful if inhaled.[1]

  • H411: Toxic to aquatic life with long lasting effects.[1]

Section 2: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueSource
Molecular Formula C₆H₁₂ClN[1][3][4]
Molecular Weight 133.62 g/mol [1][3]
Appearance Colorless to yellow-brown liquid or solid[2]
Solubility Slightly soluble in water. Freely soluble in ethanol, diethyl ether, and acetone.[2][5]

Section 3: Toxicological Data

The toxicological data for diallylamine, the parent compound of this compound, provides critical insight into its potential health effects.

MetricValueSpeciesRouteSource
LD50 578 mg/kgRatOral[2]
LD50 356 mg/kgRabbitDermal[2]
LC50 2755 ppm (4 hours)RatInhalation[2][6]

Section 4: Handling Precautions and Experimental Protocols

Strict adherence to safety protocols is mandatory when working with this compound. The following guidelines outline best practices for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear compatible chemical-resistant gloves. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[7][8] Polyvinyl alcohol is a recommended material.[5]

  • Eye and Face Protection: Use indirect-vent, impact, and splash-resistant goggles. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[5]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5][8] Contaminated clothing should be removed promptly and laundered separately before reuse.[5][8]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[8]

General Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]

  • Ventilation: Handle the compound in a chemical fume hood to minimize inhalation exposure.[7]

  • Dispensing: Carefully dispense the required amount, avoiding the generation of dust or aerosols.

  • Personal Hygiene: Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.[7]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[5][7] Keep away from sources of ignition.[5][7]

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill and Leak Procedures
  • Evacuation: Evacuate all non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or earth. For larger spills, dike the area to prevent spreading.

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Waste Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Section 6: Visualized Safety Information

To further aid in the understanding of safety protocols and information, the following diagrams have been created.

SDS_Sections cluster_Hazards Hazard Identification & First Aid cluster_Handling Handling & Exposure Control cluster_Properties Chemical & Physical Properties cluster_Toxicology Toxicological & Ecological Information SDS Safety Data Sheet (this compound) Hazards Section 2: Hazards Identification SDS->Hazards Handling Section 7: Handling and Storage SDS->Handling Properties Section 9: Physical and Chemical Properties SDS->Properties Toxicology Section 11: Toxicological Information SDS->Toxicology FirstAid Section 4: First-Aid Measures Hazards->FirstAid Exposure Section 8: Exposure Controls/Personal Protection Handling->Exposure Stability Section 10: Stability and Reactivity Properties->Stability Ecological Section 12: Ecological Information Toxicology->Ecological

Caption: Logical flow of key sections in a Safety Data Sheet.

Handling_Precautions_Workflow start Start: Handling this compound ppe Don Personal Protective Equipment (PPE) - Chemical-resistant gloves - Safety goggles and face shield - Lab coat start->ppe ventilation Work in a well-ventilated area (e.g., chemical fume hood) ppe->ventilation handling Handle with care - Avoid generating dust/aerosols - Use appropriate tools ventilation->handling storage Store properly - Tightly sealed container - Cool, dry, well-ventilated area handling->storage hygiene Practice good personal hygiene - Wash hands thoroughly after handling - No eating, drinking, or smoking storage->hygiene end End of Procedure hygiene->end

Caption: Workflow for handling this compound safely.

References

A Technical Guide to the Physical Properties of Diallylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical appearance and melting point of Diallylamine hydrochloride (CAS No: 6147-66-6). The information herein is compiled to support research and development activities where this compound is utilized.

Physical and Chemical Properties

This compound is the hydrochloride salt of diallylamine. It is a chemical intermediate used in the synthesis of various organic compounds.[1]

This compound is a white, solid crystalline substance.[2] It is also noted to be hygroscopic, meaning it has a tendency to absorb moisture from the air.[2]

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Physical State Solid[2]
Color White[2]
Melting Point 166-168°C[3][4]
Molecular Formula C₆H₁₂ClN[3][4]
Molecular Weight 133.62 g/mol [4]
CAS Number 6147-66-6[2][3][4][5]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the physical properties of this compound.

The physical appearance of a chemical compound is determined through visual inspection under controlled laboratory conditions.

Methodology:

  • A small, representative sample of the substance is placed on a clean, dry watch glass or in a clear sample vial.

  • The observation is conducted under good laboratory lighting against both a white and a black background to accurately determine the color and clarity.

  • The physical state (e.g., crystalline solid, powder) and color are recorded.

  • Any other notable characteristics, such as odor or hygroscopic nature, are also documented.

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound. Impurities tend to lower and broaden the melting range. The capillary method using a melting point apparatus is a standard procedure.

Methodology:

  • Sample Preparation: A small amount of the dry this compound is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the solid into the closed end, to a height of approximately 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

  • Measurement:

    • A rapid heating rate (e.g., 10-20°C per minute) can be used for a preliminary, approximate melting point determination.

    • For an accurate measurement, the apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

Logical Relationship Diagram

The following diagram illustrates the formation of this compound from its parent compounds, diallylamine and hydrochloric acid.

G A Diallylamine (C₆H₁₁N) C This compound (C₆H₁₂ClN) A->C + HCl B Hydrochloric Acid (HCl) B->C + Diallylamine

References

Diallylamine Hydrochloride vs. Diallylamine Base: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of diallylamine hydrochloride and diallylamine base, outlining their distinct chemical and physical properties, synthesis protocols, and diverse applications across various industries, with a particular focus on their roles in research and development.

Core Differences and Chemical Structures

Diallylamine is a secondary amine characterized by the presence of two allyl groups attached to a nitrogen atom. The fundamental difference between diallylamine base and this compound lies in their chemical form: diallylamine base is the neutral, free amine, while this compound is its corresponding salt, formed by the reaction of the basic diallylamine with hydrochloric acid. This seemingly simple difference in protonation state leads to significant variations in their physical properties, handling, and applications.

The relationship between diallylamine base and its hydrochloride salt can be visualized as a simple acid-base equilibrium.

G cluster_equilibrium Acid-Base Equilibrium DiallylamineBase Diallylamine Base (Free Amine) C₆H₁₁N DiallylamineHCl This compound (Salt) C₆H₁₁N·HCl DiallylamineBase->DiallylamineHCl + HCl HCl Hydrochloric Acid (HCl) DiallylamineHCl->DiallylamineBase - HCl (e.g., + Base) Protonation Protonation Deprotonation Deprotonation

Caption: Acid-base equilibrium between Diallylamine base and its hydrochloride salt.

Comparative Physicochemical Properties

The protonation of the amine group in this compound dramatically alters its physical properties compared to the free base. These differences are crucial for selecting the appropriate compound for a specific application and for determining handling and storage procedures.

PropertyDiallylamine BaseThis compound
Molecular Formula C₆H₁₁N[1][2]C₆H₁₂ClN[3][4]
Molecular Weight 97.16 g/mol [1][5]133.62 g/mol [3][4]
Appearance Clear, colorless to yellowish liquid[2][6][7]White to light yellow powder or crystals[8][9][10]
Odor Disagreeable, ammonia-like[5][6]Odorless
Melting Point -88 °C[1][11]166-168 °C[10][12]
Boiling Point 111-112 °C[1][11]142 °C at 101.325 kPa[10][12]
Density 0.787 g/mL at 25 °C[1]0.93-0.934 g/cm³ at 20 °C[10][12]
Solubility in Water 8.6 g/100 mL[1]Readily soluble[8]
pKa 9.29[1][5]Not applicable (salt of a weak base)
Flash Point 21 °C (70 °F)[5][7]Not applicable
CAS Number 124-02-7[5][6]6147-66-6[8][9]

Synthesis and Experimental Protocols

The synthesis of diallylamine and its subsequent conversion to the hydrochloride salt are well-established chemical processes.

Synthesis of Diallylamine Base

A common laboratory-scale synthesis of diallylamine involves the hydrolysis of diallyl cyanamide.[13][14]

Experimental Protocol: Hydrolysis of Diallyl Cyanamide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place diallyl cyanamide.

  • Acidic Hydrolysis: Add a sulfuric acid solution to the flask.

  • Reflux: Gently heat the mixture to reflux and maintain for approximately 6 hours. The mixture should become homogeneous as the reaction proceeds.[14]

  • Neutralization: After cooling the reaction mixture to room temperature, carefully add a cold solution of sodium hydroxide to neutralize the acid and liberate the free amine.[14]

  • Extraction: Extract the diallylamine into a suitable organic solvent (e.g., diethyl ether).

  • Drying and Purification: Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter and distill the solvent to obtain crude diallylamine. Further purification can be achieved by fractional distillation.[14]

An alternative industrial method involves the reaction of allyl chloride with ammonia.[15]

Synthesis of this compound

The preparation of this compound is a straightforward acid-base neutralization reaction.

Experimental Protocol: Formation of this compound

  • Dissolution: Dissolve diallylamine base in a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid with constant stirring.

  • Precipitation: The this compound will precipitate out of the solution as a white solid.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

The following workflow illustrates the general synthesis pathway from starting materials to the final products.

G cluster_synthesis Synthesis Workflow Start Starting Materials (e.g., Diallyl Cyanamide or Allyl Chloride) Reaction Chemical Synthesis (e.g., Hydrolysis or Amination) Start->Reaction DiallylamineBase Diallylamine Base (Liquid) Reaction->DiallylamineBase PurificationBase Purification (Distillation) DiallylamineBase->PurificationBase Acidification Acidification (+ HCl) DiallylamineBase->Acidification FinalBase Pure Diallylamine Base PurificationBase->FinalBase DiallylamineHCl This compound (Solid) Acidification->DiallylamineHCl PurificationHCl Purification (Crystallization/Filtration) DiallylamineHCl->PurificationHCl FinalHCl Pure this compound PurificationHCl->FinalHCl

Caption: General workflow for the synthesis and purification of diallylamine base and hydrochloride.

Applications in Research and Industry

The choice between diallylamine base and its hydrochloride salt is primarily dictated by the specific requirements of the application, such as solubility, reactivity, and handling considerations.

Diallylamine Base

Diallylamine base, being a liquid and soluble in organic solvents, is often used as a reactant in organic synthesis and as a building block for more complex molecules.[2][6]

  • Organic Synthesis: It serves as an intermediate in the production of various chemicals, including surfactants, plastic additives, and other specialty chemicals.[6]

  • Pharmaceutical Intermediates: It is a precursor for the synthesis of certain amine-based compounds in drug development.[6]

  • Polymer Chemistry: While less common than its hydrochloride salt for polymerization in aqueous systems, it can be used in non-aqueous polymerization reactions.

  • Corrosion Inhibitors: Its basic nature allows it to be used in formulations for corrosion inhibition.

This compound

This compound's solid form and high water solubility make it the preferred choice for applications involving aqueous systems, particularly in polymerization.

  • Polymer Synthesis: It is a key monomer in the synthesis of poly(this compound) and various copolymers. These cationic polymers have a wide range of applications.[8][16]

  • Water Treatment: Polymers derived from this compound are used as flocculants and coagulants in water purification processes due to their cationic nature, which allows them to effectively bind with negatively charged particles.[6]

  • Drug Delivery: The biocompatible and cationic nature of poly(allylamine hydrochloride) (PAH), a related polymer, makes it suitable for applications in drug and gene delivery systems.[16]

  • Textile and Paper Industries: It is used as a fixing agent for dyes in textiles to improve color fastness and as a retention and drainage aid in papermaking.[17]

  • Oilfield Chemicals: this compound is utilized as a clay stabilizer in drilling fluids and as a cationic additive in fracturing fluids to enhance oil and gas recovery.[17][18]

The following diagram illustrates the divergent application pathways for diallylamine base and its hydrochloride salt.

G cluster_base Diallylamine Base Applications cluster_hcl This compound Applications Diallylamine Diallylamine OrganicSynthesis Organic Synthesis Intermediate Diallylamine->OrganicSynthesis Free Base PharmaIntermediate Pharmaceutical Intermediate Diallylamine->PharmaIntermediate Free Base CorrosionInhibitor Corrosion Inhibitor Diallylamine->CorrosionInhibitor Free Base PolymerSynthesis Polymer Synthesis (Aqueous) Diallylamine->PolymerSynthesis Hydrochloride Salt WaterTreatment Water Treatment Diallylamine->WaterTreatment Hydrochloride Salt DrugDelivery Drug Delivery Systems Diallylamine->DrugDelivery Hydrochloride Salt TextilePaper Textile & Paper Additive Diallylamine->TextilePaper Hydrochloride Salt Oilfield Oilfield Chemicals Diallylamine->Oilfield Hydrochloride Salt

Caption: Application pathways for Diallylamine base and its hydrochloride salt.

Handling, Storage, and Safety

Proper handling and storage are critical for both forms of diallylamine due to their potential hazards.

Diallylamine Base
  • Hazards: Diallylamine is a flammable liquid and is harmful if swallowed or inhaled, and toxic in contact with skin.[1][19] It can cause severe skin burns and eye damage.[19]

  • Handling: Work in a well-ventilated area, preferably under a fume hood.[20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20] Keep away from sources of ignition.[20][21]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[20][21] It is sensitive to air.[1]

This compound
  • Hazards: this compound is harmful if swallowed and can cause serious eye damage.[4] It is hygroscopic.[9]

  • Handling: Avoid creating dust. Use in a well-ventilated area and wear appropriate PPE, including gloves and safety glasses.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place to protect from moisture.

References

An In-Depth Technical Guide to the Key Reactive Sites of Diallylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diallylamine hydrochloride is a versatile cationic monomer characterized by a unique molecular architecture that presents multiple avenues for chemical modification. This guide provides an in-depth exploration of the principal reactive sites of the this compound molecule: the secondary amine and the twin allylic double bonds. A comprehensive understanding of the reactivity of these functional groups is paramount for researchers, scientists, and drug development professionals aiming to leverage this molecule's potential in polymer synthesis, pharmaceutical intermediates, and advanced material applications. This document delineates the fundamental chemical principles governing the reactivity at each site, supported by detailed experimental protocols and mechanistic insights.

Introduction to this compound: A Molecule of Dual Reactivity

This compound, with the chemical formula C₆H₁₂ClN, is the salt of a secondary amine bearing two allyl groups.[1][2] Its structure is a cornerstone of its utility, offering two distinct types of reactive centers. The protonated secondary amine provides a site for nucleophilic reactions and serves as a handle for electrostatic interactions, while the two terminal vinyl groups are amenable to a wide range of addition and polymerization reactions.[3] This dual reactivity allows for the synthesis of a diverse array of derivatives, from linear and cross-linked polymers to complex pharmaceutical intermediates.[3][4] The hydrochloride form enhances water solubility, a critical property for many of its applications in aqueous systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6147-66-6[1]
Molecular Formula C₆H₁₂ClN[1]
Molecular Weight 133.62 g/mol [1]
Appearance White to off-white solid[2]
Solubility Soluble in water

The Secondary Amine: A Nucleophilic Hub

The nitrogen atom in diallylamine is a key reactive center, primarily due to its lone pair of electrons, which imparts both nucleophilic and basic properties. In the hydrochloride salt, the amine is protonated, forming a diallylammonium chloride. To engage in nucleophilic reactions, the free amine form is typically generated in situ by the addition of a base.

N-Alkylation and N-Acylation: Expanding the Molecular Framework

The secondary amine of diallylamine can be readily alkylated or acylated to introduce a variety of functional groups. These reactions are fundamental in modifying the molecule's properties and in building more complex structures.

N-Alkylation involves the reaction of the amine with an alkyl halide, leading to the formation of a tertiary amine.[4][5] This reaction proceeds via a nucleophilic substitution mechanism. It is important to note that over-alkylation can occur, leading to the formation of a quaternary ammonium salt, especially in the presence of excess alkylating agent.[6]

N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or an anhydride, to form an amide.[5][7] This reaction is a robust method for introducing carbonyl-containing moieties and is widely used in organic synthesis.

Experimental Protocol: N-Methylation of Poly(allylamine hydrochloride) (Representative Protocol)

This protocol details the N-methylation of poly(allylamine hydrochloride), which is analogous to the N-alkylation of the diallylamine monomer.

  • Dissolution: Dissolve 1.5 g of poly(allylamine hydrochloride) (PAH), with a molecular weight of approximately 17.5 kDa (equivalent to 16.03 mmol of amine groups), in 20 mL of water.[8]

  • Basification: Add 0.86 g (21.5 mmol) of sodium hydroxide to the solution and suspend it in 80 mL of N-methyl-2-pyrrolidone (NMP). Stir the mixture for 30 minutes at room temperature.[8]

  • Alkylation: Add 2.8 g (16.9 mmol) of potassium iodide and 6 mL (128.5 mmol) of iodomethane to the reaction mixture.[8]

  • Reaction: Stir the mixture for 12 hours at 50 °C.[8]

  • Purification: Cool the solution and transfer it to a dialysis tube for purification.[8]

Drug Conjugation via Amide Bond Formation

A significant application of the amine reactivity of diallylamine and its polymers is in the conjugation of therapeutic agents, particularly those containing carboxylic acid groups. This is often achieved using carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid to form an O-acylisourea intermediate that is highly reactive towards nucleophilic attack by the amine.[9][10]

Experimental Protocol: Acylation of Polydiallylamine with an Acyl Chloride Drug Derivative (Representative Protocol)

This protocol describes the conjugation of a drug to polydiallylamine. A similar principle applies to the acylation of the diallylamine monomer.

  • Preparation of Acyl Chloride: Convert the carboxylic acid group of the drug (e.g., Ibuprofen, Ciprofloxacin, or Mefenamic acid) to its acyl chloride derivative by reacting it with thionyl chloride in dimethylformamide.[6]

  • Reaction Setup: Dissolve poly(diallylamine) (1 mole equivalent) and the acyl chloride drug derivative (1 mole equivalent) in 10-15 mL of dioxane.[6]

  • Catalysis: Add 2-3 drops of pyridine to the mixture.[6]

  • Reaction Conditions: Heat the reaction mixture in a water bath at 70-80°C for approximately 60-90 minutes.[6]

  • Monitoring and Isolation: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, isolate the product and dry it in a vacuum oven.[6]

The Allylic Double Bonds: Gateways to Polymerization and Functionalization

The two allyl groups in this compound contain carbon-carbon double bonds (C=C), which are regions of high electron density.[3] This makes them susceptible to attack by electrophiles and enables them to participate in radical-mediated reactions.

Electrophilic Addition: Saturating the Double Bonds

The double bonds of diallylamine undergo electrophilic addition reactions, where an electrophile adds across the double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds.[2][11] A classic example is hydrohalogenation, the addition of a hydrogen halide (e.g., HBr, HCl) across the double bond.

The mechanism of hydrohalogenation proceeds in two steps:

  • Electrophilic attack: The electron-rich π bond of the alkene attacks the electrophilic hydrogen of the hydrogen halide, forming a carbocation intermediate and a halide ion.[2]

  • Nucleophilic attack: The halide ion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product.[2]

According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation.[12]

Polymerization_Workflow Start Start: Prepare Monomer Solution Initiator Add Initiator Start->Initiator Inert Create Inert Atmosphere (N₂ flush) Initiator->Inert Polymerize Heat at 90°C for 4 hours Inert->Polymerize Isolate Isolate Polymer (Solvent Evaporation) Polymerize->Isolate Purify Purify Polymer (Ether Wash) Isolate->Purify Dry Dry Polymer (Vacuum Oven) Purify->Dry End End: Obtain Polydiallylamine Dry->End

Caption: Workflow for the Free-Radical Polymerization of Diallylamine.

Applications in Drug Development and Materials Science

The reactivity of this compound and its polymeric derivatives underpins their use in a variety of advanced applications.

  • Drug Delivery: The cationic nature of poly(this compound) allows it to form polyelectrolyte complexes with anionic polymers and drugs, making it a suitable candidate for controlled drug release systems and cell encapsulation. [1][5]* Pharmaceutical Intermediates: The ability to functionalize both the amine and allyl groups makes this compound a valuable building block in the synthesis of complex active pharmaceutical ingredients. [3][4]* Water Treatment: Cationic polymers derived from diallylamine are effective flocculants and coagulants in wastewater treatment processes. * Industrial Applications: These polymers also find use as textile auxiliaries, in papermaking, and as clay stabilizers in the oil and gas industry. [3]

Safety and Handling

This compound is harmful if swallowed and causes serious eye damage. [13]It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS). [14][15][16][17]

Conclusion

This compound is a molecule with a rich and versatile chemistry, owing to the distinct reactivity of its secondary amine and allylic double bonds. A thorough understanding of these reactive sites is crucial for harnessing its full potential in the design and synthesis of novel polymers, functional materials, and pharmaceutical agents. The protocols and mechanistic discussions provided in this guide serve as a foundational resource for scientists and researchers working with this important chemical building block.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis of diallylammonium polymers. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound in Modern Chemical Manufacturing. Retrieved from [Link]

  • XD. (n.d.). China DIALLYLAMINEHYDROCHLORIDE CAS:6147-66-6 Manufacturer and Supplier. Retrieved from [Link]

  • Wikipedia. (2023, November 14). Polyallylamine hydrochloride. Retrieved from [Link]

  • Wytrwał, M., Szafraniec-Szczęsny, J., Janik, M., Kruk, T., & Nowakowska, M. (2021). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. International Journal of Molecular Sciences, 22(9), 4895. [Link]

  • Hansson, P. A., Ghassemi, A. H., & Wågberg, L. (2018). Salinity Gradient Energy from Expansion and Contraction of Poly(allylamine hydrochloride) Hydrogels. ACS Applied Materials & Interfaces, 10(26), 22435–22442. [Link]

  • National Center for Biotechnology Information. (2020). A Smart Drug Delivery System Based on Biodegradable Chitosan/Poly(allylamine hydrochloride) Blend Films. Polymers, 12(2), 339. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of fully degradable cationic polymers with various topological structures via postpolymerization modification by using thio-bromo “click” reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diallylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of (a) poly (allylamine hydrochloride) with molecular.... Retrieved from [Link]

  • SpectraBase. (n.d.). Diallylamine, hydrochloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Synthesis, Properties, and Pharmaceutical Intermediate Applications. Retrieved from [Link]

  • Kadem, K. J. (2015). CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. TSI Journals. [Link]

  • Google Patents. (n.d.). DE102012106786A1 - Process for the preparation of poly (allylamine) hydrochloride and derivatives thereof.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2022, June 15). (PDF) Free Radical Polymerization of Allylamine in Different Acidic Media. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of diallylamine and hydrochloride thereof - Eureka.
  • National Center for Biotechnology Information. (2022). Free Radical Copolymerization of Diallylamine and Itaconic Acid for the Synthesis of Chitosan Base Superabsorbent. Polymers, 14(9), 1707. [Link]

  • Chemistry LibreTexts. (2023, January 22). Electrophilic Addition of Hydrogen Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of allylamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2022, May 25). (PDF) Synthesis and Characterization of (allylamine hydrochloride-vinyl sulfonic acid) Copolymer and Determination of Monomer Reactivity Ratios. Retrieved from [Link]

  • Google Patents. (n.d.). EP0142962A2 - Process for producing poly (allylamine) derivatives.
  • ResearchGate. (2002, June). Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. International Journal of Quantum Chemistry, 88(5), 531-541. [Link]

  • TA Instruments. (n.d.). Rheological Analysis of Hydrogel Materials. Retrieved from [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

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  • YouTube. (2022, November 11). Electrophilic Addition with Hydrogen Bromide, HBr (A-level and IB Chemistry). ChemistryStudent. Retrieved from [Link]

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An In-depth Technical Guide to the Cyclopolymerization of Diallyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopolymerization is a unique and powerful technique in polymer chemistry for the synthesis of polymers containing cyclic structures within the main chain. This process involves the polymerization of non-conjugated dienes, such as diallyl monomers, where the propagation proceeds via an alternating sequence of intermolecular and intramolecular addition reactions. This guide provides a comprehensive overview of the core principles, mechanisms, experimental protocols, and quantitative data associated with the cyclopolymerization of diallyl monomers, a class of compounds that has garnered significant interest due to the versatile properties of the resulting polymers.

Historically, allyl monomers were considered to have poor polymerizability due to significant degradative chain transfer to the monomer. However, the pioneering work of Butler and coworkers revealed that diallyl compounds, particularly diallyl quaternary ammonium salts, readily undergo polymerization to yield soluble, non-crosslinked polymers. This is achieved through an intramolecular cyclization step that competes effectively with intermolecular propagation, leading to the formation of five- or six-membered rings along the polymer backbone. The efficiency of cyclization is influenced by various factors including the monomer structure, reaction conditions, and the nature of the initiator.

This guide will delve into the mechanistic intricacies of this process, present key quantitative data in a structured format, provide detailed experimental protocols for the synthesis of various polydiallyl compounds, and illustrate the underlying pathways and workflows through clear visualizations.

Mechanism of Cyclopolymerization

The free-radical cyclopolymerization of a diallyl monomer (M) is initiated by the addition of a radical (R•) to one of the allyl double bonds, forming an initial radical adduct. This radical can then either propagate by reacting with another monomer molecule (intermolecular propagation) or undergo an intramolecular cyclization to form a cyclic radical. This cyclic radical then propagates by reacting with another monomer molecule.

The key steps involved in the process are:

  • Initiation: A free radical initiator decomposes to generate primary radicals, which then add to a diallyl monomer.

  • Propagation:

    • Intermolecular Propagation of Uncyclized Radical: The initial radical adduct reacts with another monomer molecule.

    • Intramolecular Cyclization: The initial radical adduct undergoes an intramolecular addition to the second allyl group within the same monomer unit, forming a cyclic radical (typically a 5- or 6-membered ring).

    • Intermolecular Propagation of Cyclized Radical: The cyclic radical reacts with another monomer molecule.

  • Chain Transfer: A hydrogen atom is abstracted from the monomer or another species, terminating one polymer chain and initiating another. This is a significant competing reaction in the polymerization of allyl compounds.

  • Termination: Two growing polymer radicals combine or disproportionate to terminate the polymerization.

The general mechanism and the competing pathways are illustrated in the following diagram.

Cyclopolymerization_Mechanism Initiator Initiator (I) Radical Primary Radical (R•) Initiator->Radical Decomposition Adduct Initial Radical Adduct (M•) Radical->Adduct Initiation Monomer Diallyl Monomer (M) Monomer->Adduct Cyclized_Radical Cyclized Radical Adduct->Cyclized_Radical Intramolecular Cyclization (kc) Polymer_Chain Growing Polymer Chain Adduct->Polymer_Chain Intermolecular Propagation (kp') Chain_Transfer_Product Chain Transfer Product Adduct->Chain_Transfer_Product Chain Transfer Cyclopolymer Cyclopolymer Cyclized_Radical->Cyclopolymer Intermolecular Propagation (kp'') Terminated_Polymer Terminated Polymer Polymer_Chain->Terminated_Polymer Termination Another_Monomer Another Monomer (M) Another_Monomer->Polymer_Chain Another_Monomer->Cyclopolymer Cyclopolymer->Terminated_Polymer Termination Experimental_Workflow Monomer_Prep Monomer & Initiator Preparation Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Polymerization Polymerization (Heating & Stirring) Reaction_Setup->Polymerization Workup Reaction Work-up (Precipitation/Filtration) Polymerization->Workup Purification Purification (Washing/Drying) Workup->Purification Characterization Polymer Characterization (NMR, GPC, etc.) Purification->Characterization Cyclization_vs_Propagation Start Initial Radical Adduct Decision Favored Pathway? Start->Decision Cyclization Intramolecular Cyclization Decision->Cyclization High Monomer Dilution Propagation Intermolecular Propagation Decision->Propagation High Monomer Concentration Cyclic_Radical Cyclic Radical Formed Cyclization->Cyclic_Radical Linear_Propagation Linear Chain Growth Propagation->Linear_Propagation

Methodological & Application

Application Note & Protocol: Free Radical Polymerization of Diallylamine Hydrochloride for Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Poly(diallylamine hydrochloride)

Poly(this compound) (PDAA·HCl) is a strong cationic polyelectrolyte that has garnered significant interest in the biomedical and pharmaceutical fields. Its high charge density and water solubility make it a valuable component in applications such as drug delivery, gene therapy, and the layer-by-layer (LbL) assembly of polyelectrolyte multilayers for cell encapsulation and surface modification.[1] The synthesis of PDAA·HCl is achieved through the polymerization of diallylamine, typically as its hydrochloride salt.

Free radical polymerization is a common and robust method for synthesizing PDAA·HCl. However, unlike simple mono-vinyl monomers, diallylamine undergoes a specialized form of polymerization known as "cyclopolymerization."[2][3] In this process, the propagating radical chain alternates between intramolecular cyclization (forming a five- or six-membered ring) and intermolecular propagation (adding to another monomer). This mechanism is crucial as it prevents cross-linking, which would otherwise occur with a divinyl monomer, leading to the formation of a soluble, linear polymer containing cyclic repeating units.[3][4] This document provides a comprehensive, field-tested protocol for the synthesis and characterization of PDAA·HCl via free radical polymerization, grounded in established chemical principles.

The Cyclopolymerization Mechanism

The free radical polymerization of diallylamine is not a simple linear addition. It proceeds via an intra-intermolecular mechanism, which is critical for forming a non-cross-linked, soluble polymer.[3]

  • Initiation: A free radical initiator (e.g., a persulfate or an azo compound) thermally decomposes to generate primary radicals. This radical then attacks one of the allyl double bonds of a diallylamine monomer unit.

  • Propagation (Intramolecular Cyclization): The newly formed radical on the monomer is sterically positioned to attack the second allyl group within the same molecule. This intramolecular cyclization is kinetically favorable and results in the formation of a more stable five-membered pyrrolidine ring radical.[3][4] While six-membered rings are also possible, the five-membered structure is often predominant.[3]

  • Propagation (Intermolecular Addition): The cyclic radical then propagates by attacking an allyl group on a fresh diallylamine monomer, adding it to the growing polymer chain.

  • Termination: The polymerization process is terminated when two growing radical chains combine (recombination) or transfer a hydrogen atom (disproportionation).

A key challenge in the polymerization of allyl monomers is the potential for degradative chain transfer, where a propagating radical abstracts an allylic hydrogen from a monomer.[4] This forms a resonance-stabilized and less reactive monomer radical, which can slow or terminate polymerization, resulting in low molecular weight polymers.[4] Conducting the polymerization on the hydrochloride salt of the monomer in an aqueous medium helps to suppress this side reaction.[5]

G cluster_init Initiation cluster_prop Propagation cluster_cyclo Intramolecular cluster_inter Intermolecular cluster_term Termination I Initiator (I-I) R Primary Radicals (2 I•) I->R Δ (Heat) M Diallylamine Monomer (M) R->M Attack on first C=C P Propagating Chain (P•) RM Linear Radical (I-M•) CycR Cyclized Radical (Pyrrolidine Ring) RM->CycR Cyclization CycR->M Attack on new Monomer P_dead Dead Polymer Chain P->P_dead Combination or Disproportionation

Caption: Mechanism of Diallylamine Cyclopolymerization.

Experimental Protocol

This protocol details the aqueous solution polymerization of this compound using a water-soluble redox initiator system.

Materials and Equipment
Reagents & Materials Equipment
Diallylamine (≥98%)Three-neck round-bottom flask (250 mL)
Hydrochloric acid (concentrated, ~37%)Reflux condenser
Ammonium persulfate (APS, initiator, ≥98%)Magnetic stirrer with heating mantle
Sodium bisulfite (SBS, co-initiator, ≥98%)Thermometer or thermocouple
Methanol (ACS grade, for precipitation)Nitrogen or Argon gas inlet
Deionized (DI) waterpH meter or pH strips
Dialysis tubing (MWCO 3,500 - 10,000 Da)Freeze-dryer (Lyophilizer)

Safety Precautions:

  • Diallylamine is toxic and corrosive. Handle in a well-ventilated fume hood.

  • Concentrated HCl is highly corrosive. Wear appropriate PPE, including gloves, lab coat, and safety goggles.

  • The polymerization reaction is exothermic. Monitor the temperature closely.

Step-by-Step Synthesis Protocol

Step 1: Monomer Salt Preparation

  • In a 250 mL beaker placed in an ice bath, add 50 mL of DI water.

  • Slowly add 19.44 g (0.20 mol) of diallylamine to the cold water with stirring.

  • While keeping the solution cool, slowly add concentrated HCl dropwise until the pH of the solution is between 3.0 and 4.0. This will require approximately 16-17 mL of HCl and neutralizes the amine to form the hydrochloride salt in situ.

  • Transfer the this compound solution to a 250 mL three-neck flask. Add enough DI water to bring the total volume to approximately 100 mL, creating a monomer concentration of about 2 M.

Rationale: Polymerizing the hydrochloride salt enhances water solubility and minimizes side reactions like degradative chain transfer, which is more prevalent with the free amine base.[5]

Step 2: Reaction Setup & Inerting

  • Equip the three-neck flask with a reflux condenser, a nitrogen/argon inlet, and a thermometer.

  • Place the flask in a heating mantle on a magnetic stirrer and add a stir bar.

  • Begin stirring and purge the solution with nitrogen or argon gas for at least 30-45 minutes to remove dissolved oxygen.

Rationale: Oxygen is a potent inhibitor of free radical polymerization as it can react with propagating radicals to form stable peroxide species, effectively terminating the reaction. A thorough purge is essential for achieving a high molecular weight polymer.

Step 3: Polymerization Initiation

  • Heat the reaction mixture to the target temperature of 50-60°C.

  • Prepare the initiator solutions. Dissolve 0.46 g (2.0 mmol, 1 mol% relative to monomer) of ammonium persulfate (APS) in 5 mL of DI water. In a separate vial, dissolve 0.21 g (2.0 mmol, 1 mol% relative to monomer) of sodium bisulfite (SBS) in 5 mL of DI water.

  • Once the reaction temperature is stable, add the APS solution to the flask, followed immediately by the SBS solution.

Rationale: The APS/SBS pair forms a redox system that generates initiating radicals at a moderate temperature (50-60°C), allowing for controlled polymerization without requiring excessively high heat, which could promote side reactions.

Step 4: Polymerization Reaction

  • Maintain the reaction at 50-60°C under a positive nitrogen atmosphere for 12-24 hours.

  • The solution will gradually become more viscous as the polymer forms.

Rationale: A longer reaction time ensures high monomer conversion. The increase in viscosity is a primary indicator of successful polymerization.

Step 5: Polymer Isolation and Purification

  • After the reaction period, cool the flask to room temperature. The solution will be a viscous, potentially yellowish liquid.

  • Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (~800-1000 mL) while stirring vigorously. A white, stringy or gummy precipitate of PDAA·HCl will form.[6][7]

  • Allow the precipitate to settle, then decant the methanol. Wash the polymer by adding fresh methanol, stirring or swirling, and decanting again. Repeat this washing step 2-3 times to remove unreacted monomer and initiator fragments.

  • Collect the purified polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • For higher purity, the dried polymer can be redissolved in a minimal amount of DI water and subjected to dialysis (using an appropriate MWCO tubing) against DI water for 2-3 days to remove oligomers and residual salts.[8] The purified polymer solution can then be recovered by freeze-drying.

Rationale: PDAA·HCl is insoluble in methanol, while the monomer salt and initiators are soluble.[6][7] This allows for efficient purification by precipitation. Dialysis provides a more rigorous purification, essential for biomedical applications.

Caption: Experimental Workflow for PDAA·HCl Synthesis.

Characterization of Poly(this compound)

Confirmation of the polymer structure and properties is essential. The following are standard characterization techniques.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: An ATR-FTIR spectrum is used to confirm the polymerization. The key diagnostic change is the disappearance or significant reduction of the C=C stretching vibration peaks around 1640 cm⁻¹ and the =C-H out-of-plane bending peaks around 910-990 cm⁻¹ from the allyl groups of the monomer.[9][10] The spectrum of the polymer will be dominated by broad peaks corresponding to N-H bending (around 1600 cm⁻¹) and C-H stretching/bending (around 2800-3000 cm⁻¹ and 1450 cm⁻¹).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR in D₂O is a powerful tool to confirm the polymer structure. The sharp vinyl proton signals from the monomer (typically in the 5.5-6.5 ppm range) will be absent in the polymer spectrum. The polymer spectrum will show broad, overlapping peaks corresponding to the protons on the polymer backbone and the pyrrolidine ring, typically in the 1.5-4.0 ppm range.[9][11]

Data Summary
Technique Monomer (Diallylamine·HCl) Polymer (PDAA·HCl) Purpose
FTIR (cm⁻¹) ~1640 (C=C stretch)~990, 910 (=C-H bend)Peaks absent or greatly reducedBroad N-H and C-H peaksConfirm loss of double bonds
¹H NMR (ppm in D₂O) ~5.5 - 6.5 (vinyl protons)~3.5 - 4.0 (allylic protons)Peaks absentBroad signals ~1.5 - 4.0 ppmConfirm polymer backbone formation
GPC/SEC N/AProvides Mₙ, Mₙ, and PDIDetermine molecular weight and distribution

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low or No Polymer Yield 1. Oxygen inhibition.2. Inactive initiator.3. Incorrect temperature.1. Ensure thorough deoxygenation; maintain positive N₂ pressure.2. Use fresh initiator solutions.3. Verify reaction temperature is within the optimal range (50-60°C).
Polymer is a Gel (Cross-linked) 1. Incorrect monomer (free base instead of salt).2. High initiator concentration.1. Ensure the monomer solution pH is acidic (3-4) before starting.2. Reduce the amount of initiator.
Low Molecular Weight 1. Degradative chain transfer.2. High initiator concentration.3. Insufficient reaction time.1. Ensure proper pH control.2. Decrease initiator concentration.3. Increase polymerization time to 24 hours.

References

  • A Theoretical Study on the Mechanism of the Cyclopolymerization of Diallyl Monomers. American Chemical Society.

  • Cyclopolymerization of Diallylamines. Journal of Macromolecular Science, Part C.

  • CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. TSI Journals.

  • Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high‐molecular‐weight polymers. ResearchGate.

  • Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. MDPI.

  • Method for preparing poly(allylamine) hydrochloride and derivatives therefrom. Google Patents.

  • Process for the preparation of poly (allylamine) hydrochloride and derivatives thereof. Google Patents.

  • The Formation of Linear Polymers from Diene Monomers by a Cyclic Polymerization Mechanism. I. The Structure of Poly-(diallylammonium Halides). Journal of the American Chemical Society.

  • Synthesis and Thermal Property of Poly(Allylamine Hydrochloride). Scientific.Net.

  • Free Radical Polymerization of Allylamine in Different Acidic Media. ResearchGate.

  • Process for preparing a solution of poly(allylamine). Google Patents.

  • How do I remove HCl from Poly (allylamine hydrochloride) with triethylamine?. ResearchGate.

  • Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. MDPI.

  • Free Radical Copolymerization of Diallylamine and Itaconic Acid for the Synthesis of Chitosan Base Superabsorbent. PubMed.

  • ¹H-NMR spectrum of (a) poly (allylamine hydrochloride) with molecular... ResearchGate.

  • Synthesis and thermal property of poly(allylamine hydrochloride). Sci-Hub.

  • Study on synthesis and property of poly(allylamine hydrochloride). ResearchGate.

  • Free Radical Copolymerization of Diallylamine and Itaconic Acid for the Synthesis of Chitosan Base Superabsorbent. MDPI.

  • Process for the preparation of cross-linked polyallylamine polymer. Google Patents.

  • Process for the production of allylamine polymer. Google Patents.

  • Polyallylamine hydrochloride. Wikipedia.

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Application Notes: Aqueous Solution Polymerization of Diallylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(diallylamine hydrochloride) (PDAH) is a cationic polyelectrolyte synthesized through the polymerization of this compound. As a water-soluble polymer, it possesses a high charge density, making it a valuable material for a multitude of applications across various scientific and industrial fields. Its unique properties are pivotal in the development of advanced materials. In the biomedical and pharmaceutical sectors, PDAH is extensively used for cell encapsulation and as a vector for gene and DNA delivery.[1][2] A common technique for creating a protective barrier around cells involves a layer-by-layer assembly, alternating between positively charged PDAH and a negatively charged polyelectrolyte.[1] These capsules can be used for drug delivery purposes.[1] Beyond biomedical applications, PDAH serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its utility also extends to water treatment as a primary coagulant, paper manufacturing as a retention aid, and in the oil and gas industry as a clay stabilizer.[2]

The polymerization of this compound in an aqueous solution is typically achieved through free-radical polymerization. A key characteristic of the polymerization of diallyl monomers is the cyclopolymerization mechanism, where the propagation step involves an intramolecular cyclization followed by intermolecular addition. This process results in a linear polymer containing five or six-membered rings as part of the polymer backbone, which prevents cross-linking and ensures the polymer remains water-soluble.[3]

Experimental Protocols

This section provides a detailed protocol for the aqueous solution polymerization of this compound based on established laboratory procedures.

Protocol 1: Free-Radical Polymerization in Water

This protocol details a typical free-radical polymerization of this compound in an aqueous medium initiated by a water-soluble azo initiator.[4][5]

Materials and Equipment:

  • This compound (Monomer)

  • 2,2′-Azobis(2-methylpropanediamine) dihydrochloride or 2,2'-diamidinyl-2,2'-azopropane dihydrochloride (Initiator)[4][5]

  • Distilled, deionized water (Solvent)

  • Ethanol or Methanol (for precipitation)[4][5]

  • Four-neck round-bottom flask

  • Overhead stirrer

  • Reflux condenser

  • Thermometer

  • Nitrogen gas inlet and outlet

  • Heating mantle or water bath

  • Soxhlet extractor

  • Vacuum oven

Procedure:

  • Reaction Setup: Assemble a 250 mL four-neck flask equipped with an overhead stirrer, a reflux condenser, a thermometer, and a nitrogen inlet/outlet.

  • Monomer Solution Preparation: Prepare an aqueous solution of this compound. For example, dissolve the desired amount of the monomer in distilled water to achieve the target concentration (e.g., 1M to 3M).

  • Deoxygenation: Purge the monomer solution thoroughly with nitrogen gas for at least 30-60 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation: While maintaining a nitrogen atmosphere, heat the solution to the desired reaction temperature (typically 50°C to 65°C).[4][6] Once the temperature is stable, add the water-soluble initiator, such as 2,2′-azobis(2-methylpropanediamine) dihydrochloride (e.g., 1-3 mol% relative to the monomer).[4]

  • Polymerization: Continue stirring the reaction mixture under a nitrogen atmosphere at a constant temperature. The polymerization time can range from 10 to 70 hours.[4][5] The solution will become noticeably more viscous as the polymer forms.

  • Purification:

    • After the reaction is complete, cool the viscous polymer solution to room temperature.

    • Slowly pour the solution into a large volume of a non-solvent, such as stirred ethanol or methanol (e.g., 10 times the volume of the reaction mixture), to precipitate the polymer.[4][5]

    • Filter the white precipitate.

    • To remove any unreacted monomer, wash the polymer extensively with the precipitation solvent. Further purification can be achieved by extraction with methanol or ethanol in a Soxhlet apparatus for approximately 15 hours.[4][5]

  • Drying: Dry the purified polymer in a vacuum oven at 50°C until a constant weight is achieved to obtain a fine white powder.[4][5]

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Resulting Polymer Properties

ParameterValueReference
MonomerThis compound[4]
SolventWater[4]
Initiator2,2′-Azobis(2-methylpropanediamine) dihydrochloride[4]
Reaction Temperature50°C[4]
Reaction Time50 hours (10h stirring + 40h static)[4]
Molecular Weight (Mn)12,000 - 16,000 g/mol [4]

Table 2: Physicochemical Properties of Poly(this compound)

PropertyDescriptionReference
Appearance White powder or clear yellowish viscous liquid[2]
Solubility Completely miscible in water and polar solvents[2]
pH (10% aqueous solution) 4.5 - 6.5[2]
Thermal Stability Decomposes above 250°C[2]
Viscosity (20% aqueous solution) 100 - 500 cP[2]
Purity ≥98%[2]

Visualizations

G cluster_prep Reaction Preparation cluster_poly Polymerization cluster_purify Purification and Isolation prep1 Assemble Reaction Vessel (Flask, Stirrer, Condenser) prep2 Prepare Aqueous Monomer Solution (Diallylamine HCl in Water) prep1->prep2 prep3 Deoxygenate Solution (Purge with Nitrogen) prep2->prep3 poly1 Heat to Reaction Temperature (e.g., 50-65°C) prep3->poly1 poly2 Add Initiator Solution poly1->poly2 poly3 Maintain Temperature and Stir (10-70 hours) poly2->poly3 purify1 Cool Reaction Mixture poly3->purify1 purify2 Precipitate Polymer (Add to Ethanol/Methanol) purify1->purify2 purify3 Filter Precipitate purify2->purify3 purify4 Wash and Extract (Soxhlet Apparatus) purify3->purify4 purify5 Dry Polymer (Vacuum Oven) purify4->purify5

// Nodes Monomer [label="Diallylamine Cation\n(Monomer)", shape=box, style=filled, fillcolor="#FFFFFF"]; Initiator [label="Initiator\n(R-N=N-R)"]; Radical [label="Initiator Radical\n(2R•)"]; Attack [label="Radical Attack"]; LinearRadical [label="Linear Monomer Radical"]; Cyclization [label="Intramolecular\nCyclization"]; CyclicRadical [label="Cyclized Radical\n(5 or 6-membered ring)"]; Propagation [label="Intermolecular\nPropagation"]; Polymer [label="Poly(diallylamine)\nChain", shape=box, style=filled, fillcolor="#FFFFFF"];

// Edges Initiator -> Radical [label="Δ (Heat)"]; {Monomer, Radical} -> Attack [style=invis]; Attack -> LinearRadical; LinearRadical -> Cyclization; Cyclization -> CyclicRadical; {CyclicRadical, Monomer} -> Propagation [style=invis]; Propagation -> Polymer; Polymer -> Propagation [label="+ Monomer (M)", dir=back];

// Invisible edges for alignment edge [style=invis]; Initiator -> Monomer; Attack -> Cyclization; Cyclization -> Propagation; } dot Caption: Cyclopolymerization mechanism of this compound.

References

Application Notes & Protocols: Diallylamine Hydrochloride as a Cationic Monomer in Copolymerization for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Cationic Copolymers in Modern Therapeutics

The landscape of drug delivery is continuously evolving, with a pressing demand for sophisticated systems that offer targeted delivery, enhanced bioavailability, and controlled release of therapeutic agents. Cationic polymers have emerged as pivotal materials in this domain due to their unique physicochemical properties.[1][2][3] These macromolecules, characterized by a positive charge, can interact with negatively charged biological membranes and macromolecules, such as nucleic acids, making them ideal candidates for a variety of biomedical applications, including drug and gene delivery.[1][4]

Diallylamine hydrochloride (DAA·HCl) is a highly versatile cationic monomer that serves as a critical building block in the synthesis of advanced functional polymers.[5] Its structure, featuring two reactive allyl groups, allows it to undergo a process known as cyclopolymerization, leading to the formation of linear, non-cross-linked polymers containing five- or six-membered rings within the polymer backbone.[6][7] This mechanism is crucial as it mitigates the propensity for cross-linking that is often observed with diene monomers, resulting in soluble and processable polymers.[7] The resulting poly(this compound) and its copolymers are water-soluble and possess a high charge density, making them particularly suitable for applications in drug delivery systems.[5][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in copolymerization. It delves into the underlying principles, provides detailed experimental protocols, and discusses the characterization and application of these cationic copolymers in the context of advanced drug delivery.

Mechanistic Insights: The Cyclopolymerization of this compound

The free-radical polymerization of diallylamine and its derivatives is a classic example of cyclopolymerization.[6] This process involves an alternating sequence of intermolecular and intramolecular addition reactions. The polymerization is typically initiated by a radical initiator, which adds to one of the allyl double bonds of the diallylamine monomer. The resulting radical then undergoes an intramolecular cyclization to form a more stable five- or six-membered ring radical, which subsequently propagates by adding to another monomer unit.

A significant challenge in the polymerization of allylic monomers is the potential for degradative chain transfer, where a hydrogen atom is abstracted from an allylic position, leading to a stable and less reactive allyl radical that can terminate the polymerization.[8] However, the polymerization of diallylamine salts, such as the hydrochloride, in polar solvents has been shown to minimize this issue, allowing for the formation of high molecular weight polymers.[9]

Diagram: Proposed Mechanism of this compound Cyclopolymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-I) I_rad 2 I• I->I_rad Decomposition IM_rad I-M• (Initial Radical) I_rad->IM_rad Addition to M M Diallylamine Hydrochloride (M) IM_cyc_rad Cyclized Radical IM_rad->IM_cyc_rad Intramolecular Cyclization P_rad Propagating Polymer Radical (P•) IM_cyc_rad->P_rad Addition to M P Final Polymer (P) P_rad->P Combination or Disproportionation

Caption: A simplified workflow of the free-radical cyclopolymerization of this compound.

Experimental Protocols: Synthesis and Characterization

This section outlines detailed protocols for the synthesis of this compound copolymers and their subsequent characterization.

Materials and Reagents
Reagent Grade Supplier Purpose
This compound (DAA·HCl)Polymer Grade (≥99%)e.g., Sigma-Aldrich, BOC SciencesCationic monomer
Comonomer (e.g., N-isopropylacrylamide)Reagent Grade (≥98%)e.g., Sigma-AldrichFunctional comonomer
2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50)Initiator Gradee.g., Wako, Sigma-AldrichWater-soluble radical initiator
Deionized WaterHigh PurityIn-house or commercialSolvent
AcetoneACS Gradee.g., Fisher ScientificNon-solvent for precipitation
Dialysis TubingMWCO 3.5 kDae.g., Spectrum LabsPurification
Protocol: Free Radical Copolymerization of this compound and a Neutral Comonomer

This protocol describes a representative synthesis of a copolymer of this compound and a neutral comonomer, such as N-isopropylacrylamide (NIPAAm), which imparts thermoresponsive properties to the resulting copolymer.

Step-by-Step Methodology:

  • Monomer Solution Preparation: In a suitable reaction vessel (e.g., a three-neck round-bottom flask) equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the desired amounts of this compound and the comonomer in deionized water. The total monomer concentration is typically maintained between 10-30% (w/v).

  • Inert Atmosphere: Purge the solution with dry nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Initiator Addition: In a separate vial, dissolve the radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride, in a small amount of deionized water. The initiator concentration is typically 1-3 mol% with respect to the total monomer concentration.

  • Polymerization Reaction: Heat the monomer solution to the desired reaction temperature (e.g., 60-70 °C) in an oil bath. Once the temperature has stabilized, add the initiator solution to the reaction mixture under a continuous nitrogen blanket.

  • Reaction Monitoring: Allow the polymerization to proceed for a predetermined time, typically 12-24 hours. The progress of the reaction can be monitored by observing the increase in the viscosity of the solution.

  • Purification: After the reaction is complete, cool the solution to room temperature. Purify the copolymer by precipitating the reaction mixture into a large excess of a non-solvent, such as acetone. Collect the precipitate by filtration and redissolve it in a minimal amount of deionized water.

  • Dialysis: Transfer the redissolved polymer solution into a dialysis tube (e.g., MWCO 3.5 kDa) and dialyze against deionized water for 2-3 days, with frequent changes of water, to remove unreacted monomers, initiator fragments, and low molecular weight oligomers.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the final copolymer as a white, fluffy solid.

Diagram: Experimental Workflow for Copolymer Synthesis and Purification

G A 1. Prepare Monomer & Initiator Solutions B 2. Purge with N2 & Heat A->B C 3. Initiate Polymerization B->C D 4. Polymerization (12-24h) C->D E 5. Precipitation in Acetone D->E F 6. Dialysis E->F G 7. Lyophilization F->G H Final Copolymer G->H

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound copolymers.

Characterization of the Synthesized Copolymer

The successful synthesis and the physicochemical properties of the copolymer should be confirmed using a suite of analytical techniques.

Technique Purpose Expected Outcome
1H NMR Spectroscopy To confirm the incorporation of both monomers into the copolymer chain and to determine the copolymer composition.Characteristic peaks corresponding to both diallylamine and the comonomer units will be present. The ratio of the integrals of these peaks can be used to calculate the copolymer composition.
FT-IR Spectroscopy To identify the functional groups present in the copolymer.The spectrum will show characteristic absorption bands for the amine groups of diallylamine and the functional groups of the comonomer. The disappearance of the C=C stretching vibration around 1640 cm-1 indicates successful polymerization.[10]
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymer.Provides information on the average size of the polymer chains and the homogeneity of the sample.
Dynamic Light Scattering (DLS) To measure the hydrodynamic size and size distribution of the copolymer in solution.Useful for understanding the behavior of the copolymer in aqueous media and for assessing its potential for nanoparticle formation.
Zeta Potential Measurement To determine the surface charge of the copolymer in solution.The copolymer is expected to have a positive zeta potential due to the protonated amine groups of the diallylamine units, which is crucial for interaction with negatively charged biological entities.

Applications in Drug Delivery

Copolymers containing this compound are particularly promising for a range of drug delivery applications, primarily due to their cationic nature and the versatility of copolymerization to introduce other functionalities.

  • Gene Delivery: The positive charges on the copolymer can electrostatically interact with negatively charged nucleic acids (DNA, siRNA) to form stable complexes known as polyplexes. These polyplexes can protect the genetic material from enzymatic degradation and facilitate its cellular uptake.[4] However, the high cationic charge density can also lead to cytotoxicity, a factor that needs to be carefully managed through polymer design.[4]

  • Drug Encapsulation and Release: this compound can be copolymerized with hydrophobic monomers to create amphiphilic copolymers. These copolymers can self-assemble in aqueous solution to form micelles or nanoparticles, with a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic, cationic shell that enhances stability and cellular interaction.[1]

  • Mucoadhesive Formulations: The cationic nature of these polymers promotes adhesion to negatively charged mucosal surfaces, prolonging the residence time of the drug formulation at the site of administration and potentially enhancing drug absorption.[2][11]

Conclusion and Future Perspectives

This compound is a valuable cationic monomer for the synthesis of functional copolymers with significant potential in the field of drug delivery. Its ability to undergo cyclopolymerization allows for the creation of well-defined, water-soluble polymers. By carefully selecting comonomers, researchers can tailor the properties of the resulting copolymers to suit specific therapeutic applications, from gene therapy to the delivery of small molecule drugs. Future research will likely focus on the development of biodegradable diallylamine-based copolymers and the fine-tuning of their structure to optimize the balance between therapeutic efficacy and biocompatibility.

References

  • Royal Society of Chemistry. (n.d.). Cationic Polymers in Drug Delivery. RSC Publishing.
  • Annabi, N., et al. (2018). Significant role of cationic polymers in drug delivery systems. Artificial Cells, Nanomedicine, and Biotechnology, 46(8), 1872-1891.
  • Annabi Lab. (2017). Significant role of cationic polymers in drug delivery systems.
  • Semantic Scholar. (n.d.). Significant role of cationic polymers in drug delivery systems.
  • PubMed. (2017). Significant role of cationic polymers in drug delivery systems.
  • Benchchem. (n.d.). N-methyl this compound.
  • Journal of Macromolecular Science, Part C. (n.d.). Cyclopolymerization of Diallylamines.
  • MDPI. (2021). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films.
  • Google Patents. (n.d.). Process for the production of allylamine polymer.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Synthesis, Properties, and Pharmaceutical Intermediate Applications.
  • ResearchGate. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media.
  • MDPI. (2022). Free Radical Copolymerization of Diallylamine and Itaconic Acid for the Synthesis of Chitosan Base Superabsorbent.
  • TSI Journals. (2015). CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS.
  • PubMed. (2013). Electrochemical polymerization of allylamine copolymers.
  • PrepChem.com. (n.d.). Synthesis of monoallylamine hydrochloride.
  • Google Patents. (n.d.). Process for producing poly (allylamine) derivatives.
  • BOC Sciences. (n.d.). Allylamine hydrochloride-diallylamine hydrochloride copolymer.
  • Scientific.Net. (n.d.). Synthesis and Thermal Property of Poly(Allylamine Hydrochloride).
  • Sigma-Aldrich. (2013). Electrochemical polymerization of allylamine copolymers.
  • Google Patents. (n.d.). Method for preparing poly(allylamine) hydrochloride and derivatives therefrom.
  • ResearchGate. (2022). Synthesis and Characterization of (allylamine hydrochloride-vinyl sulfonic acid) Copolymer and Determination of Monomer Reactivity Ratios.
  • PubMed. (2022). An overview of polyallylamine applications in gene delivery.

Sources

Application of Diallylamine Hydrochloride-Based Flocculants in Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Diallylamine hydrochloride is a cationic monomer that can be polymerized to form poly(this compound), a strong cationic polyelectrolyte.[1] This polymer is a highly effective flocculant used in water and wastewater treatment processes. Its primary function is to destabilize and agglomerate suspended colloidal particles, facilitating their removal through sedimentation, flotation, or filtration.[2][3] The positively charged amine groups along the polymer chain are key to its efficacy in treating various types of water, including industrial effluents and municipal wastewater.[1][4]

Mechanism of Action

The flocculation mechanism of poly(this compound) in water treatment is primarily governed by two principles: charge neutralization and polymer bridging.

  • Charge Neutralization: Most suspended particles in water, such as clays, silica, and organic matter, carry a negative surface charge. This charge creates repulsive forces between the particles, keeping them in a stable suspension.[3] As a cationic polymer, poly(this compound) introduces positive charges into the water. These positive charges on the polymer backbone neutralize the negative charges on the suspended particles upon adsorption. This neutralization reduces the repulsive forces, allowing the particles to come closer together.[5]

  • Polymer Bridging: Once the initial charge neutralization has occurred, the long polymer chains of poly(this compound) can adsorb onto multiple destabilized particles simultaneously. This creates "bridges" between the particles, effectively binding them together into larger aggregates known as flocs. These flocs are significantly larger and heavier than the individual suspended particles, which enhances their settling velocity and facilitates their removal from the water.[6]

The combination of charge neutralization and polymer bridging makes poly(this compound) a highly efficient flocculant for a wide range of water qualities and pH conditions.[7]

Advantages of this compound-Based Flocculants

The use of this compound-based flocculants in water treatment offers several advantages:

  • High Cationic Charge Density: The polymer possesses a high density of positive charges, leading to efficient neutralization of negatively charged particles at relatively low dosages.[1]

  • Wide Effective pH Range: Unlike some inorganic coagulants, poly(this compound) can be effective over a broad pH range, reducing the need for pH adjustment of the water.[1][7]

  • Formation of Large, Dense Flocs: The polymer bridging mechanism leads to the formation of large and robust flocs that settle quickly, improving the efficiency of clarification processes.[5]

  • Reduced Sludge Production: Compared to inorganic coagulants like alum or ferric chloride, cationic polymers often produce a lower volume of sludge, which can reduce disposal costs.[8]

  • Chlorine Stability: Poly(this compound) is stable in the presence of chlorine, a common disinfectant in water treatment, allowing for its use in various stages of the treatment process.[7]

Data Presentation

The following table summarizes the performance of a composite coagulant containing polydiallyldimethylammonium chloride (a polymer closely related to polythis compound) in treating Pasig River water. The data is adapted from a study utilizing a dual coagulation system with aluminum chlorohydrate (ACH) and polyDADMAC.

ParameterInitial ValueOptimal pHCoagulant Ratio (ACH:polyDADMAC)Mixing Time (min)Final Turbidity (NTU)Turbidity Removal Efficiency (%)
Turbidity35.5 NTU60.4555101.9294.59%

Data adapted from a study on dual coagulation of Pasig River water.[9] The coagulant ratio represents the proportion of ACH to polyDADMAC.

Experimental Protocols

Jar Test Protocol for Evaluating this compound-Based Flocculant Performance

The jar test is a laboratory procedure that simulates the coagulation and flocculation processes in a water treatment plant. It is used to determine the optimal dosage of a flocculant and the optimal conditions for treatment.[10][11]

1. Objective:

To determine the optimal dosage of a this compound-based flocculant for the removal of turbidity from a given water sample.

2. Materials and Equipment:

  • Jar testing apparatus with multiple stirring paddles (at least 6)

  • Beakers (1000 mL)

  • Pipettes or syringes for accurate dosing

  • Turbidimeter

  • pH meter

  • Water sample to be tested

  • Stock solution of this compound-based flocculant (e.g., 0.1% w/v)

  • Acid and base solutions for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Magnetic stirrer and stir bars

  • Graduated cylinders

3. Preparation of Flocculant Stock Solution (0.1% w/v):

  • Weigh 1.0 g of the this compound-based polymer.

  • Slowly add the polymer to 800 mL of deionized water while stirring vigorously with a magnetic stirrer to prevent the formation of clumps.

  • Continue stirring until the polymer is completely dissolved.

  • Transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water.

  • This stock solution has a concentration of 1000 mg/L (1 mg/mL).

4. Experimental Procedure:

  • Sample Preparation: Fill each of the six beakers with 1000 mL of the water sample to be tested.

  • pH Adjustment (if necessary): Measure the initial pH of the water sample. If the effect of pH is being studied, adjust the pH of each beaker to the desired value using the acid or base solutions.

  • Initial Turbidity Measurement: Measure and record the initial turbidity of the water sample.

  • Flocculant Dosing: Place the beakers in the jar testing apparatus. While the paddles are stirring at a rapid mix speed (e.g., 100-200 rpm), add a different dose of the flocculant stock solution to each beaker using a pipette or syringe. A typical dosage range to test might be 1, 2, 5, 10, 15, and 20 mg/L.

  • Rapid Mixing: Continue the rapid mixing for 1-3 minutes to ensure uniform dispersion of the flocculant.

  • Slow Mixing (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes. This gentle mixing promotes the formation of flocs.

  • Settling: Stop the stirring and allow the flocs to settle for a predetermined time, typically 15-30 minutes.

  • Final Turbidity Measurement: Carefully collect a sample from the supernatant of each beaker (from approximately 2 cm below the surface) and measure the final turbidity.

  • Data Analysis: Record the final turbidity for each dosage. The optimal dosage is the one that results in the lowest final turbidity.

5. Calculation of Turbidity Removal Efficiency:

Turbidity Removal (%) = [(Initial Turbidity - Final Turbidity) / Initial Turbidity] x 100

Mandatory Visualization

Caption: Mechanism of flocculation by poly(this compound).

Jar_Test_Workflow start Start: Water Sample Collection prepare Prepare Water Samples (6 x 1000 mL beakers) start->prepare ph_adjust Adjust pH (if required) prepare->ph_adjust initial_turb Measure Initial Turbidity ph_adjust->initial_turb jar_test Place Beakers in Jar Tester initial_turb->jar_test rapid_mix Rapid Mix (100-200 rpm) + Add Flocculant Dosages jar_test->rapid_mix slow_mix Slow Mix (20-40 rpm) (Flocculation) rapid_mix->slow_mix settle Settling (15-30 min) slow_mix->settle final_turb Measure Final Turbidity (Supernatant) settle->final_turb analyze Analyze Results: Determine Optimal Dosage final_turb->analyze end End analyze->end

Caption: Experimental workflow for the jar test protocol.

References

Application Notes and Protocols for Diallylamine Hydrochloride as a Clay Stabilizer in Oilfield Drilling Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The stability of wellbores during oil and gas drilling operations is critical for both efficiency and safety. A significant challenge in this regard is the presence of water-sensitive clay formations, such as smectite and illite. When these clays come into contact with water-based drilling fluids, they can hydrate and swell, leading to a host of problems including borehole instability, formation damage, and reduced drilling efficiency.[1] Clay stabilizers are chemical additives incorporated into drilling fluids to mitigate these issues.[2][3]

Diallylamine hydrochloride, a cationic monomer, and its polymerized form, poly(this compound), are effective clay stabilizers.[1] Their primary function is to inhibit the swelling and dispersion of clay particles by neutralizing the negative surface charges inherent to clays.[1] This action is crucial for maintaining wellbore integrity and ensuring smooth drilling operations.[1] this compound's cationic nature and stability at elevated temperatures and in saline environments make it a suitable choice for various oilfield applications.[1]

These application notes provide a comprehensive overview of the use of this compound as a clay stabilizer, including its mechanism of action, experimental protocols for performance evaluation, and representative data.

Mechanism of Action

The efficacy of this compound as a clay stabilizer stems from its cationic properties. Clay platelets possess a net negative charge on their surfaces, which attracts polar water molecules, causing the clay to swell. The positively charged this compound molecules are drawn to these negatively charged clay surfaces.

Upon adsorption, the cationic this compound neutralizes the negative charges on the clay, reducing the repulsive forces between individual clay platelets. This process, often referred to as cation exchange, helps to keep the clay structure compact and prevents water from infiltrating the clay matrix, thus inhibiting swelling and dispersion. The polymer form, poly(this compound), can further enhance this effect by bridging multiple clay platelets, a mechanism known as encapsulation.[3]

Mechanism_of_Action cluster_0 Drilling Fluid cluster_1 Clay Formation Diallylamine_Hydrochloride This compound (Cationic) Clay_Platelets Clay Platelets (Negatively Charged) Diallylamine_Hydrochloride->Clay_Platelets Adsorption & Neutralization Swelling Swelling & Dispersion Diallylamine_Hydrochloride->Swelling Inhibition Clay_Platelets->Swelling Water Adsorption

Mechanism of this compound as a Clay Stabilizer.

Quantitative Data Presentation

Disclaimer: The following tables present illustrative data based on typical performance characteristics of amine-based clay stabilizers. Specific experimental data for this compound was not available in the searched literature. Researchers should conduct experiments as outlined in the protocols below to obtain precise performance metrics for their specific conditions.

Table 1: Shale Recovery Performance of this compound

Concentration (wt%)Shale Recovery (%)
0.0 (Freshwater)25
0.575
1.085
2.092
3.0 (7% KCl equivalent)88

Table 2: Bentonite Swelling Inhibition with this compound

Fluid CompositionSwell Index (mL/2g)Swelling Inhibition (%)
Deionized Water280
1% Diallylamine HCl871.4
2% Diallylamine HCl678.6
5% KCl1064.3

Table 3: Rheological Properties of Drilling Fluid with this compound

PropertyBase MudBase Mud + 2% Diallylamine HCl
Plastic Viscosity (cP)1518
Yield Point (lb/100 ft²)2025
Gel Strength 10s (lb/100 ft²)57
Gel Strength 10min (lb/100 ft²)812

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound as a clay stabilizer.

Shale Recovery (Hot-Rolling) Test

This test assesses the ability of the drilling fluid to prevent the dispersion of shale cuttings.

a. Materials and Equipment:

  • Shale cuttings (sieved to a specific mesh size, e.g., 6-10 mesh)

  • Drilling fluid formulations (base mud and mud with varying concentrations of this compound)

  • Hot-rolling oven

  • Aging cells

  • Sieve (e.g., 40 mesh)

  • Drying oven

  • Analytical balance

b. Protocol:

  • Dry the sieved shale cuttings in an oven at 105°C to a constant weight.

  • Weigh 50 g of the dried shale cuttings.

  • Add the weighed shale cuttings to an aging cell containing 350 mL of the test drilling fluid.

  • Seal the aging cell and place it in a hot-rolling oven.

  • Hot-roll the cell at a specified temperature (e.g., 77°C) for 16 hours.[4]

  • After hot-rolling, cool the aging cell to room temperature.

  • Pour the contents of the cell onto a 40-mesh sieve.

  • Gently wash the retained cuttings with a steady stream of tap water for 1 minute to remove the drilling fluid.

  • Carefully collect the shale cuttings retained on the sieve.

  • Dry the recovered cuttings in an oven at 105°C to a constant weight.

  • Weigh the dried, recovered cuttings.

  • Calculate the shale recovery percentage using the following formula: Shale Recovery (%) = (Weight of recovered shale / Initial weight of shale) x 100

Bentonite Swelling Test (Swell Index)

This test measures the degree of swelling of bentonite in the presence of the inhibitor.

a. Materials and Equipment:

  • Bentonite powder

  • Test solutions (deionized water, solutions with varying concentrations of this compound)

  • 100 mL graduated cylinders

  • Spatula

  • Timer

b. Protocol:

  • Pour 100 mL of the test solution into a 100 mL graduated cylinder.

  • Weigh 2 g of bentonite powder.

  • Add the bentonite powder to the graduated cylinder in small increments over a period of 2 minutes, allowing each portion to settle before adding the next.

  • After all the bentonite has been added, allow the cylinder to stand undisturbed for 24 hours.

  • After 24 hours, measure the volume of the swollen bentonite sediment at the bottom of the cylinder. This volume is the swell index (mL/2g).[5]

  • Calculate the swelling inhibition percentage for the this compound solutions relative to deionized water: Swelling Inhibition (%) = [(Swell Index in Water - Swell Index in Test Solution) / Swell Index in Water] x 100

Rheological Property Measurement

This protocol determines the effect of this compound on the flow properties of the drilling fluid.

a. Materials and Equipment:

  • Drilling fluid formulations

  • Rotational viscometer (e.g., Fann VG meter)

  • Thermostatic cup

  • Timer

b. Protocol:

  • Prepare the base drilling fluid and the fluid containing the desired concentration of this compound.

  • Age the fluids by hot-rolling at a specified temperature for 16 hours to simulate downhole conditions.

  • Cool the fluids to the desired testing temperature (e.g., 25°C or 50°C) in the thermostatic cup of the viscometer.

  • Measure the dial readings at standard shear rates (600, 300, 200, 100, 6, and 3 rpm).

  • Calculate the Plastic Viscosity (PV) and Yield Point (YP) using the 600 and 300 rpm readings:

    • PV (cP) = 600 rpm reading - 300 rpm reading

    • YP (lb/100 ft²) = 300 rpm reading - PV

  • To measure gel strength, stir the fluid at 600 rpm for 10 seconds and then allow it to remain static for 10 seconds. Record the maximum dial reading at 3 rpm; this is the 10-second gel strength.

  • Repeat the stirring process and allow the fluid to remain static for 10 minutes. Record the maximum dial reading at 3 rpm; this is the 10-minute gel strength.

Experimental_Workflow Start Start Formulation Prepare Drilling Fluid Formulations Start->Formulation Aging Hot-Roll Aging Formulation->Aging Shale_Recovery Shale Recovery Test Aging->Shale_Recovery Bentonite_Swelling Bentonite Swelling Test Aging->Bentonite_Swelling Rheology Rheological Measurements Aging->Rheology Data_Analysis Analyze and Compare Data Shale_Recovery->Data_Analysis Bentonite_Swelling->Data_Analysis Rheology->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for Evaluating this compound Performance.

Conclusion

This compound serves as an effective cationic clay stabilizer for water-based drilling fluids. Its mechanism of action, centered on the neutralization of negative clay surface charges, effectively inhibits clay swelling and dispersion, thereby promoting wellbore stability. The experimental protocols detailed herein provide a robust framework for researchers and drilling fluid specialists to quantify the performance of this compound and optimize its concentration for specific field applications. While the provided quantitative data is illustrative, it highlights the expected performance trends. It is imperative to conduct formation-specific testing to ascertain the optimal application of this compound as a clay stabilizer in oilfield drilling operations.

References

Application Notes and Protocols: Diallylamine Hydrochloride in Textile Dye Fixing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diallylamine hydrochloride is a key cationic monomer utilized in the synthesis of polymers that serve as highly effective, aldehyde-free dye-fixing agents in the textile industry.[1][2] These polymers are instrumental in enhancing the color fastness of dyed fabrics, ensuring vibrancy and resistance to washing and light exposure.[1] The application of this compound-based fixing agents is a significant advancement over traditional agents that may release formaldehyde, a hazardous substance.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and professionals in textile and chemical development.

Mechanism of Action

Dye-fixing agents derived from this compound are typically cationic polymers.[4] The primary mechanism of action involves the electrostatic interaction between the cationic polymer (the fixing agent) and the anionic dye molecules that are not covalently bonded to the textile fibers.[5] This interaction leads to the formation of a larger, insoluble complex on the fiber surface, which is less prone to being washed away. Additionally, these polymers can form a stable film on the fabric, further entrapping the dye molecules and enhancing the overall quality and longevity of the dyed textile.[6]

Applications

The primary application of this compound-derived polymers is as a textile auxiliary for improving the dye fastness of various types of dyes on different fibers. These agents are particularly effective for:

  • Reactive Dyes: While reactive dyes form covalent bonds with cellulosic fibers, a portion of the dye gets hydrolyzed and remains unfixed.[5] Cationic fixing agents help to bind this unfixed dye to the fabric.

  • Direct Dyes: These dyes have a high affinity for cellulosic fibers but are prone to poor wash fastness. Diallylamine-based fixing agents significantly improve their performance.[7]

  • Acid Dyes: Used for protein fibers like wool and synthetic fibers like nylon, acid dyes can also benefit from treatment with cationic fixing agents to improve wet fastness.[7]

The use of these fixing agents is crucial for achieving high-quality textiles that meet market demands for durability and aesthetic appeal.

Experimental Protocols

Protocol 1: Synthesis of a Diallylamine-Based Copolymer Dye Fixing Agent

This protocol describes a general method for synthesizing a binary polymer of diallylamine and dimethyldiallyl ammonium chloride, as suggested by available research.[3]

Materials:

  • Diallylamine

  • Dimethyldiallyl ammonium chloride (40% solution)

  • Hydrochloric acid

  • Ammonium persulfate

  • Sodium sulfite

  • Deionized water

Procedure:

  • In a reaction vessel, combine 50 g of diallylamine with 600 g of a 40% dimethyldiallyl ammonium chloride solution.

  • Adjust the pH of the solution to approximately 2.0-2.5 using hydrochloric acid.[7]

  • Initiate the polymerization by adding 6 g of ammonium persulfate and a suitable amount of sodium sulfite as the initiation system.[3]

  • The reaction mixture is heated to 80°C, and the initiator is added dropwise over 3 hours.[3]

  • Maintain the reaction temperature at 80-85°C for an additional 4-5 hours to ensure the completion of the polymerization.[7]

  • The resulting binary polymer solution can be used directly as a dye-fixing agent.

Protocol 2: Application of the Dye Fixing Agent to Cotton Fabric Dyed with Reactive Dyes

This protocol outlines the procedure for applying the synthesized dye-fixing agent to a dyed textile material.

Materials:

  • Dyed cotton fabric

  • Synthesized dye-fixing agent solution

  • Water bath or padding mangle

  • Drying oven

Procedure:

  • After the dyeing process, the fabric should be thoroughly rinsed to remove any unfixed dye.

  • Prepare a treatment bath containing 1-5 g/L of the synthesized dye-fixing agent in water.[8]

  • Immerse the rinsed and still damp fabric in the treatment bath. The treatment can be carried out at room temperature up to 80°C for 5 to 30 minutes.[8]

  • Alternatively, for continuous processes, the fabric can be passed through the treatment solution using a padding mangle, with a pickup of around 70%.[9]

  • After impregnation with the fixing agent, the fabric is squeezed to remove excess liquid.

  • The treated fabric is then dried and cured in an oven, typically at a temperature of around 150°C for 90 seconds.[9]

Data Presentation

The effectiveness of the diallylamine-based dye fixing agent is evaluated by testing the color fastness of the treated fabric. The following table summarizes the expected improvements in color fastness grades based on literature.

Fastness PropertyUntreated Fabric (Grade)Treated Fabric (Grade)Reference
Dry Rubbing44-5[3]
Wet Rubbing34[3]
Soaking3-44-5[3]
Washing (Fade)34-5[6]
Washing (Staining)34-5[6]

Grades are based on a scale of 1 to 5, where 5 represents the best fastness.

Visualizations

Diagram 1: Synthesis of Diallylamine-Based Copolymer

G cluster_reactants Reactants cluster_initiators Initiators cluster_process Polymerization Process cluster_product Product Diallylamine Diallylamine ReactionVessel Reaction Vessel (pH 2.0-2.5, 80-85°C) Diallylamine->ReactionVessel DMDAAC Dimethyldiallyl Ammonium Chloride DMDAAC->ReactionVessel HCl Hydrochloric Acid HCl->ReactionVessel APS Ammonium Persulfate APS->ReactionVessel Sulfite Sodium Sulfite Sulfite->ReactionVessel FixingAgent Cationic Dye Fixing Agent ReactionVessel->FixingAgent

Caption: Synthesis of a cationic dye fixing agent.

Diagram 2: Dye Fixing Mechanism on Textile Fiber

Caption: Mechanism of dye fixation on a textile fiber.

Diagram 3: Experimental Workflow for Dye Fixing Application

G Start Start: Dyed Fabric Rinsing Rinsing (Remove unfixed dye) Start->Rinsing Treatment Immersion/Padding (Room Temp - 80°C) Rinsing->Treatment Preparation Preparation of Fixing Agent Bath (1-5 g/L) Preparation->Treatment Squeezing Squeezing (Remove excess liquid) Treatment->Squeezing DryingCuring Drying and Curing (150°C, 90s) Squeezing->DryingCuring End End: Fixed Fabric DryingCuring->End

Caption: Workflow for applying the dye fixing agent.

References

Preparation of Weak Base Anion-Exchange Resins from Diallylamine Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of weak base anion-exchange resins derived from diallylamine hydrochloride. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the experimental choices, ensuring a thorough understanding of the entire process.

Introduction: The Significance of Diallylamine-Based Resins

Ion-exchange resins are indispensable tools in a myriad of scientific and industrial applications, including water treatment, pharmaceutical purification, and catalysis.[1][2][3] Among the various types of ion exchangers, weak base anion-exchange resins are characterized by the presence of primary, secondary, or tertiary amino groups.[4][5] These resins are particularly valuable for their ability to be regenerated easily and their utility in neutralizing acidic streams.[4]

Polymers derived from diallylamine and its derivatives have garnered significant interest due to their potential in diverse applications such as flocculants, ion-exchange resins, and in the sequestration of heavy-metal cations.[6] The polymerization of this compound offers a direct route to producing a polymer backbone rich in amine functionalities, which are the active sites for anion exchange.

Section 1: The Chemistry of Diallylamine Polymerization

The synthesis of ion-exchange resins from this compound involves two primary stages: polymerization of the monomer to form a linear or branched polymer, followed by cross-linking to create an insoluble, three-dimensional network.

Cyclopolymerization: A Key Mechanistic Feature

The free-radical polymerization of 1,6-dienes like diallylamine proceeds through a mechanism known as cyclopolymerization. This process involves a series of alternating intramolecular and intermolecular addition reactions, leading to the formation of polymer chains containing five- or six-membered rings, typically pyrrolidine and/or piperidine moieties.[6][7] This cyclic structure is a critical feature of polydiallylamine-based resins.

The Role of the Hydrochloride Salt

Utilizing diallylamine in its hydrochloride salt form is crucial for achieving high-molecular-weight polymers. The protonation of the amine group minimizes a side reaction known as degradative chain transfer, which can otherwise lead to the formation of only low-molecular-weight oligomers.[8]

Section 2: Synthesis Protocols

This section details the step-by-step procedures for the polymerization of this compound and the subsequent cross-linking to form the final ion-exchange resin.

Materials and Reagents
ReagentGradeSupplierNotes
Diallylamine97%Merck KGaA---
Concentrated Hydrochloric AcidACS Grade---Corrosive
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50)------Free-radical initiator
Epichlorohydrin≥99%---Cross-linking agent, toxic
Sodium HydroxideACS Grade---For neutralization
AcetoneACS Grade---For washing
EthanolACS Grade---For washing
Experimental Workflow: From Monomer to Resin

The overall process for preparing the ion-exchange resin is depicted in the following workflow diagram.

G cluster_0 Part 1: Polymerization cluster_1 Part 2: Cross-linking cluster_2 Part 3: Purification & Conditioning Monomer This compound Monomer Synthesis Polymerization Free Radical Polymerization Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer Neutralization Partial Neutralization Polymer->Neutralization Crosslinking Addition of Cross-linking Agent Neutralization->Crosslinking Curing Curing and Particle Formation Crosslinking->Curing Resin Ion-Exchange Resin Curing->Resin Washing Washing with Solvents Resin->Washing Conditioning Acid/Base Conditioning Cycles Washing->Conditioning FinalResin Conditioned Ion-Exchange Resin Conditioning->FinalResin

Caption: Workflow for the synthesis of diallylamine-based ion-exchange resin.

Detailed Protocol: Polymerization of this compound

This protocol is adapted from established methods for allylamine polymerization.[9][10]

  • Monomer Salt Formation: In a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath to below 5°C, slowly add 100g of diallylamine to 200mL of concentrated hydrochloric acid over 1-1.5 hours. Maintain the temperature below 10°C throughout the addition.

  • Initiation of Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature over 30 minutes. Then, raise the temperature to approximately 50°C.

  • Addition of Initiator: Add a free-radical initiator such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride. The exact amount will depend on the desired molecular weight and should be determined empirically (typically 0.1-1.0 mol% relative to the monomer).

  • Polymerization Reaction: Maintain the reaction at 50°C under a nitrogen atmosphere for a specified period (e.g., 24 hours). The progress of the polymerization can be monitored by techniques such as viscosity measurements.

  • Isolation of the Polymer: At the end of the reaction, the resulting viscous solution contains poly(this compound). This can be used directly in the next step or the polymer can be precipitated by adding the solution to a non-solvent like acetone, followed by filtration and drying.

Detailed Protocol: Cross-linking of Poly(this compound)

The cross-linking step is critical for creating an insoluble resin with the desired mechanical and chemical stability.[11] Epichlorohydrin is a commonly used cross-linking agent for polymers containing amine groups.[9][10]

  • Partial Neutralization: In a reaction vessel, prepare an aqueous solution of the poly(this compound) synthesized in the previous step. Partially neutralize the solution by adding a calculated amount of sodium hydroxide solution. The degree of neutralization will influence the subsequent cross-linking reaction and the final properties of the resin.

  • Addition of Cross-linking Agent: Add the cross-linking agent, such as epichlorohydrin, to the partially neutralized polymer solution. The weight ratio of the cross-linking agent to the polymer is a critical parameter that controls the degree of cross-linking and, consequently, the swelling properties and ion-exchange capacity of the resin.[12] A typical starting point is a weight ratio of 0.01:1.0 to 10.0:1.0 of cross-linking agent to polymer.[12]

  • Gel Formation and Curing: The reaction mixture will begin to gel. Allow the gel to cure at room temperature for an extended period (e.g., 18 hours).[9][10]

  • Particle Formation: After curing, the solid gel can be mechanically broken down into coarse particles using a blender.[9]

  • Purification and Conditioning: The resin particles should be thoroughly washed to remove unreacted monomers, cross-linking agents, and other impurities. This is typically done by Soxhlet extraction with solvents like acetone and ethanol.[13] The purified resin is then conditioned by subjecting it to several cycles of acid and base washes (e.g., 5% hydrochloric acid and 4% sodium hydroxide) to ensure all functional groups are in the desired ionic form and to remove any remaining low molecular weight polymers.[13]

Section 3: Characterization of the Ion-Exchange Resin

A thorough characterization of the synthesized resin is essential to determine its properties and suitability for specific applications.

Physicochemical Properties
ParameterMethodSignificance
Ion-Exchange Capacity (IEC) TitrationMeasures the quantity of exchangeable ions per unit volume or weight of the resin.[14]
Moisture Content Gravimetric AnalysisDetermines the amount of water held within the resin matrix.
Particle Size Distribution Laser Diffraction or SievingAffects the hydraulic properties and reaction kinetics of the resin bed.[14]
Swelling Characteristics Measurement of Volume ChangeIndicates the degree of cross-linking and affects the resin's physical stability.
Spectroscopic and Thermal Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of the amine functional groups and the overall structure of the polymer backbone.

  • Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the resin.

Protocol: Determination of Ion-Exchange Capacity
  • Weigh approximately 0.5 grams of the dried resin (in the free base form) into a conical flask.

  • Add 50 mL of a standard 0.1 N hydrochloric acid solution in 1.0 N sodium chloride.

  • Allow the mixture to equilibrate for 24 hours with occasional shaking.

  • Titrate an aliquot of the supernatant solution with a standard sodium hydroxide solution to determine the amount of acid consumed by the resin.

  • A blank titration (without the resin) should also be performed.

  • The ion-exchange capacity is calculated based on the amount of acid neutralized by the resin.[13]

Section 4: Applications in Research and Drug Development

Diallylamine-based weak base anion-exchange resins have several potential applications in the pharmaceutical and biotechnology sectors.

  • Drug Delivery: These resins can be used to form drug-resin complexes (resinates) to achieve modified drug release profiles, mask unpleasant tastes, and improve drug stability.[1]

  • Protein Chromatography: Polyallylamine-grafted resins have shown promise for high-capacity protein chromatography, exhibiting excellent salt tolerance.[15]

  • Purification of Biomolecules: The anion-exchange properties of these resins make them suitable for the purification of negatively charged biomolecules such as peptides, oligonucleotides, and proteins.

Conclusion

The preparation of ion-exchange resins from this compound provides a versatile platform for creating materials with tailored properties for a range of scientific applications. By carefully controlling the polymerization and cross-linking conditions, researchers can synthesize resins with optimized ion-exchange capacity, swelling behavior, and mechanical stability. The protocols and characterization methods outlined in this guide offer a solid foundation for the successful synthesis and evaluation of these valuable materials.

References

Application Notes and Protocols: Diallylamine Hydrochloride as a Retention and Drainage Aid in Papermaking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diallylamine hydrochloride, primarily in its polymerized form, Poly(diallyldimethylammonium chloride) or PolyDADMAC, as a high-efficiency retention and drainage aid in the papermaking industry. This document details the mechanism of action, experimental protocols for performance evaluation, and quantitative data on its efficacy.

Introduction

In the wet-end chemistry of papermaking, the retention of fine particles, including cellulosic fines and mineral fillers, on the paper sheet is crucial for both economic and environmental reasons. Poor retention leads to a loss of raw materials, increased solids in the whitewater system, and can negatively impact the final paper properties. This compound-based cationic polymers, such as PolyDADMAC, are widely employed to improve the efficiency of the papermaking process by enhancing the retention of these fine particles and accelerating the drainage of water from the pulp slurry.[1][2]

PolyDADMAC is a linear quaternary ammonium polymer with a high cationic charge density, which makes it highly effective in interacting with the negatively charged components of the pulp furnish, such as cellulose fibers, fines, and fillers like kaolin and precipitated calcium carbonate (PCC).[3] Its application leads to improved sheet formation, increased machine speed, and a cleaner whitewater system.[4]

Mechanism of Action

The primary mechanisms by which PolyDADMAC functions as a retention and drainage aid are charge neutralization and bridging flocculation .[5]

  • Charge Neutralization: Cellulose fibers and fillers in an aqueous suspension carry a negative surface charge. This results in electrostatic repulsion between particles, keeping them dispersed. PolyDADMAC, with its high positive charge density, adsorbs onto these negatively charged surfaces, neutralizing the charge.[6] This reduction in repulsive forces allows the fine particles to approach and aggregate with the larger fibers.[3]

  • Bridging Flocculation: High molecular weight grades of PolyDADMAC can form polymer bridges between different particles (fiber-to-fine, fine-to-fine). The long polymer chains adsorb onto multiple particles simultaneously, creating larger, more robust flocs. These larger flocs are more easily retained on the forming wire and create a more porous fiber mat, which facilitates faster water drainage.[5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} Caption: Mechanism of PolyDADMAC as a retention and drainage aid.

Quantitative Data

The effectiveness of cationic polymers as retention and drainage aids is typically evaluated by measuring the First Pass Retention (FPR) and the drainage rate. The following tables summarize representative data on the performance of a cationic polyacrylamide (CPAM), a polymer with a similar function to PolyDADMAC, at various dosages. This data is presented as an illustrative example of the expected performance.

Table 1: Effect of Cationic Polymer Dosage on First Pass Retention (FPR) [7]

Cationic Polymer Dosage ( kg/ton of dry pulp)First Pass Retention (%)
0 (Blank)85.23
0.2589.87
0.5091.25
0.7593.11
1.0094.67

Table 2: Effect of Cationic Polymer Dosage on Drainage Rate [7]

Cationic Polymer Dosage ( kg/ton of dry pulp)Drainage Volume (mL/15s)
0 (Blank)345
0.25398
0.50415
0.75432
1.00454

Note: The data presented is for a cationic polyacrylamide (CPAM) and is intended to be representative of the performance of cationic retention aids. Actual results with PolyDADMAC may vary depending on the specific grade, pulp furnish characteristics, and process conditions.

Experimental Protocols

The standard laboratory method for evaluating the performance of retention and drainage aids is the Dynamic Drainage Jar (DDJ) test , also known as the Britt Jar test.[4][8] This test simulates the turbulent conditions experienced by the pulp slurry in the wet end of a paper machine.[9]

Objective

To determine the First Pass Retention (FPR) of fines and fillers in a pulp slurry after the addition of a this compound-based retention aid.

Materials and Equipment
  • Dynamic Drainage Jar (DDJ) apparatus with a variable speed stirrer and a screen at the bottom (typically 200-mesh).

  • Pulp slurry of known consistency (e.g., 0.5%).

  • This compound (PolyDADMAC) solution of known concentration (e.g., 0.1%).

  • Graduated cylinders.

  • Beakers.

  • Stopwatch.

  • Drying oven.

  • Analytical balance.

  • Filter paper (pre-weighed).

Experimental Procedure
  • Sample Preparation: Prepare a 500 mL sample of the pulp slurry at the desired consistency (e.g., 0.5%) in a beaker.

  • DDJ Setup: Place the DDJ on a level surface and ensure the drain valve is closed.

  • Pulp Addition: Pour the 500 mL pulp slurry into the DDJ.

  • Agitation: Turn on the stirrer and adjust the speed to a predetermined level (e.g., 800 rpm) to create turbulence.

  • Retention Aid Addition: Using a pipette, add the desired volume of the PolyDADMAC solution to the agitated pulp slurry. Start the stopwatch immediately.

  • Mixing: Allow the retention aid to mix with the pulp slurry for a specified time (e.g., 15-20 seconds).[8]

  • Drainage: After the mixing period, open the drain valve and collect the first 100 mL of filtrate (whitewater) in a graduated cylinder.

  • Fines Content Determination:

    • Filter the collected whitewater through a pre-weighed filter paper.

    • Dry the filter paper with the retained fines in an oven at 105°C until a constant weight is achieved.

    • Weigh the dried filter paper to determine the mass of the fines that passed through the screen.

  • Calculation of First Pass Retention (FPR):

    • Determine the total mass of fines in the initial 100 mL of pulp slurry (this requires a separate measurement of the fines content of the original pulp).

    • Calculate the FPR using the following formula: FPR (%) = [(Total Fines in 100mL Pulp) - (Fines in 100mL Filtrate)] / (Total Fines in 100mL Pulp) * 100

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Experimental workflow for the Dynamic Drainage Jar (DDJ) test.

Conclusion

This compound-based polymers, particularly PolyDADMAC, are highly effective cationic retention and drainage aids in the papermaking process. Their mechanism of action, involving both charge neutralization and bridging flocculation, leads to significant improvements in the retention of fines and fillers, as well as enhanced dewatering of the pulp slurry. The quantitative data and experimental protocols provided in these notes serve as a valuable resource for researchers and scientists in the development and optimization of wet-end chemical programs in the paper industry. The use of these polymers can lead to substantial economic and environmental benefits through improved raw material efficiency and reduced wastewater treatment loads.

References

Application Notes and Protocols: The Role of Diallylamine Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallylamine hydrochloride is a versatile cationic monomer that serves as a critical building block in the synthesis of various pharmaceutical intermediates.[1] Its ability to undergo polymerization and act as a precursor to poly(allylamine) hydrochloride (PAH) makes it particularly valuable in the development of complex drug molecules and drug delivery systems.[2][3] This document provides detailed application notes and protocols for the use of this compound-derived polymers in the synthesis of a key pharmaceutical, Sevelamer Hydrochloride.

Application: Synthesis of Sevelamer Hydrochloride

Sevelamer hydrochloride is a non-absorbed, phosphate-binding polymer used for the treatment of hyperphosphatemia in patients with chronic kidney disease.[4][5] The synthesis of Sevelamer hydrochloride involves the cross-linking of poly(allylamine) hydrochloride, for which diallylamine can be a precursor, with a suitable cross-linking agent, most commonly epichlorohydrin.[1][2][5][6][7]

Logical Relationship: From Diallylamine to Sevelamer Hydrochloride

G Diallylamine Diallylamine PAH Poly(allylamine) Hydrochloride (PAH) Diallylamine->PAH Polymerization Sevelamer Sevelamer Hydrochloride PAH->Sevelamer Cross-linking with Epichlorohydrin

Caption: Synthesis pathway from diallylamine to Sevelamer Hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of Poly(allylamine) Hydrochloride (PAH)

This protocol describes the polymerization of allylamine hydrochloride to form poly(allylamine) hydrochloride, a key intermediate for Sevelamer synthesis.

Materials:

  • Allylamine hydrochloride monomer

  • Azo-compound initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Solvent (e.g., water, tetrahydrofuran, methanol)[8]

  • Reaction vessel (e.g., four-necked flask with stirrer and thermometer)

  • Crystallization solvent (e.g., methanol)

Procedure:

  • Dissolve the allylamine hydrochloride monomer in the chosen solvent in the reaction vessel.

  • Add the azo-compound initiator to the solution. The weight ratio of initiator to monomer can be varied to control the polymerization.[8]

  • Heat the reaction mixture to the desired temperature (e.g., 92°C) and maintain for a specified time (e.g., 10 hours) with continuous stirring.[7]

  • After the reaction is complete, cool the solution.

  • Slowly add the solution to a crystallization solvent, such as methanol, to precipitate the poly(allylamine) hydrochloride.[8]

  • Filter the white polymer product and dry under vacuum.

Protocol 2: Synthesis of Sevelamer Hydrochloride by Cross-linking of Poly(allylamine) Hydrochloride

This protocol details the cross-linking of poly(allylamine) hydrochloride with epichlorohydrin to produce Sevelamer hydrochloride.

Materials:

  • Poly(allylamine) hydrochloride (PAH)

  • Water

  • Sodium hydroxide (NaOH) solution

  • Epichlorohydrin (ECH)[2][6][7]

  • Dispersing agent and hydrocarbon solvent (for suspension method)

  • Reaction vessel (e.g., beaker or reactor with cooling and stirring)

  • Centrifuge or filtration apparatus

  • Drying equipment (e.g., fluid bed dryer)

Procedure:

  • Dissolve poly(allylamine) hydrochloride in water to create an aqueous solution.[2]

  • Partially neutralize the PAH solution with a sodium hydroxide solution.[2][5]

  • Cool the reaction mixture to a controlled temperature (e.g., 25°C or 55-60°C depending on the specific patent).[2][7]

  • Add epichlorohydrin (typically 5-12% by weight of PAH) to the reaction mixture while maintaining the temperature.[2][3]

  • A gel-like cross-linked polymer (Sevelamer hydrochloride) will form. Continue stirring for a specified period (e.g., 16 hours) at room temperature.[6][7]

  • Isolate the product by centrifugation or filtration.[2]

  • Wash the wet cake with water to remove unreacted reagents and byproducts.

  • Dry the final product at a controlled temperature (e.g., 25-90°C).[2]

Experimental Workflow for Sevelamer Hydrochloride Synthesis

G cluster_prep Preparation cluster_reaction Cross-linking Reaction cluster_isolation Isolation and Purification PAH_sol Dissolve PAH in Water Neutralize Partially Neutralize with NaOH PAH_sol->Neutralize Cool Cool Reaction Mixture Neutralize->Cool Add_ECH Add Epichlorohydrin Cool->Add_ECH Stir Stir to Form Gel Add_ECH->Stir Isolate Isolate by Centrifugation/Filtration Stir->Isolate Wash Wash with Water Isolate->Wash Dry Dry the Product Wash->Dry Sevelamer Hydrochloride Sevelamer Hydrochloride Dry->Sevelamer Hydrochloride

Caption: Workflow for the synthesis of Sevelamer Hydrochloride.

Quantitative Data

The following table summarizes key quantitative parameters from various patented processes for the synthesis of Sevelamer hydrochloride.

ParameterValueReference
Reactants
Poly(allylamine) hydrochloride (PAH)59.75 g[6][7]
Sodium Hydroxide (NaOH)14.81 g[6][7]
Epichlorohydrin (ECH)2.21 g (approx. 3.7% w/w of PAH)[6][7]
Epichlorohydrin (ECH) Range5-12% by weight of PAH[2][3]
Reaction Conditions
Cross-linking Temperature25°C or 55-60°C[2][7]
Reaction Time~35 minutes for gel formation, 16 hours stirring[6][7]
Product Specifications
Yield75% - 120% w/w (for carbonate form)[1]
Phosphate Binding Capacity4.7 to 6.4 mmol/g[2][3]
Chloride Content3.74 to 5.6 meq/g[2][3]
Degree of Cross-linking12% to 18%[2][3]

Mechanism of Action: Phosphate Binding

Sevelamer hydrochloride does not operate through a traditional signaling pathway. Instead, its therapeutic effect is based on a physicochemical interaction within the gastrointestinal tract. The protonated amines in the polymer backbone attract and bind negatively charged phosphate ions from the diet, preventing their absorption into the bloodstream.

Diagram of Sevelamer's Phosphate Binding Mechanism

G cluster_gut Gastrointestinal Tract Sevelamer-HCl Sevelamer-HCl Polymer (Positively Charged) Bound Complex Sevelamer-Phosphate Complex (Excreted) Sevelamer-HCl->Bound Complex Binds Phosphate Dietary Phosphate Ions (Negatively Charged) Phosphate->Bound Complex Binds

Caption: Mechanism of phosphate binding by Sevelamer Hydrochloride.

Conclusion

This compound, through its polymerization to poly(allylamine) hydrochloride, is a fundamental component in the synthesis of the pharmaceutical Sevelamer hydrochloride. The protocols and data presented provide a framework for the synthesis and understanding of this important therapeutic agent. The ability to control the degree of cross-linking and, consequently, the phosphate binding capacity, highlights the versatility of this polymer system in pharmaceutical applications.

References

Application Notes and Protocols: Diallylamine Hydrochloride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diallylamine hydrochloride as a monomer in the synthesis of cross-linked polymers, particularly hydrogels, for biomedical applications. Detailed protocols for synthesis, characterization, and drug release studies are provided, along with data on the physicochemical properties of the resulting polymers.

Introduction: The Role of this compound in Polymer Synthesis

This compound is a cationic monomer that undergoes free-radical polymerization to form poly(allylamine hydrochloride) (PAA-HCl).[1] This linear polymer possesses primary amine groups that can be subsequently cross-linked to form three-dimensional hydrogel networks.[2] It is important to note that this compound itself is the monomeric building block of the polymer backbone, not the cross-linking agent. The cross-linking is typically achieved using a separate bifunctional molecule, such as epichlorohydrin, which reacts with the amine groups on the polymer chains.[2]

These hydrogels are of significant interest in the pharmaceutical and biomedical fields due to their biocompatibility, high water content, and tunable properties.[3] A notable example of a PAA-HCl-based hydrogel is Sevelamer hydrochloride, an oral pharmaceutical used to manage hyperphosphatemia in patients with chronic kidney disease.[4] The properties of these hydrogels, such as their swelling behavior, mechanical strength, and drug release kinetics, can be tailored by controlling the cross-linking density.[4]

Data Presentation: Physicochemical Properties of Cross-linked Poly(allylamine hydrochloride) Hydrogels

The degree of cross-linking is a critical parameter that dictates the performance of the hydrogel. The following tables summarize the quantitative relationship between the concentration of the cross-linking agent (epichlorohydrin) and the resulting properties of the poly(allylamine hydrochloride) hydrogel.

Table 1: Effect of Epichlorohydrin Concentration on the Swelling Ratio of Poly(allylamine hydrochloride) Hydrogels

Epichlorohydrin Concentration (% w/w of PAA-HCl)Swelling Ratio (g/g)Reference
2.5460[5]
3.5360[5]
5.0250[5]
6.0220[5]
7.5190[5]

Table 2: Effect of pH on the Swelling Ratio of a Poly(allylamine hydrochloride)-based Hydrogel

pHSwelling Ratio (g/g)Reference
2High[6]
7High[6]
12Low[6]

Experimental Protocols

Synthesis of Poly(allylamine hydrochloride) (PAA-HCl)

This protocol describes the free-radical polymerization of this compound to form the linear polymer.

Materials:

  • Diallylamine

  • Concentrated Hydrochloric Acid (HCl)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50) or other suitable radical initiator

  • Methanol

  • Deionized water

Procedure:

  • In a reaction vessel, carefully add diallylamine to an equimolar amount of chilled concentrated hydrochloric acid with stirring to form this compound. The reaction is exothermic and should be controlled.

  • The resulting solution is concentrated under reduced pressure to a desired monomer concentration (e.g., 60-75%).

  • Transfer the concentrated this compound solution to a reaction flask equipped with a nitrogen inlet and a magnetic stirrer.

  • Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.

  • Add the radical initiator (e.g., V-50, typically 1-3 mol% based on the monomer).

  • Heat the reaction mixture to 50-60 °C and maintain it under a nitrogen atmosphere with continuous stirring for 24-48 hours.

  • After polymerization, cool the viscous solution to room temperature.

  • Precipitate the poly(allylamine hydrochloride) by slowly adding the polymer solution to a large excess of methanol (e.g., 10 volumes) with vigorous stirring.

  • Collect the white precipitate by filtration and wash it with methanol to remove unreacted monomer and initiator.

  • Dry the purified poly(allylamine hydrochloride) in a vacuum oven at 40-50 °C to a constant weight.

Synthesis of Cross-linked Poly(allylamine hydrochloride) Hydrogel

This protocol details the cross-linking of PAA-HCl with epichlorohydrin to form a hydrogel.

Materials:

  • Poly(allylamine hydrochloride) (PAA-HCl)

  • Sodium Hydroxide (NaOH)

  • Epichlorohydrin

  • Deionized water

Procedure:

  • Prepare an aqueous solution of PAA-HCl (e.g., 10-20% w/v).

  • Adjust the pH of the PAA-HCl solution to approximately 10 by the dropwise addition of a concentrated NaOH solution. This deprotonates the amine groups, making them nucleophilic.

  • To the basic PAA-HCl solution, add the desired amount of epichlorohydrin (refer to Table 1 for guidance on concentration) dropwise with vigorous stirring.

  • Continue stirring until the solution forms a gel. Gelation time will vary depending on the concentrations of PAA-HCl and epichlorohydrin.

  • Allow the gel to cure at room temperature for 18-24 hours.

  • Cut the cured hydrogel into smaller pieces and wash extensively with deionized water to remove unreacted reagents and sodium chloride.

  • The purified hydrogel can be dried (e.g., by lyophilization) or stored in a swollen state.

Characterization of Hydrogel Properties

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.

Procedure:

  • Weigh a dried sample of the hydrogel (W_d).

  • Immerse the dried hydrogel in deionized water or a buffer solution of a specific pH at room temperature.

  • Allow the hydrogel to swell until it reaches equilibrium (typically 24-48 hours).

  • Remove the swollen hydrogel from the water, gently blot the surface with a lint-free wipe to remove excess surface water, and weigh the swollen hydrogel (W_s).

  • The equilibrium swelling ratio is calculated as: Swelling Ratio = (W_s - W_d) / W_d

This protocol provides a basic method for evaluating the mechanical strength of the hydrogel.

Procedure:

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Place the hydrogel sample between the plates of a mechanical tester.

  • Apply a compressive force to the hydrogel at a constant strain rate (e.g., 1 mm/min).

  • Record the stress and strain data until the hydrogel fractures or reaches a predefined compression level.

  • The compressive modulus can be determined from the initial linear region of the stress-strain curve.

In Vitro Drug Release Study

This protocol describes a method to evaluate the release of a model drug from the hydrogel.

Procedure:

  • Load the hydrogel with a model drug (e.g., methylene blue or a relevant therapeutic agent) by soaking a dried hydrogel in a concentrated drug solution until equilibrium is reached.

  • Briefly rinse the drug-loaded hydrogel to remove surface-adsorbed drug.

  • Place the drug-loaded hydrogel in a known volume of a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) at 37 °C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Determine the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the this compound monomer to the final cross-linked hydrogel.

G cluster_0 Polymer Synthesis cluster_1 Hydrogel Formation cluster_2 Characterization & Application Monomer This compound Polymerization Free-Radical Polymerization Monomer->Polymerization Initiator, Heat PAA_HCl Poly(allylamine hydrochloride) Polymerization->PAA_HCl Crosslinking Cross-linking PAA_HCl->Crosslinking Base (e.g., NaOH), Cross-linker (e.g., Epichlorohydrin) Hydrogel Cross-linked Hydrogel Crosslinking->Hydrogel Purification Purification Hydrogel->Purification Washing Final_Hydrogel Purified Hydrogel Purification->Final_Hydrogel Characterization Swelling Ratio, Mechanical Testing Final_Hydrogel->Characterization Drug_Loading Drug Loading Final_Hydrogel->Drug_Loading Drug_Release In Vitro Drug Release Drug_Loading->Drug_Release

Caption: Experimental workflow for the synthesis and characterization of cross-linked PAA-HCl hydrogels.

Cross-linking Mechanism

This diagram illustrates the chemical reaction between two poly(allylamine hydrochloride) chains and the cross-linking agent, epichlorohydrin, under basic conditions.

G cluster_1 Reaction Conditions cluster_2 Cross-linked Product PAA1 ---(CH2-CH(CH2-NH2))n--- Base Base (OH-) PAA2 ---(CH2-CH(CH2-NH2))m--- Epi Epichlorohydrin (C3H5ClO) Product ---(CH2-CH(CH2-NH-CH2-CH(OH)-CH2-NH-CH2-CH(CH2-NH2))p--- Base->Product Nucleophilic Attack

Caption: Cross-linking reaction of poly(allylamine) with epichlorohydrin.

Biocompatibility and Cellular Interaction

Poly(allylamine hydrochloride) based materials can interact with cells, and their biocompatibility is a key consideration for drug delivery applications. In vivo studies have investigated the inflammatory response to PAA-HCl nanocapsules.[7] The expression of certain genes and proteins can be altered upon interaction with these materials.

G cluster_0 Material-Cell Interaction cluster_1 Cellular Response (Gene Expression) cluster_2 Inflammatory Markers PAA_Hydrogel PAA-HCl Hydrogel Cell Host Cell PAA_Hydrogel->Cell Interaction IL1B IL-1β Cell->IL1B Modulation of Gene Expression MCP1 MCP-1 Cell->MCP1 Modulation of Gene Expression TGFB1 TGF-β1 Cell->TGFB1 Modulation of Gene Expression KIM1 Kim-1 Cell->KIM1 Modulation of Gene Expression HSP70 Hsp70-1 Cell->HSP70 Modulation of Gene Expression TNFa TNF-α Cell->TNFa Modulation of Gene Expression COX Cyclooxygenase (COX) Cell->COX Changes in Enzyme Activity LOX Lipooxygenase (LOX) Cell->LOX Changes in Enzyme Activity NOS Nitric Oxide Synthase (NOS) Cell->NOS Changes in Enzyme Activity PGE2 Prostaglandin E2 (PGE2) Cell->PGE2 Changes in Enzyme Activity

Caption: Cellular response pathways to PAA-HCl based materials.[7]

References

Step-by-step guide to Diallylamine hydrochloride polymerization in a lab setting

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Title: A Step-by-Step Laboratory Guide to the Aqueous Free-Radical Polymerization of Diallylamine Hydrochloride

Abstract

This document provides a detailed protocol for the synthesis of poly(this compound) (PDAAm.HCl), a cationic polyelectrolyte with significant applications in biomedical fields and water treatment. The synthesis is achieved through aqueous free-radical polymerization of this compound using ammonium persulfate (APS) as a thermal initiator. This guide offers an in-depth explanation of the reaction mechanism, a comprehensive step-by-step procedure, safety precautions, and methods for polymer characterization. It is intended for researchers, chemists, and professionals in materials science and drug development.

Introduction and Scientific Background

Poly(this compound) is a water-soluble cationic polyelectrolyte synthesized from the polymerization of diallylamine.[1] Its protonated amine groups along the polymer backbone make it highly valuable for various applications, including the formation of layer-by-layer adsorbed films for cell encapsulation and drug delivery, and as a flocculant in water purification.[1][2]

Unlike typical vinyl monomers, the polymerization of diallyl compounds proceeds via a unique cyclopolymerization mechanism.[3] This process involves an alternating sequence of intermolecular and intramolecular addition reactions, leading to the formation of five- or six-membered pyrrolidine or piperidine rings within the main polymer chain.[3] This cyclization is crucial as it prevents cross-linking, resulting in a soluble, linear polymer. Protonation of the diallylamine monomer to its hydrochloride salt is a critical prerequisite for successful polymerization, as the free base form tends to gel under similar conditions.

This protocol utilizes ammonium persulfate (APS) as a water-soluble thermal initiator. Upon heating, APS decomposes to generate highly reactive sulfate radicals, which initiate the polymerization cascade.[4] The choice of APS is ideal for this aqueous system, ensuring efficient initiation and propagation.

Reaction Mechanism: Cyclopolymerization

The free-radical polymerization of diallylamine is a classic example of cyclopolymerization. The process is initiated by a radical (R•) generated from the thermal decomposition of APS.

  • Initiation: The initiator radical adds to one of the allyl double bonds of the diallylamine monomer.

  • Intramolecular Cyclization: The resulting radical undergoes a rapid intramolecular cyclization by attacking the second allyl group within the same monomer unit. This kinetically favored process forms a five-membered pyrrolidinium ring.

  • Propagation: The cyclized radical then propagates by adding to another monomer molecule, continuing the chain growth.

This mechanism is visualized in the diagram below.

Polymerization Workflow A Stage 1: Monomer Salt Prep (Diallylamine + HCl in Ice Bath) B Stage 2: Polymerization Setup (Transfer to Flask, N2 Purge) A->B C Heat to 50-60°C B->C D Add APS Initiator Solution C->D E React for 24 hours under N2 D->E F Stage 3: Purification (Cool and transfer to Dialysis Tubing) E->F G Dialyze against DI Water (2-3 days) F->G H Stage 4: Isolation (Lyophilize or Precipitate) G->H I Final Product: Pure PDAAm.HCl Powder H->I

Caption: Step-by-step workflow for PDAAm.HCl synthesis.

Characterization and Validation

To confirm the successful synthesis and determine the properties of the resulting polymer, the following characterization techniques are recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm polymerization, look for the disappearance of C=C stretching peaks (around 1645 cm⁻¹) from the allyl groups of the monomer. [5]* Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This will confirm the polymer structure. The characteristic sharp vinyl proton peaks of the monomer will be replaced by broad peaks corresponding to the saturated polymer backbone. [5][6]* Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This technique is used to determine the average molecular weight (Mw, Mn) and the polydispersity index (PDI) of the polymer, providing insight into the distribution of chain lengths.

Troubleshooting

IssuePossible CauseRecommended Solution
Low or No Polymerization Oxygen inhibition.Ensure thorough and continuous deoxygenation with nitrogen/argon.
Inactive initiator.Use fresh ammonium persulfate. Check reaction temperature.
Formation of Gel/Insoluble Product Polymerization of free base.Ensure complete protonation of the diallylamine with HCl. Check pH.
Incorrect monomer concentration.Adhere to the recommended concentrations in the protocol.
Low Molecular Weight High initiator concentration.Reduce the molar ratio of the initiator relative to the monomer.
High reaction temperature.Lower the polymerization temperature (e.g., to 50°C).

References

  • MG Chemicals. (2024). Safety data sheet - Ammonium Persulphate.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Ammonium persulfate.
  • Kadem, K. J. (2015). CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. Trade Science Inc.
  • John, G., & Solomon, D. H. (n.d.). Cyclopolymerization of Diallylamines. Journal of Macromolecular Science, Part C.
  • Timofeeva, L., et al. (2002). Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high‐molecular‐weight polymers.
  • Zhao, H., Wu, X., et al. (2010). Synthesis and Thermal Property of Poly(Allylamine Hydrochloride). Semantic Scholar.
  • Zhao, H., Wu, X., et al. (2010). Synthesis and Thermal Property of Poly(Allylamine Hydrochloride).
  • Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. (n.d.).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Diallylamine.
  • Google Patents. (n.d.). Method for preparing poly(allylamine) hydrochloride and derivatives therefrom.
  • Sepehrianazar, A., & Güven, O. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media.
  • Google Patents. (n.d.). Process for producing poly (allylamine) derivatives.
  • Mdletshe, Z., et al. (2022). Free Radical Copolymerization of Diallylamine and Itaconic Acid for the Synthesis of Chitosan Base Superabsorbent. MDPI.
  • The Science Behind Ammonium Persulfate: Applications in Polymeriz
  • Zhao, H., et al. (n.d.). Synthesis and thermal property of poly(allylamine hydrochloride). Sci-Hub.
  • Wikipedia. (n.d.). Polyallylamine hydrochloride.
  • Fujian ZhanHua Chemical Co., Ltd. (2024). The Dosage of Ammonium Persulfate as an Initiator.
  • Si, K., et al. (2014). Initiation Mechanism of Radical Polymerization Using Ammonium Persulfate and Polymerizable Amine Redox Initiators.
  • The Role of the Initiator System in the Synthesis of Acidic Multifunctional Nanoparticles Designed for Molecular Imprinting of P. (2020). Periodica Polytechnica.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Sigma-Aldrich. (2014). Safety Data Sheet - Ammonium persulfate.
  • Google Patents. (n.d.). Process for the preparation of poly (allylamine) hydrochloride and derivatives thereof.
  • Hill Brothers Chemical Company. (2015). SAFETY DATA SHEET AMMONIUM PERSULFATE.
  • A user-guide for polymer purification using dialysis. (n.d.). RSC Publishing.
  • Automated Polymer Purification Using Dialysis. (2020).
  • Automated Parallel Dialysis for Purific

Sources

Troubleshooting & Optimization

How to prevent gel formation during Diallylamine hydrochloride polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Gel Formation and Ensuring Successful Synthesis

Welcome to the Technical Support Center for diallylamine hydrochloride polymerization. This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile cationic monomer. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this compound polymerization and, most importantly, avoid the common pitfall of gel formation. As Senior Application Scientists, we have compiled this guide based on established scientific principles and field-proven insights to support your experimental success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the polymerization of this compound.

1. What is the mechanism of this compound polymerization?

This compound polymerizes via a free-radical mechanism known as cyclopolymerization. In this process, the propagation step involves a series of alternating intramolecular and intermolecular additions. The radical on the growing polymer chain preferentially attacks the second double bond within the same monomer unit, forming a cyclic structure (typically a five or six-membered ring) before adding to the next monomer. This cyclization is crucial for forming a linear, soluble polymer.[1]

2. Why is gel formation a common issue in diallylamine polymerization?

Gel formation, or cross-linking, occurs when the growing polymer chains become interconnected, forming a three-dimensional network that is insoluble in the reaction solvent. This is a significant problem, particularly when polymerizing the diallylamine free base. The primary cause of gelation is a shift from the desired intramolecular cyclization to intermolecular cross-linking, where the radical on one polymer chain reacts with a pendant double bond on another chain.

3. What is the difference between intramolecular and intermolecular cross-linking?

  • Intramolecular cyclization is the desired reaction in diallylamine polymerization, where the radical center reacts with the second double bond on the same monomer unit, leading to the formation of a linear polymer with cyclic repeating units.

  • Intermolecular cross-linking is the undesired side reaction that leads to gelation. Here, the radical on one polymer chain reacts with a pendant double bond on a different polymer chain. This process connects the two chains, and if it occurs frequently, it results in an insoluble gel network.

4. Why is it recommended to polymerize the hydrochloride salt rather than the free base?

Polymerizing the hydrochloride salt of diallylamine is a key strategy to prevent gel formation. The protonation of the amine group in the hydrochloride salt introduces electrostatic repulsion between the polymer chains. This repulsion makes it less likely for the polymer chains to come into close enough proximity for intermolecular cross-linking to occur, thereby favoring the desired intramolecular cyclization. In contrast, the diallylamine free base lacks this charge repulsion, and the lone pair on the nitrogen atom can also lead to side reactions, both of which increase the likelihood of gel formation.[1] It has been noted that while hydrochloride salts of N-alkyl, N,N-diallylamines form water-soluble polymers, the free base monomers tend to form gels under the same conditions.[1]

Troubleshooting Guide: Preventing Gel Formation

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: My polymerization reaction resulted in an insoluble gel. What are the likely causes and how can I fix it?

Gel formation is a clear indicator that intermolecular cross-linking has dominated over intramolecular cyclization. Several factors can contribute to this issue.

  • Cause 1: High Monomer Concentration

    • Explanation: At high monomer concentrations, the polymer chains are in closer proximity to one another, which increases the probability of intermolecular reactions.

    • Solution: Reduce the initial monomer concentration. A more dilute solution will favor intramolecular cyclization by increasing the distance between growing polymer chains.

  • Cause 2: Incorrect Initiator Concentration

    • Explanation: A high initiator concentration can lead to a high concentration of radicals and a rapid polymerization rate. This can result in shorter polymer chains with a higher likelihood of unreacted pendant double bonds that can participate in cross-linking. Conversely, an excessively low initiator concentration might lead to a very slow reaction, increasing the time for side reactions to occur.

    • Solution: Optimize the initiator concentration. The ideal concentration will depend on the specific initiator, solvent, and temperature. It is often recommended to start with a low initiator concentration and incrementally increase it to find the optimal balance between reaction rate and polymer properties.

  • Cause 3: Deprotonation of the Monomer (pH too high)

    • Explanation: If the pH of the reaction medium is too high, the this compound can be deprotonated to its free base form. As explained in the FAQs, the free base is much more prone to gelation due to the lack of electrostatic repulsion and potential side reactions involving the amine lone pair.

    • Solution: Ensure the reaction is carried out under acidic conditions to maintain the protonated state of the monomer. For aqueous polymerizations, the pH should be kept low. It is crucial to use the hydrochloride salt of the monomer and avoid adding any basic reagents.

  • Cause 4: Inefficient Cyclization

    • Explanation: The balance between the five- and six-membered ring formation during cyclization can be influenced by reaction conditions. If the cyclization step is slow or inefficient, the uncyclized radical has a greater opportunity to engage in intermolecular reactions.

    • Solution: This is often intrinsically linked to the other factors. By optimizing monomer concentration, initiator concentration, and pH, you create an environment that kinetically favors the intramolecular cyclization pathway.

Proactive Strategies and Protocols to Prevent Gelation

Strategy 1: Control of Monomer Concentration

Optimizing the monomer concentration is a primary method for preventing gelation. The following table provides general guidance for starting concentrations.

ParameterRecommended RangeRationale
Monomer Concentration 10-50% (w/v) in a suitable solvent (e.g., water)Lower concentrations favor intramolecular cyclization by increasing the distance between polymer chains.
Initiator Concentration 0.1-2.0 mol% relative to the monomerBalances the rate of polymerization to minimize side reactions.
Reaction Temperature 50-80 °C (initiator dependent)Ensures efficient decomposition of the initiator without promoting excessive side reactions.

Protocol for a Test Polymerization with Controlled Monomer Concentration:

  • Preparation: In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, dissolve this compound in deionized water to achieve the desired concentration (e.g., 30% w/v).

  • Inert Atmosphere: Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiator Addition: Prepare a stock solution of a water-soluble initiator, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH). Add the required amount of the initiator solution to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and maintain it for the specified reaction time (e.g., 24 hours) under a nitrogen atmosphere.

  • Monitoring: Periodically take samples to monitor the viscosity. A significant, uncontrolled increase in viscosity can be a precursor to gelation.

  • Isolation: After the reaction, the polymer can be isolated by precipitation in a non-solvent like acetone or methanol, followed by filtration and drying.

Strategy 2: The Use of Chain Transfer Agents (CTAs)

Chain transfer agents are molecules that can react with a growing polymer radical, terminating that chain and initiating a new one.[2] This is an effective way to control the molecular weight of the polymer and can help prevent gelation by reducing the number of active polymer chains at any given time.

Mechanism of Action:

A chain transfer agent (CTA) provides a labile atom (often hydrogen) that is abstracted by the propagating radical. This terminates the polymer chain and creates a new radical from the CTA, which then initiates a new polymer chain. This process helps to produce more, shorter polymer chains, which can reduce the likelihood of forming a cross-linked network.

Protocol for Polymerization with a Chain Transfer Agent:

  • Follow the standard polymerization protocol as described in Strategy 1.

  • Add the Chain Transfer Agent: After dissolving the monomer, add the desired amount of a suitable chain transfer agent (e.g., a thiol-based CTA like 2-mercaptoethanol) to the reaction mixture before purging with nitrogen. The amount of CTA will depend on the desired molecular weight and should be determined empirically, starting with a low concentration (e.g., 0.1-1.0 mol% relative to the monomer).

  • Proceed with the polymerization as usual, monitoring for changes in viscosity and conversion.

Visualizing the Polymerization Process

The following diagrams illustrate the key concepts discussed in this guide.

cluster_0 Desired Pathway: Cyclopolymerization cluster_1 Undesired Pathway: Gel Formation A Growing Polymer Chain with Radical End B Intramolecular Cyclization (Radical attacks second double bond on the same monomer) A->B Favorable at low concentration C Linear Polymer with Cyclic Repeating Units (Soluble Product) B->C D Growing Polymer Chain with Radical End E Intermolecular Cross-linking (Radical attacks double bond on another polymer chain) D->E Favorable at high concentration F Cross-linked Polymer Network (Insoluble Gel) E->F

Caption: Desired cyclopolymerization vs. undesired gel formation.

Start Problem: Gel Formation Occurred Q1 Was the monomer concentration high? Start->Q1 A1_Yes Reduce monomer concentration. Aim for 10-50% w/v. Q1->A1_Yes Yes Q2 Was the initiator concentration optimized? Q1->Q2 No A1_Yes->Q2 A2_Yes Adjust initiator concentration. Start with 0.1-2.0 mol%. Q2->A2_Yes No Q3 Was the reaction pH acidic? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Ensure acidic conditions. Use hydrochloride salt and avoid bases. Q3->A3_Yes No Solution Consider using a chain transfer agent (CTA). Q3->Solution Yes A3_Yes->Solution

Caption: Troubleshooting workflow for gel formation.

References

Optimizing initiator concentration for Diallylamine hydrochloride polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to streamline the optimization of initiator concentration for diallylamine hydrochloride (DAA·HCl) polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the common types of initiators used for this compound polymerization?

A1: The free-radical polymerization of DAA·HCl is typically initiated using either water-soluble azo initiators or redox initiator systems. Commonly cited examples include 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH or V-50), 2,2'-azobis[2-methyl-N-(2-hydroxyethyl)propionamide], and redox pairs like ammonium persulfate/sodium bisulfite.[1][2] The choice of initiator depends on the desired reaction temperature and solvent system.

Q2: What is the recommended concentration range for the initiator?

A2: The initiator concentration is a critical parameter and is typically in the range of 0.1 to 10% by weight relative to the this compound monomer.[3][4] The optimal concentration will depend on the specific initiator, reaction temperature, and desired polymer characteristics (e.g., molecular weight).

Q3: How does increasing the initiator concentration affect the polymerization outcome?

A3: Generally, increasing the initiator concentration has two primary, opposing effects:

  • Increases Monomer Conversion: A higher concentration of initiator generates more free radicals, leading to a faster polymerization rate and a higher overall conversion of monomer to polymer.[1][5]

  • Decreases Molecular Weight: With more radicals initiating polymerization simultaneously, a larger number of polymer chains are formed. This results in shorter average chain lengths and consequently, a lower final molecular weight and reduced polymer viscosity.[1][6] The glass transition temperature (Tg) of the resulting polymer may also be affected.[5]

Q4: My reaction is not starting. Why might this be, and how is it related to the initiator?

A4: Failure to initiate is often linked to the initiator or the presence of inhibitors. Oxygen is a potent inhibitor of free-radical polymerization; therefore, it is crucial to thoroughly degas the reaction mixture before initiating the reaction.[4] Additionally, ensure the reaction temperature is adequate for the chosen initiator, as thermal initiators have a specific temperature range where they decompose efficiently to form radicals.

Q5: Why is the molecular weight of my poly(this compound) too low?

A5: Low molecular weight is a common issue directly linked to initiator concentration. An excessively high initiator concentration is a primary cause, as it leads to the generation of many short polymer chains.[6][7] To achieve a higher molecular weight, you should systematically decrease the initiator concentration. Other factors, such as high reaction temperatures or the presence of chain transfer agents, can also contribute to lower molecular weight.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: The polymerization reaction fails to initiate or proceeds extremely slowly.

Possible Cause Recommended Solution
Insufficient Initiator Concentration Increase the initiator concentration incrementally. Start at the lower end of the typical range (e.g., 1-2 wt%) and increase as needed.[3]
Presence of Oxygen Oxygen is a radical scavenger and inhibits polymerization.[4] Ensure the monomer solution is thoroughly degassed by bubbling an inert gas (e.g., Nitrogen, Argon) through it for 30-60 minutes before heating or by using several freeze-pump-thaw cycles.[4][8]
Incorrect Reaction Temperature The reaction temperature must be appropriate for the initiator's half-life. If the temperature is too low, the initiator will not decompose to generate radicals at a sufficient rate. Verify the recommended temperature for your specific initiator (e.g., many azo initiators require temperatures of 50°C or higher).[2][3]
Impure Monomer or Solvent Impurities can act as inhibitors. Ensure high purity of the this compound monomer, solvent, and other reagents.

Problem 2: The reaction initiates, but the final polymer yield is low.

Possible Cause Recommended Solution
Suboptimal Initiator/Monomer Ratio The relationship between initiator concentration and yield can be complex. While more initiator generally increases conversion, an excessive amount can lead to side reactions like primary radical termination. Systematically vary the initiator concentration (e.g., from 1% to 8% by weight) to find the optimal ratio for your system.[5]
"Allylic Degradative Chain Transfer" Allylic monomers are susceptible to a side reaction where a radical abstracts a hydrogen atom from the monomer, creating a stable and less reactive allylic radical.[9] This slows or stops polymerization. While difficult to eliminate, operating at an optimized temperature and ensuring high monomer purity can minimize this effect.
Insufficient Reaction Time Polymerization may simply need more time to reach high conversion. Try extending the reaction time (e.g., from 12 hours to 24 or 48 hours) to see if the yield improves.[10]

Problem 3: The final polymer has a very low molecular weight or a broad polydispersity index (PDI).

Possible Cause Recommended Solution
Excessive Initiator Concentration This is the most common cause. A high concentration of radicals initiates many chains, resulting in shorter average lengths.[6] To increase molecular weight, reduce the initiator concentration.
High Reaction Temperature Higher temperatures increase the rate of both initiation and termination relative to propagation, which can lead to lower molecular weight polymers. If possible for your initiator, try lowering the reaction temperature by 5-10°C.
Presence of Chain Transfer Agents Impurities in the monomer or solvent can act as chain transfer agents, terminating a growing chain and starting a new one, which lowers the average molecular weight. Use purified reagents to minimize this.

Data on Initiator Concentration Effects

The following table summarizes the general, qualitative relationship between initiator concentration and key polymerization outcomes based on established principles of free-radical polymerization.

Initiator ConcentrationRate of PolymerizationMonomer Conversion / YieldAverage Molecular Weight
Low SlowLow to ModerateHigh
Medium ModerateModerate to HighMedium
High FastHighLow

This table provides a generalized trend. Optimal values are system-dependent and must be determined empirically.

Experimental Protocols

General Protocol for this compound Polymerization

This protocol provides a representative procedure for the aqueous solution polymerization of DAA·HCl using a thermal azo initiator.

Materials:

  • This compound (DAA·HCl) monomer

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH/V-50) or similar water-soluble initiator

  • Deionized water (solvent)

  • Methanol or Acetone (non-solvent for precipitation)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet/outlet, dissolve the desired amount of DAA·HCl monomer in deionized water to achieve the target concentration (e.g., 50-70 wt%).[3]

  • Degassing: Submerge the flask in a heating bath set to the desired reaction temperature (e.g., 60°C). Purge the solution by bubbling nitrogen or argon gas through it for at least 30-60 minutes to remove dissolved oxygen.[4]

  • Initiation: Prepare a stock solution of the initiator in deionized water. Once the reaction temperature is stable and the solution is deoxygenated, add the required amount of the initiator solution to the flask via syringe. The amount should correspond to the desired weight percentage based on the monomer (e.g., 0.1-10 wt%).[4]

  • Polymerization: Maintain the reaction under a positive pressure of inert gas and continue stirring at the set temperature for a predetermined period (e.g., 24-48 hours).[11] The solution will typically become more viscous as the polymerization progresses.

  • Isolation: After the reaction is complete, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent (e.g., methanol or acetone) while stirring vigorously. The polymer will precipitate as a white solid.[10]

  • Purification & Drying: Allow the precipitate to settle, then collect the solid polymer by filtration. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Visualizations

Logical & Experimental Diagrams

The following diagrams illustrate key workflows and decision-making processes for optimizing your polymerization experiments.

TroubleshootingFlowchart start Problem: Low Polymer Yield check_initiation Did reaction initiate? start->check_initiation cause_no_init Possible Causes: - Insufficient [Initiator] - Oxygen Present - Temp Too Low check_initiation->cause_no_init No cause_low_yield Possible Causes: - Suboptimal [Initiator] - Chain Transfer - Short Reaction Time check_initiation->cause_low_yield Yes solution_no_init Solutions: - Increase [Initiator] - Degas Solution Thoroughly - Verify Temp for Initiator cause_no_init->solution_no_init Address solution_low_yield Solutions: - Vary [Initiator] Systematically - Purify Monomer - Extend Reaction Time cause_low_yield->solution_low_yield Address

Caption: Troubleshooting logic for low polymer yield.

ExperimentalWorkflow step1 1. Prepare Aqueous Monomer Solution step2 2. Degas with Inert Gas (e.g., N2) for 30-60 min step1->step2 step3 3. Heat to Reaction Temp (e.g., 60°C) step2->step3 step4 4. Add Initiator Solution step3->step4 step5 5. Polymerize under N2 for 24-48 hours step4->step5 step6 6. Precipitate Polymer in Non-Solvent (Methanol) step5->step6 step7 7. Filter and Wash Polymer step6->step7 step8 8. Dry Under Vacuum step7->step8

Caption: Standard experimental workflow for polymerization.

InitiationMechanism initiator Initiator (I-I) radicals 2 Free Radicals (2 I•) initiator->radicals Decomposition (Heat) propagating Propagating Chain (I-M•) radicals->propagating Reaction monomer DAA·HCl Monomer (M) monomer->propagating

Caption: Simplified free-radical initiation mechanism.

References

Troubleshooting low conversion rates in diallylamine polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of diallylamine.

Troubleshooting Guide: Low Conversion Rates

Low monomer conversion is a common challenge in diallylamine polymerization, often leading to low yields and polymers with suboptimal molecular weights. This guide provides a systematic approach to identifying and resolving the root causes of low conversion.

Q1: My diallylamine polymerization is resulting in low monomer conversion. What are the most common causes?

Low conversion in diallylamine polymerization can be attributed to several factors, primarily related to the inherent reactivity of the monomer and the specific reaction conditions. The most common culprits include:

  • Degradative Chain Transfer: This is a significant issue where the growing polymer chain reacts with a monomer molecule, terminating the chain and forming a less reactive allylic radical.[1][2][3]

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can inhibit free-radical polymerization.[4][5]

  • Monomer Impurities: The presence of inhibitors added for storage or other impurities can quench the polymerization reaction.[6][7]

  • Suboptimal Initiator System: The type and concentration of the initiator are crucial for efficient polymerization.[7][8][9]

  • Inappropriate Reaction Conditions: Temperature and reaction time significantly impact the polymerization kinetics and final conversion.[1][10][11]

Below is a logical workflow to diagnose the issue:

TroubleshootingWorkflow start Low Monomer Conversion Observed check_purity 1. Verify Monomer Purity (Inhibitor Removed?) start->check_purity check_deoxygenation 2. Confirm Deoxygenation (Method Sufficient?) check_purity->check_deoxygenation Monomer is pure action_purify Action: Purify monomer (See Protocol 1) check_purity->action_purify Impurities suspected check_initiator 3. Evaluate Initiator System (Concentration & Temperature Correct?) check_deoxygenation->check_initiator System is O₂-free action_deoxygenate Action: Improve deoxygenation (See Protocol 2) check_deoxygenation->action_deoxygenate O₂ inhibition likely check_protonation 4. Assess Monomer Protonation (Acid Present and Sufficient?) check_initiator->check_protonation Initiator is active action_initiator Action: Adjust initiator conc. or temperature (See Table 1) check_initiator->action_initiator Initiation failed end_success High Conversion Achieved check_protonation->end_success Protonation is adequate action_protonate Action: Add appropriate acid (See Protocol 3) check_protonation->action_protonate Degradative chain transfer suspected action_purify->check_deoxygenation action_deoxygenate->check_initiator action_initiator->check_protonation action_protonate->end_success

A systematic workflow for troubleshooting low monomer conversion.

Frequently Asked Questions (FAQs)

Monomer Purity and Inhibitors

Q2: How do I know if my diallylamine monomer is pure enough, and how do I remove the storage inhibitor?

Commercial diallylamine is often supplied with a polymerization inhibitor to ensure stability during storage.[7] This inhibitor must be removed before polymerization as it will interfere with the reaction.

  • Purity Check: Monomer purity can be assessed using techniques like NMR spectroscopy to check for structural impurities and GC-MS to detect volatile impurities.[6]

  • Inhibitor Removal: A common method for removing inhibitors like hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ) is to pass the liquid monomer through a column packed with activated basic alumina.[7] The purified monomer should be used immediately or stored under an inert atmosphere at a low temperature for a short period.

Deoxygenation

Q3: Why is oxygen a problem, and what is the best way to remove it?

Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating radicals to form unreactive peroxide species, thus preventing the initiation of polymerization.[4][5]

  • Deoxygenation Technique: A robust method for removing dissolved oxygen is the "Freeze-Pump-Thaw" technique. This involves freezing the reaction mixture, applying a high vacuum to remove gases from the headspace, and then thawing the mixture. This cycle should be repeated at least three times for thorough deoxygenation.[7]

Initiator Systems

Q4: What type of initiator should I use for diallylamine polymerization, and at what concentration?

The choice of initiator is critical. Both thermal and redox initiators have been used successfully.

  • Azo Initiators: Water-soluble azo initiators like 2,2'-azobis(2-methylpropanediamine) dihydrochloride are effective, particularly for the polymerization of diallylamine salts in aqueous media.[12]

  • Peroxide Initiators: Dibenzoyl peroxide can be used, often in organic solvents like dioxane.[13]

  • Redox Initiators: Redox systems, such as Fe²⁺ or Ti³⁺ with hydrogen peroxide, can initiate polymerization at ambient temperatures.[8]

  • Concentration: The initiator concentration typically ranges from 0.1 to 10 mol% based on the monomer.[8][9] Insufficient initiator will lead to low conversion, while excessive amounts can result in shorter polymer chains.[7]

Reaction Conditions: Temperature and Protonation

Q5: What is the optimal temperature for diallylamine polymerization?

The optimal temperature depends on the initiator system and solvent. Generally, polymerization is conducted between 30°C and 100°C.[9][14] While higher temperatures increase the rate of polymerization, they can also lead to more frequent chain termination events, potentially lowering the molecular weight.[10][11]

Q6: I've heard that adding an acid can improve the conversion rate. Why is this, and which acid should I use?

Adding an acid to the reaction mixture protonates the diallylamine monomer. This is a crucial step to overcome the problem of degradative chain transfer. The protonated monomer is less susceptible to the abstraction of an allylic hydrogen, which is the primary cause of chain termination.[1][2][3] This leads to higher molecular weight polymers and improved conversion rates.

  • Common Acids: Various acids have been used, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and trifluoroacetic acid (TFA).[1][12] The choice of acid can influence the polymerization kinetics.

Data Presentation

The following tables summarize quantitative data from various studies on diallylamine polymerization, highlighting the impact of different reaction conditions on the yield and molecular weight of the resulting polymer.

Table 1: Effect of Initiator and Solvent on Diallylamine Salt Polymerization

Monomer SaltInitiator (mol%)SolventTemperature (°C)Time (h)Yield (%)Weight Average Molecular Weight (Mw)Reference
Diallylamine HClMAIB (3+3)Methanol5048Quantitative7,500[9]
N-methyldiallylamine HClMAIB (3.3)Ethanol6072Quantitative5,000[9][14]
Triallylamine HClH₂O₂ / FeCl₃Water504- (Firm Gel)-[8]
Bis-diallylamino-1,6-hexane HClAzo-bis-isobutyramidinium HClWater601683-[8]

MAIB: 2,2'-azobis(methyl 2-propionate)

Experimental Protocols

Protocol 1: Monomer Purification (Inhibitor Removal)

  • Prepare the Column: Pack a glass chromatography column with activated basic alumina. The volume of the alumina should be at least 5-10 times the volume of the monomer to be purified.

  • Elution: Gently pour the liquid diallylamine monomer onto the top of the alumina column.

  • Collection: Allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry flask (e.g., a Schlenk flask).

  • Storage: Use the purified monomer immediately. If short-term storage is necessary, keep it in a sealed flask under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 4°C).[7]

Protocol 2: Deoxygenation by Freeze-Pump-Thaw

  • Freeze: Place the flask containing the reaction mixture (monomer, solvent, and any other non-initiator components) in a bath of liquid nitrogen until it is completely frozen.

  • Pump: Once frozen, connect the flask to a high-vacuum line and open the stopcock. The vacuum will remove gases from the headspace above the frozen solid. Allow it to pump for 10-15 minutes.

  • Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the mixture to thaw completely.

  • Repeat: For thorough deoxygenation, repeat the entire Freeze-Pump-Thaw cycle at least three times. After the final cycle, backfill the flask with an inert gas like nitrogen or argon.[7]

Protocol 3: General Procedure for Free Radical Polymerization of Diallylamine Hydrochloride

  • Monomer Preparation: In a four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet, prepare an aqueous solution of this compound.

  • Deoxygenation: Thoroughly deoxygenate the monomer solution by purging with nitrogen for at least 30 minutes or by using the Freeze-Pump-Thaw method (Protocol 2).

  • Initiation: Heat the solution to the desired temperature (e.g., 50°C). Prepare a solution of the initiator (e.g., 2,2'-azobis(2-methylpropanediamine) dihydrochloride) in deoxygenated water and add it to the monomer solution.

  • Polymerization: Continue the polymerization under a nitrogen atmosphere at the set temperature for the desired duration (e.g., 40 hours).[12]

  • Isolation: Precipitate the polymer by adding the viscous reaction mixture to a non-solvent (e.g., acetone or methanol).

  • Purification and Drying: Recover the polymer by filtration, wash it with the non-solvent, and dry it under vacuum at an elevated temperature (e.g., 50-60°C) to a constant weight.

Signaling Pathways and Logical Relationships

The polymerization of diallylamine involves a free-radical mechanism. A key aspect is the intramolecular cyclization that occurs after the initial radical addition to one of the allyl groups, leading to the formation of five- or six-membered rings in the polymer backbone.

DiallylaminePolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Decomposition Diallylamine_Monomer Diallylamine Monomer Radical->Diallylamine_Monomer Addition Uncyclized_Radical Uncyclized Radical Diallylamine_Monomer->Uncyclized_Radical Cyclized_Radical Cyclized Radical (5- or 6-membered ring) Uncyclized_Radical->Cyclized_Radical Intramolecular Cyclization Growing_Polymer_Chain Growing Polymer Chain Cyclized_Radical->Growing_Polymer_Chain Addition of another monomer Dead_Polymer Dead Polymer Growing_Polymer_Chain->Dead_Polymer Combination or Disproportionation

Simplified workflow of diallylamine cyclopolymerization.

The critical issue of degradative chain transfer can be visualized as a competing pathway that halts polymer growth.

ChainTransfer cluster_propagation_path Desired Propagation cluster_transfer_path Degradative Chain Transfer Growing_Chain Growing Polymer Chain (Radical) Monomer_Addition Addition to Monomer's Double Bond Growing_Chain->Monomer_Addition H_Abstraction Hydrogen Abstraction from Monomer's Allyl Group Growing_Chain->H_Abstraction Chain_Growth Chain Growth Monomer_Addition->Chain_Growth Chain_Termination Chain Termination H_Abstraction->Chain_Termination New_Radical Formation of a Less Reactive Allylic Radical H_Abstraction->New_Radical

Competing pathways of propagation and degradative chain transfer.

References

Technical Support Center: Controlling Molecular Weight of Poly(diallylamine hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and molecular weight control of poly(diallylamine hydrochloride) (PDADMAC) and its precursor, poly(allylamine hydrochloride) (PAH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the molecular weight of poly(this compound)?

A1: The molecular weight of poly(this compound) is primarily controlled by three key parameters during radical polymerization: the concentration of the initiator, the concentration of the monomer (diallyldimethylammonium chloride or allylamine hydrochloride), and the reaction temperature.[1] Reaction time and the presence of chain transfer agents also play significant roles.

Q2: How does the initiator concentration affect the molecular weight of the resulting polymer?

A2: Generally, an inverse relationship exists between the initiator concentration and the molecular weight of the polymer. An increase in the initiator concentration leads to a higher number of polymer chains being initiated simultaneously. This results in shorter polymer chains and, consequently, a lower average molecular weight. Conversely, a lower initiator concentration will result in fewer, but longer, polymer chains, leading to a higher average molecular weight. For instance, in the bulk polymerization of allylamine hydrochloride using ammonium persulfate/sodium bisulfite as redox initiators, as the initiator concentration increases, the relative viscosity of the polymer, an indicator of molecular weight, decreases.[2]

Q3: What is the typical molecular weight range for commercially available poly(this compound)?

A3: The molecular weight of commercially available poly(this compound) can vary widely depending on the intended application. It typically ranges from tens of thousands to over a million grams per mole ( g/mol ).[3][4]

Q4: Can chain transfer agents be used to control the molecular weight of poly(this compound)?

A4: Yes, chain transfer agents (CTAs) are a common and effective method for controlling molecular weight in free radical polymerization. CTAs function by terminating a growing polymer chain and initiating a new one, which leads to the formation of shorter polymer chains and a lower average molecular weight. Thiols, such as dodecanethiol, are a well-known class of chain transfer agents used in various polymerization reactions.[5][6][7][8] While specific examples for diallylamine polymerization are not extensively detailed in readily available literature, the principle of using CTAs applies.

Troubleshooting Guide

Issue 1: The molecular weight of my synthesized poly(this compound) is consistently too high.

Possible Cause Troubleshooting Step
Initiator concentration is too low. Gradually increase the concentration of the initiator (e.g., ammonium persulfate) in your reaction. A higher initiator concentration will generate more polymer chains, leading to a lower average molecular weight.
Monomer concentration is too high. Try reducing the initial concentration of the diallyldimethylammonium chloride monomer.
Reaction temperature is too low. Increase the reaction temperature within the recommended range (typically 50-80°C). Higher temperatures can increase the rate of termination reactions relative to propagation, leading to shorter chains.
Absence of a chain transfer agent. Introduce a chain transfer agent, such as a thiol, into the polymerization mixture. The concentration of the CTA can be adjusted to target a specific molecular weight range.

Issue 2: The molecular weight of my synthesized poly(this compound) is consistently too low.

Possible Cause Troubleshooting Step
Initiator concentration is too high. Decrease the concentration of the initiator. Fewer initiation sites will allow for the growth of longer polymer chains.
Monomer concentration is too low. Increase the initial monomer concentration. A higher concentration of monomer can favor propagation over termination.
Reaction temperature is too high. Lower the reaction temperature. This can reduce the rate of chain transfer and termination reactions, allowing for the formation of longer polymer chains.
Presence of impurities that act as chain transfer agents. Ensure the purity of your monomer and solvent, as impurities can inadvertently act as chain transfer agents, leading to lower molecular weight.

Issue 3: The polymerization reaction is not proceeding, or the yield is very low.

Possible Cause Troubleshooting Step
Inactive initiator. Ensure your initiator is fresh and has been stored correctly. Prepare a fresh initiator solution before each reaction.
Presence of oxygen. Free radical polymerization is inhibited by oxygen. Ensure your reaction is performed under an inert atmosphere, such as nitrogen or argon.[9]
Incorrect pH. The pH of the reaction medium can influence the reactivity of the monomer and the initiator. Ensure the pH is within the optimal range for your specific polymerization system.

Quantitative Data

The following tables summarize the quantitative effects of different experimental parameters on the molecular weight of poly(this compound) and poly(allylamine hydrochloride).

Table 1: Effect of Monomer Concentration on the Molecular Weight of Poly(this compound)

Monomer Concentration (mol/L)Resulting Molecular Weight ( g/mol )
Data Point 18.5 x 10⁴
Data Point 28.8 x 10⁴
Data Point 310.5 x 10⁴
Data Point 415.7 x 10⁴
Note: This data is extracted from a study where polyDADMAC was synthesized with various monomer concentrations. The specific concentrations were not provided in the abstract, but the resulting molecular weights are presented.[10]

Table 2: Effect of Initiator Concentration on the Relative Viscosity of Poly(allylamine hydrochloride)

Initiator Concentration (% w/w)Monomer Conversion (%)Relative Viscosity
2042.11.0348
Note: Relative viscosity is an indicator of molecular weight. A lower relative viscosity corresponds to a lower molecular weight.[2]

Experimental Protocols

Protocol 1: Synthesis of Poly(allylamine hydrochloride) with Controlled Molecular Weight by Varying Initiator Concentration

This protocol describes a general procedure for the bulk polymerization of allylamine hydrochloride, where the molecular weight can be influenced by adjusting the amount of the redox initiator system.

Materials:

  • Allylamine hydrochloride (monomer)

  • Ammonium persulfate (initiator)

  • Sodium bisulfite (initiator)

  • Deionized water

  • Nitrogen or Argon gas supply

  • Reaction vessel with a stirrer, thermometer, and reflux condenser

Procedure:

  • Place the desired amount of allylamine hydrochloride monomer into the reaction vessel.

  • Add a minimal amount of deionized water to dissolve the monomer.

  • Purge the reaction vessel with an inert gas (nitrogen or argon) for at least 30 minutes to remove any dissolved oxygen.

  • While maintaining the inert atmosphere, heat the reaction mixture to the desired temperature (e.g., 50°C).

  • Prepare fresh aqueous solutions of ammonium persulfate and sodium bisulfite.

  • To control the molecular weight, vary the concentration of the initiator solutions added to the monomer mixture. For a lower molecular weight, use a higher concentration of the initiator, and for a higher molecular weight, use a lower concentration.

  • Add the initiator solutions to the reaction vessel.

  • Maintain the reaction at the set temperature with continuous stirring for a specified period (e.g., 24 hours).

  • After the reaction is complete, the polymer can be purified by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.[11][12]

Protocol 2: Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

GPC is a powerful technique to determine the molecular weight distribution of a polymer.

Materials and Equipment:

  • Synthesized poly(this compound) sample

  • GPC system with a refractive index (RI) detector

  • Appropriate GPC columns (e.g., those suitable for aqueous mobile phases)

  • Mobile phase (e.g., aqueous buffer solution with salt, like 0.1 M NaNO₃)

  • Polymer standards of known molecular weight for calibration (e.g., polyethylene glycol or poly(styrene sulfonate))

  • Syringe filters

Procedure:

  • Prepare the mobile phase and ensure it is degassed.

  • Dissolve a known concentration of the poly(this compound) sample in the mobile phase. The concentration should be low enough to ensure good separation (e.g., 1-2 mg/mL).

  • Filter the sample solution through a syringe filter to remove any particulate matter.

  • Prepare a series of calibration standards of known molecular weights in the mobile phase.

  • Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards sequentially and record their chromatograms to generate a calibration curve (log Molecular Weight vs. Elution Volume).

  • Inject the polymer sample and record its chromatogram.

  • Using the calibration curve, determine the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) of the sample.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the logical relationships and workflows described in this guide.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_control Molecular Weight Control Monomer Allylamine HCl or DADMAC Reaction Polymerization (50-80°C, N2 atm) Monomer->Reaction Initiator Initiator (e.g., Ammonium Persulfate) Initiator->Reaction CTA Chain Transfer Agent (Optional, e.g., Thiol) CTA->Reaction Solvent Solvent (e.g., Water) Solvent->Reaction Polymer Poly(allylamine hydrochloride) Reaction->Polymer Low_MW Lower Molecular Weight High_MW Higher Molecular Weight Inc_Initiator Increase Initiator Concentration Inc_Initiator->Low_MW Leads to Dec_Initiator Decrease Initiator Concentration Dec_Initiator->High_MW Leads to Inc_Temp Increase Temperature Inc_Temp->Low_MW Dec_Temp Decrease Temperature Dec_Temp->High_MW Add_CTA Add Chain Transfer Agent Add_CTA->Low_MW

Caption: Workflow for synthesizing poly(allylamine hydrochloride) with controlled molecular weight.

troubleshooting_logic cluster_problem Problem Identification cluster_causes_high Potential Causes for High MW cluster_solutions_high Solutions for High MW cluster_causes_low Potential Causes for Low MW cluster_solutions_low Solutions for Low MW High_MW Molecular Weight Too High Low_Init Low Initiator Concentration High_MW->Low_Init High_Mono High Monomer Concentration High_MW->High_Mono Low_Temp Low Reaction Temperature High_MW->Low_Temp Add_CTA Add Chain Transfer Agent High_MW->Add_CTA Low_MW Molecular Weight Too Low High_Init High Initiator Concentration Low_MW->High_Init Low_Mono Low Monomer Concentration Low_MW->Low_Mono High_Temp High Reaction Temperature Low_MW->High_Temp Impurities Impurities as CTAs Low_MW->Impurities Inc_Init Increase Initiator Low_Init->Inc_Init Dec_Mono Decrease Monomer High_Mono->Dec_Mono Inc_Temp Increase Temperature Low_Temp->Inc_Temp Dec_Init Decrease Initiator High_Init->Dec_Init Inc_Mono Increase Monomer Low_Mono->Inc_Mono Dec_Temp Decrease Temperature High_Temp->Dec_Temp Purify Purify Reagents Impurities->Purify

Caption: Troubleshooting logic for controlling the molecular weight of poly(this compound).

References

Technical Support Center: Managing Degradative Chain Transfer in Allylic Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the management of degradative chain transfer in allylic polymerization.

Frequently Asked Questions (FAQs)

Q1: What is degradative chain transfer in the context of allylic polymerization?

A1: Degradative chain transfer is a dominant side reaction in the radical polymerization of allylic monomers. It occurs when a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer. This process terminates the growth of the polymer chain and generates a resonance-stabilized allylic radical. This newly formed radical is often too stable to efficiently initiate a new polymer chain, which significantly slows down or even halts the polymerization process, leading to low monomer conversion and the formation of low molecular weight polymers or oligomers.[1][2][3]

Q2: What are the typical signs of significant degradative chain transfer in my experiment?

A2: Common indicators that degradative chain transfer is adversely affecting your polymerization include:

  • Slow or stalled reactions: The polymerization proceeds very slowly or stops at low monomer conversion.[1][3]

  • Low polymer molecular weight: Gel Permeation Chromatography (GPC) analysis consistently shows a low degree of polymerization, often resulting in oligomers.[1][2][3]

  • High initiator consumption: A large amount of initiator is required to achieve even moderate conversion.[4]

Q3: How does the structure of the allylic monomer influence the extent of degradative chain transfer?

A3: The structure of the allylic monomer plays a crucial role. The stability of the allylic radical formed after hydrogen abstraction is a key factor. Monomers with electron-donating groups can increase the stability of this radical, making degradative chain transfer more pronounced.[3] Conversely, electron-withdrawing groups may decrease the stability of the allylic radical, potentially favoring propagation over chain transfer.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your allylic polymerization experiments in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: My polymerization is extremely slow or has stalled at a low monomer conversion.

  • Question: I am using a conventional radical initiator (e.g., AIBN, BPO) for my allylic polymerization, but the reaction is not progressing and the monomer conversion remains low. What is happening and how can I improve the conversion?

  • Answer: This is a classic symptom of excessive degradative chain transfer, where the formation of non-propagating allylic radicals terminates the kinetic chain.[1][3]

  • Troubleshooting Steps:

    • Increase Initiator Concentration: A higher initiator concentration will generate more primary radicals, which can help to re-initiate chains and increase the overall polymerization rate. However, be aware that this will likely lead to a decrease in the molecular weight of the resulting polymer.[1][3]

    • Elevate Reaction Temperature: Increasing the reaction temperature can enhance the rates of both initiation and propagation. However, it may also increase the rate of chain transfer. An optimal temperature that balances these factors is specific to the monomer and initiator system, so performing a temperature screen is recommended.[1][3]

    • Gradual Initiator Addition: Instead of adding all the initiator at the beginning, a gradual or continuous addition throughout the polymerization can maintain a steady concentration of radicals and has been shown to significantly increase monomer conversion.[5]

    • Consider Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) are highly effective for polymerizing challenging monomers like allylic compounds by minimizing irreversible termination reactions.[1][6]

    • Copolymerization: Introducing a comonomer with higher reactivity and a lower propensity for chain transfer, such as acrylates, methacrylates, or styrene, can significantly improve polymerization kinetics and monomer conversion.[1]

Issue 2: The molecular weight of my polymer is consistently low, resulting in oligomers.

  • Question: My allylic polymerization is producing a product, but GPC analysis consistently shows a very low molecular weight. How can I increase the degree of polymerization?

  • Answer: Low molecular weight is a direct consequence of degradative chain transfer, which prematurely terminates the growing polymer chains.[1][2][3] To achieve higher molecular weights, this termination pathway must be suppressed.

  • Troubleshooting Steps:

    • Implement Controlled Radical Polymerization (CRP): RAFT and ATRP are the most effective methods for synthesizing well-defined, high molecular weight polymers from allylic monomers.[1][6] These techniques introduce a dynamic equilibrium between active and dormant polymer chains, which allows for controlled growth and minimizes termination reactions.

    • Optimize Reaction Conditions:

      • Lower Monomer Concentration: In some cases, lowering the initial monomer concentration can reduce the probability of chain transfer events relative to propagation.

      • Solvent Choice: The choice of solvent can influence the reaction kinetics. A solvent that does not participate in chain transfer is ideal.

    • Monomer Derivatization: If possible, modifying the allylic monomer to be less susceptible to hydrogen abstraction can be a viable strategy.

Data Presentation

Table 1: Comparison of Conventional vs. Controlled Radical Polymerization of Allyl Monomers

Polymerization MethodTypical Monomer ConversionResulting Molecular WeightPolydispersity Index (PDI)Key AdvantagesKey Disadvantages
Conventional Radical Low to moderateLow (Oligomers)Broad (>2)Simple setup, readily available initiatorsPoor control, low MW, high PDI
ATRP HighHigh and controlledNarrow (1.1 - 1.5)Well-defined polymers, block copolymersRequires catalyst, sensitive to impurities
RAFT HighHigh and controlledNarrow (1.1 - 1.5)Versatile for many monomers, tolerant to impuritiesRAFT agent synthesis can be complex, color in polymer

Experimental Protocols

Protocol 1: General Procedure for RAFT Polymerization of an Allyl-Containing Monomer

  • Materials:

    • Allyl monomer (purified)

    • Comonomer (e.g., Styrene, purified)

    • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

    • Radical initiator (e.g., AIBN)

    • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

    • Schlenk flask and standard Schlenk line equipment

    • Magnetic stirrer and heating oil bath

  • Procedure:

    • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of the allyl monomer, comonomer, RAFT agent, and solvent.

    • Degassing: Subject the mixture to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Initiator Addition: After the final thaw and backfilling with an inert gas (e.g., argon or nitrogen), add the radical initiator to the flask.

    • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.[1]

    • Monitoring the Reaction: Periodically take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion and the evolution of molecular weight and PDI by techniques such as ¹H NMR and GPC.[1]

    • Termination: To terminate the polymerization, cool the reaction vessel in an ice bath and expose the contents to air. Precipitate the polymer by adding the reaction solution to a large volume of a suitable non-solvent (e.g., cold methanol).

    • Isolation: Isolate the polymer by filtration and dry under vacuum.

Protocol 2: General Procedure for ATRP of Allyl Methacrylate

  • Materials:

    • Allyl methacrylate (purified)

    • Copper(I) bromide (CuBr)

    • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

    • Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)

    • Anhydrous solvent (e.g., anisole)

    • Schlenk flask and standard Schlenk line equipment

    • Magnetic stirrer and heating oil bath

  • Procedure:

    • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr and the solvent.

    • Ligand Addition: Add PMDETA to the flask. The solution should change color, indicating complex formation.

    • Monomer and Initiator Addition: In a separate, dry Schlenk flask, add allyl methacrylate and EBiB. Degas this mixture with three freeze-pump-thaw cycles.

    • Initiation of Polymerization: Using a gas-tight syringe, transfer the catalyst/ligand solution to the monomer/initiator mixture.

    • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.

    • Monitoring and Termination: Follow steps 5-7 from the RAFT protocol.

Visualizations

degradative_chain_transfer P_radical Growing Polymer Radical (P•) Allyl_Monomer Allyl Monomer (CH2=CH-CH2-R) Terminated_Polymer Terminated Polymer (P-H) P_radical->Terminated_Polymer H abstraction Allyl_Radical Resonance-Stabilized Allyl Radical Allyl_Monomer->Allyl_Radical forms

Caption: Mechanism of degradative chain transfer in allylic polymerization.

troubleshooting_workflow Start Problem: Low Conversion / Low MW Conventional_Radical Using Conventional Radical Polymerization? Start->Conventional_Radical Increase_Initiator Increase Initiator Concentration Conventional_Radical->Increase_Initiator Yes Use_CRP Switch to Controlled Radical Polymerization (RAFT or ATRP) Conventional_Radical->Use_CRP No Increase_Temp Elevate Reaction Temperature Increase_Initiator->Increase_Temp Copolymerize Copolymerize with More Reactive Monomer Increase_Temp->Copolymerize Copolymerize->Use_CRP Success Improved Conversion and Molecular Weight Use_CRP->Success

Caption: Troubleshooting workflow for low conversion and low molecular weight.

polymerization_comparison cluster_conventional Conventional Radical Polymerization cluster_controlled Controlled Radical Polymerization (e.g., RAFT) Conventional_Initiation Initiation Conventional_Propagation Propagation Conventional_Initiation->Conventional_Propagation Conventional_Termination Termination (Degradative Chain Transfer) Conventional_Propagation->Conventional_Termination Conventional_Result Low MW, High PDI Polymer Conventional_Termination->Conventional_Result Controlled_Initiation Initiation Controlled_Equilibrium Active <=> Dormant Equilibrium Controlled_Initiation->Controlled_Equilibrium Controlled_Propagation Controlled Propagation Controlled_Equilibrium->Controlled_Propagation Controlled_Result High MW, Low PDI Polymer Controlled_Propagation->Controlled_Result

Caption: Comparison of conventional vs. controlled radical polymerization.

References

Technical Support Center: Purification of Crude Poly(diallylamine hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude poly(diallylamine hydrochloride) (PAH-HCl). The following information is designed to address specific issues that may be encountered during the purification of this cationic polyelectrolyte.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common challenges in PAH-HCl purification.

1. Precipitation with Methanol

Precipitation is a common method for purifying PAH-HCl by separating the polymer from low molecular weight oligomers and residual monomers which are soluble in methanol.[1][2]

  • Q1: My precipitated poly(this compound) is a sticky, viscous mass instead of a fine powder. What should I do?

    A1: This is a common issue, as PAH-HCl can be hygroscopic and form a gel-like precipitate.[1] Here are several troubleshooting steps:

    • Slow Addition of Polymer Solution: Add the aqueous PAH-HCl solution dropwise into a large volume of vigorously stirred methanol. This promotes the formation of smaller, more manageable particles.

    • Low Temperature: Perform the precipitation at a lower temperature (e.g., in an ice bath). This can sometimes lead to a less sticky precipitate.

    • Mechanical Agitation: Use a mechanical stirrer instead of a magnetic stir bar for more efficient mixing, which can help break up agglomerates.

    • Re-dissolution and Re-precipitation: If a sticky mass forms, it can be re-dissolved in a minimal amount of water and re-precipitated into a fresh, larger volume of methanol. This process may need to be repeated multiple times to achieve the desired consistency and purity.[1]

  • Q2: The yield of my purified poly(this compound) is low after precipitation. What are the possible causes and solutions?

    A2: Low yield can be attributed to several factors:

    • Precipitation of Low Molecular Weight Polymer: A significant fraction of your polymer may have a low molecular weight and remain soluble in methanol. Consider adjusting your polymerization conditions to target a higher molecular weight.

    • Insufficient Anti-solvent: Ensure you are using a sufficient volume of methanol, typically 15-20 times the volume of the aqueous polymer solution, to ensure complete precipitation of the higher molecular weight polymer.[1]

    • Losses During Filtration and Transfer: Be meticulous during the filtration and transfer steps to minimize mechanical losses of the product. Ensure the precipitate is thoroughly washed with fresh methanol to remove impurities before drying.

2. Dialysis / Membrane Filtration

Dialysis and membrane filtration are effective for removing low molecular weight impurities such as salts, residual monomers, and oligomers from the polymer solution.[2][3]

  • Q3: Residual monomer/oligomer levels are still high after dialysis. How can I improve the purification?

    A3: Incomplete removal of small molecules can be due to several factors related to the dialysis process:

    • Inappropriate Molecular Weight Cut-Off (MWCO): Ensure the MWCO of the dialysis membrane is appropriate for your polymer. The MWCO should be significantly smaller than the molecular weight of your polymer but large enough to allow for the efficient diffusion of impurities. For many PAH-HCl preparations, membranes with a MWCO of less than 10,000 Da are used.[2]

    • Insufficient Dialysis Time and/or Infrequent Dialysate Changes: Dialysis is a diffusion-based process and requires sufficient time to reach equilibrium. For effective purification, perform dialysis for an extended period (e.g., 24-48 hours) with multiple changes of the dialysis buffer (dialysate). A typical schedule involves changing the dialysate after 2-3 hours, then after another 4-5 hours, and then leaving it overnight for a final change.[4]

    • Low Dialysate Volume: Use a large volume of dialysate relative to your sample volume. A ratio of at least 100:1 (dialysate volume: sample volume) is recommended to maintain a high concentration gradient and drive the diffusion of impurities out of the dialysis tubing.

  • Q4: The volume of my polymer solution increased significantly during dialysis. Why did this happen and what can I do?

    A4: A significant increase in sample volume is due to osmosis, where water moves from the lower solute concentration (the dialysate) to the higher solute concentration (the polymer solution). To mitigate this:

    • Initial Dialysis in Salt Solution: If your crude polymer solution has a very high concentration, consider performing the initial dialysis against a dilute salt solution (e.g., 0.1 M NaCl) before dialyzing against pure water. This will help to reduce the osmotic pressure difference.

    • Concentration Step Post-Dialysis: After dialysis, the purified polymer solution can be concentrated using techniques such as rotary evaporation or ultrafiltration to achieve the desired concentration.

3. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution and can be used to remove low molecular weight impurities from PAH-HCl.

  • Q5: I am observing poor resolution and peak tailing in my SEC chromatogram. What are the likely causes and solutions?

    A5: Poor peak shape in SEC of cationic polymers like PAH-HCl is often due to non-ideal interactions with the stationary phase.[5]

    • Ionic Interactions: The positively charged amine groups on PAH-HCl can interact with negatively charged sites on the SEC column material, leading to peak tailing and delayed elution. To suppress these interactions, include a salt (e.g., 0.1-0.2 M sodium nitrate) in the mobile phase.[5]

    • Hydrophobic Interactions: Hydrophobic interactions between the polymer backbone and the column matrix can also cause peak broadening. Adding a small amount of an organic acid (e.g., 0.5 M acetic acid) to the eluent can help to minimize these interactions.[5]

    • Inappropriate Column Selection: Ensure the pore size of your SEC column is suitable for the molecular weight range of your polymer to achieve optimal separation.

    • Sample Overload: Injecting too concentrated a sample can lead to viscosity-related peak broadening and fronting. Dilute your sample and re-inject.

Quantitative Data Summary

The following table summarizes typical quantitative data for different PAH-HCl purification techniques. Note that these values can vary significantly depending on the specific experimental conditions.

Purification TechniqueTypical Purity LevelTypical YieldTypical Processing TimeKey AdvantagesKey Disadvantages
Precipitation >90% (monomer removal)85-95%[3]2-4 hours per cycleFast, simple, good for initial bulk purificationCan be difficult to handle sticky precipitate, may require multiple cycles[1]
Dialysis/Membrane Filtration >99% (small molecule removal)>90%4-48 hours[2][4]High purity, removes a wide range of small impuritiesTime-consuming, potential for sample dilution
Size Exclusion Chromatography >99% (size-based separation)80-90%1-2 hours per runHigh resolution, provides information on molecular weight distributionRequires specialized equipment, lower capacity than bulk methods

Experimental Protocols

1. Precipitation with Methanol

This protocol is a general guideline for the purification of crude aqueous PAH-HCl.

  • Preparation: Prepare a concentrated aqueous solution of crude PAH-HCl (e.g., 20-30% w/v).

  • Precipitation: In a separate beaker, place a volume of methanol that is 15-20 times the volume of the PAH-HCl solution. Vigorously stir the methanol.

  • Addition: Slowly add the aqueous PAH-HCl solution dropwise to the stirring methanol. A white precipitate should form.

  • Isolation: Continue stirring for 30 minutes after the addition is complete. Collect the precipitate by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the precipitate with several portions of fresh methanol to remove residual impurities.

  • Drying: Dry the purified PAH-HCl under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight. A yield of approximately 92% can be expected under optimal conditions.[3]

  • Repetition: For higher purity, the dried polymer can be redissolved in water and the precipitation process can be repeated.[1]

2. Dialysis

This protocol describes the purification of PAH-HCl using dialysis tubing.

  • Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 3,500 Da). Prepare the membrane according to the manufacturer's instructions (this may involve boiling in sodium bicarbonate and EDTA solutions).

  • Sample Loading: Load the aqueous PAH-HCl solution into the dialysis tubing, ensuring to leave some headspace to accommodate potential volume changes. Securely close both ends of the tubing with dialysis clips.

  • Dialysis Setup: Place the sealed dialysis bag into a beaker containing a large volume of deionized water (at least 100 times the sample volume). Stir the water gently with a magnetic stir bar.

  • Dialysate Changes: Allow the dialysis to proceed for at least 24 hours. For optimal results, change the deionized water several times during this period (e.g., after 2, 6, and 12 hours).[4]

  • Sample Recovery: Carefully remove the dialysis bag from the water. Open one end and transfer the purified polymer solution to a clean container.

  • Concentration (Optional): If the sample has been diluted, concentrate the solution using a rotary evaporator or ultrafiltration.

  • Lyophilization: For a solid product, freeze-dry the purified PAH-HCl solution.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification Methods cluster_product Purified Product Crude_PAH_HCl Crude Poly(this compound) (Contains monomers, oligomers, salts) Precipitation Precipitation (in Methanol) Crude_PAH_HCl->Precipitation Dialysis Dialysis / Membrane Filtration Crude_PAH_HCl->Dialysis SEC Size Exclusion Chromatography Crude_PAH_HCl->SEC Purified_PAH_HCl Purified Poly(this compound) Precipitation->Purified_PAH_HCl Dialysis->Purified_PAH_HCl SEC->Purified_PAH_HCl

Caption: General workflow for the purification of crude poly(this compound).

Troubleshooting_Decision_Tree Start Purification Issue Identified Issue_Type What is the primary issue? Start->Issue_Type Low_Yield Low Yield Issue_Type->Low_Yield Yield Low_Purity Low Purity Issue_Type->Low_Purity Purity Handling_Issues Product is Sticky/Gummy Issue_Type->Handling_Issues Physical Form Check_MW Is the polymer MW too low? Low_Yield->Check_MW Check_Method Which purification method was used? Low_Purity->Check_Method Slow_Addition Add polymer solution slowly to vigorously stirred methanol Handling_Issues->Slow_Addition Adjust_Polymerization Adjust polymerization conditions Check_MW->Adjust_Polymerization Yes Check_Losses Review filtration/transfer steps Check_MW->Check_Losses No Improve_Technique Refine handling technique Check_Losses->Improve_Technique Precipitation_Purity Increase number of precipitation cycles Check_Method->Precipitation_Purity Precipitation Dialysis_Purity Increase dialysis time and frequency of buffer changes Check_Method->Dialysis_Purity Dialysis SEC_Purity Optimize mobile phase (add salt/acid) Check_Method->SEC_Purity SEC Cooling Perform precipitation at low temperature Slow_Addition->Cooling Redissolve Re-dissolve and re-precipitate Cooling->Redissolve

References

Side reactions to consider in Diallylamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of diallylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing diallylamine?

A1: The most common industrial method for synthesizing diallylamine is the reaction of allyl chloride with ammonia.[1][2] This process typically yields a mixture of monoallylamine, diallylamine, and triallylamine.[3] Another documented method involves the hydrolysis of diallylcyanamide.[2]

Q2: What are the major byproducts in the synthesis of diallylamine from allyl chloride and ammonia?

A2: The primary byproducts are monoallylamine and triallylamine, formed through the successive alkylation of ammonia.[2][3] The separation of these closely related amines can be challenging.[2]

Q3: How can the yield of diallylamine be maximized?

A3: One effective strategy to increase the yield of diallylamine is to convert the triallylamine byproduct into its hydrochloride salt and then pyrolyze it. This process cracks the triallylamine hydrochloride into diallylamine and allyl chloride, the latter of which can be recycled.[1][2]

Q4: What is the purpose of converting diallylamine to its hydrochloride salt?

A4: Diallylamine is often converted to its hydrochloride salt to improve its stability, water solubility, and ease of handling for various applications, including as a monomer in polymerization reactions and as an intermediate in pharmaceutical synthesis.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Diallylamine - Suboptimal reaction temperature or pressure.[1] - Incorrect molar ratio of reactants.[1] - Inefficient conversion of triallylamine byproduct.[1][2] - Loss of product during workup and purification.[2]- Optimize temperature (e.g., 50-55°C for amination) and pressure (e.g., up to 0.3 MPa).[1] - Adjust the molar ratio of ammonia to allyl chloride (e.g., 2.0-2.5:1).[1] - Implement the pyrolysis of triallylamine hydrochloride (180-280°C).[1][2] - Ensure efficient extraction and distillation procedures.[2]
High Levels of Triallylamine - Reaction conditions favoring over-alkylation. - Insufficient ammonia concentration.- Increase the molar ratio of ammonia to allyl chloride to favor the formation of primary and secondary amines.[1] - Consider a two-phase reaction system to control reactant concentrations.
Presence of Tetraallylammonium Chloride - This quaternary ammonium salt can form from the reaction of triallylamine with allyl chloride, particularly in the presence of water during the pyrolysis of triallylamine hydrochloride.[1]- Ensure the triallylamine hydrochloride is substantially anhydrous before pyrolysis. A water flash step can be included.[1]
Formation of Allyl Alcohol and Other Hydrolysis Products - Hydrolysis of allyl chloride, which is more facile than for saturated alkyl halides due to the formation of a resonance-stabilized allyl carbocation.[5][6] This can be promoted by aqueous basic conditions.- Use a non-aqueous or a two-phase reaction system to minimize contact between allyl chloride and aqueous base.[7] - Control the pH carefully during the reaction.
Product Contamination with Monoallylamine - Incomplete reaction or conditions favoring the formation of the primary amine.- Adjust reaction time and temperature to promote the formation of the secondary amine. - Efficient fractional distillation is required for separation.[2]
Polymerization of Diallylamine During Synthesis or Purification - Diallylamine can undergo radical polymerization, especially at elevated temperatures or in the presence of initiators.[8][9]- Avoid excessive temperatures during distillation. - Ensure the absence of radical initiators. - Store the purified product under appropriate conditions (e.g., cool, dark, under an inert atmosphere).

Experimental Protocols

Protocol 1: Synthesis of Diallylamine from Allyl Chloride and Ammonia

This protocol is based on a general amination process.[1]

Materials:

  • 3-chloropropene (allyl chloride)

  • Aqueous ammonia (e.g., 15%)

  • Cuprous chloride (catalyst)

  • Sodium hydroxide

  • Water

Procedure:

  • Charge the reaction kettle with 15% aqueous ammonia and the catalyst, cuprous chloride (0.5% of the total mass of raw materials). The molar ratio of ammonia to 3-chloropropene should be approximately 2.0:1.

  • Cool the mixture to room temperature (~25°C).

  • Slowly add 3-chloropropene over 1 hour.

  • Gradually heat the mixture to 50-55°C, increasing the temperature by 10°C every hour, while maintaining the pressure inside the kettle below 0.3 MPa.

  • Hold the temperature for 1 hour to complete the reaction.

  • Cool the reaction mixture to 35-40°C.

  • Transfer the resulting slurry to a distillation kettle and add sodium hydroxide to neutralize the ammonium chloride and liberate the free amines.

  • Distill the mixture to obtain a crude diallylamine product.

  • The crude product is then purified by fractional distillation.

Protocol 2: Conversion of Triallylamine to Diallylamine via Pyrolysis

This protocol describes the conversion of the triallylamine byproduct to diallylamine.[1][2]

Materials:

  • Triallylamine

  • Aqueous Hydrochloric Acid (HCl)

Procedure:

  • React triallylamine with aqueous HCl to form triallylamine hydrochloride.

  • Remove the water by distillation to obtain the anhydrous triallylamine hydrochloride salt.

  • Heat the triallylamine hydrochloride salt to 180-280°C (preferably 180-220°C) in a pyrolysis apparatus.

  • The pyrolysis will yield diallylamine, allyl chloride, and unreacted triallylamine.

  • Separate the overhead products (allyl chloride and triallylamine) by distillation. The allyl chloride can be recycled to the initial amination reaction.

  • The diallylamine is recovered from the bottoms product by neutralization followed by fractional distillation.

Protocol 3: Preparation of this compound

Materials:

  • Diallylamine

  • Hydrochloric Acid (e.g., concentrated or as a solution in a suitable solvent)

  • Anhydrous diethyl ether (or other suitable non-polar solvent)

Procedure:

  • Dissolve the purified diallylamine in a suitable solvent like anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid dropwise with stirring.

  • This compound will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Quantitative Data

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Reactants Allyl Chloride, AmmoniaAllyl Chloride, AmmoniaTriallylamine HClConversion of byproduct
Molar Ratio (Ammonia:Allyl Chloride) 2.0:12.2:1N/AHigher ratio favors less substituted amines
Catalyst (% of total raw material) 0.5% CuCl1.0% CuClN/AAffects reaction rate
Temperature 50-55°C50-55°C180-220°CHigher temp for pyrolysis
Pressure < 0.3 MPa< 0.3 MPaAtmosphericControlled pressure for amination
Primary Product DiallylamineDiallylamineDiallylamine-
Major Byproducts Monoallylamine, TriallylamineMonoallylamine, TriallylamineAllyl Chloride, Triallylamine-

Visualizations

Signaling Pathways and Logical Relationships

Diallylamine_Synthesis_Pathway Diallylamine Synthesis and Side Reactions Ammonia Ammonia Monoallylamine Monoallylamine Ammonia->Monoallylamine + Allyl Chloride AllylChloride Allyl Chloride Hydrolysis Hydrolysis AllylChloride->Hydrolysis Diallylamine Diallylamine Monoallylamine->Diallylamine + Allyl Chloride Triallylamine Triallylamine Diallylamine->Triallylamine + Allyl Chloride DiallylamineHCl Diallylamine Hydrochloride Diallylamine->DiallylamineHCl + HCl Tetraallylammonium Tetraallylammonium Chloride Triallylamine->Tetraallylammonium + Allyl Chloride (Side Reaction) TriallylamineHCl Triallylamine Hydrochloride Triallylamine->TriallylamineHCl + HCl HCl HCl Pyrolysis Pyrolysis (180-280°C) TriallylamineHCl->Pyrolysis Pyrolysis->AllylChloride Recycled Pyrolysis->Diallylamine AllylAlcohol Allyl Alcohol Hydrolysis->AllylAlcohol Side Reaction

Caption: Reaction pathway for diallylamine synthesis from ammonia and allyl chloride, including major side reactions and the triallylamine recycling loop.

Experimental Workflow

Experimental_Workflow General Experimental Workflow for this compound Synthesis Start Start Reaction Amination Reaction (Allyl Chloride + Ammonia) Start->Reaction Neutralization Neutralization & Workup (Addition of Base) Reaction->Neutralization Distillation1 Fractional Distillation Neutralization->Distillation1 Diallylamine_Crude Crude Diallylamine Distillation1->Diallylamine_Crude Triallylamine_Byproduct Triallylamine Byproduct Distillation1->Triallylamine_Byproduct Purification Purification of Diallylamine Diallylamine_Crude->Purification HCl_Formation HCl Salt Formation (Triallylamine + HCl) Triallylamine_Byproduct->HCl_Formation Pyrolysis Pyrolysis of Triallylamine HCl HCl_Formation->Pyrolysis Pyrolysis->Diallylamine_Crude Additional Diallylamine Recycle Recycle Allyl Chloride Pyrolysis->Recycle Recycle->Reaction Final_HCl_Formation Final Product Formation (Diallylamine + HCl) Purification->Final_HCl_Formation Final_Product This compound Final_HCl_Formation->Final_Product End End Final_Product->End

Caption: A generalized workflow for the synthesis and purification of this compound, incorporating the recycling of the triallylamine byproduct.

References

Technical Support Center: Diallylamine Hydrochloride Cyclopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of diallylamine hydrochloride cyclopolymerization.

Troubleshooting Guide

Low polymer yield is a common issue in the cyclopolymerization of this compound, often attributed to factors such as ineffective initiation, suboptimal reaction conditions, and inherent monomer characteristics. This guide addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Polymer Yield

Possible Causes:

  • Inefficient Initiator System: The choice and concentration of the radical initiator are critical. Some initiators may have poor efficiency in the chosen solvent system or at the selected temperature.

  • Presence of Oxygen: Oxygen is a potent inhibitor of free-radical polymerization. Inadequate degassing of the reaction mixture can completely prevent polymerization.

  • Suboptimal Monomer Concentration: Both very high and very low monomer concentrations can negatively impact the polymerization rate and yield.

  • Inappropriate Reaction Temperature: The polymerization temperature must be suitable for the decomposition of the initiator to generate free radicals at an appropriate rate.

  • Degradative Chain Transfer: A significant side reaction in the polymerization of allylic monomers is the abstraction of an allylic hydrogen atom, leading to the formation of a stable, non-propagating allylic radical. This effectively terminates the growing polymer chain, resulting in low molecular weight oligomers and reduced overall yield.[1]

Suggested Solutions:

  • Optimize Initiator:

    • Use water-soluble initiators for aqueous polymerizations, such as 2,2′-azobis(2-amidinopropane) dihydrochloride (V-50) or ammonium persulfate.

    • For organic solvents like dioxane, dibenzoyl peroxide can be utilized.

    • Experiment with initiator concentrations, typically ranging from 0.05% to 3.3 mol% relative to the monomer.[2]

  • Ensure Anaerobic Conditions:

    • Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solution for an extended period (e.g., 10 minutes for aqueous solutions).

    • Alternatively, use freeze-pump-thaw cycles (at least three) for more rigorous oxygen removal, especially for organic solvents.

  • Adjust Monomer Concentration:

    • The optimal monomer concentration can vary depending on the solvent and initiator. Concentrations ranging from 40% to 90% by weight have been reported.[2]

  • Control Reaction Temperature:

    • Select a temperature that is appropriate for the chosen initiator's half-life. Typical temperature ranges are between 50°C and 120°C.[2]

  • Minimize Degradative Chain Transfer:

    • While difficult to eliminate completely, optimizing other reaction parameters such as monomer concentration and temperature can help favor the propagation reaction over chain transfer.

Problem 2: Formation of Low Molecular Weight Polymer

Possible Causes:

  • High Initiator Concentration: An excess of initiator can lead to a higher number of shorter polymer chains.

  • Degradative Chain Transfer: As mentioned previously, this is a primary cause of low molecular weight products in diallylamine polymerization.[1]

  • High Reaction Temperature: Higher temperatures can increase the rate of termination reactions relative to propagation.

Suggested Solutions:

  • Reduce Initiator Concentration: Systematically decrease the initiator concentration to find a balance between a reasonable reaction rate and achieving the desired molecular weight.

  • Optimize Temperature: Lowering the reaction temperature may reduce the rate of chain transfer and other termination reactions, although this could also decrease the overall polymerization rate.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving the yield of this compound cyclopolymerization?

A1: While several factors are important, ensuring the rigorous exclusion of oxygen from the reaction system is arguably the most critical first step. Oxygen inhibition can completely halt the polymerization. Following proper degassing, the selection and concentration of the initiator play a pivotal role in achieving a high yield.

Q2: Which initiator should I choose for my polymerization?

A2: The choice of initiator depends on the solvent. For aqueous solutions, water-soluble initiators like ammonium persulfate or V-50 are suitable. In organic solvents such as dioxane or methanol, initiators like dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN) are commonly used.

Q3: How does monomer concentration affect the polymer yield?

A3: The relationship between monomer concentration and yield can be complex. Generally, increasing the monomer concentration can lead to a higher polymerization rate.[3] However, very high concentrations might increase the viscosity of the medium, hindering chain propagation. It is advisable to experiment with a range of concentrations to find the optimum for your specific system.

Q4: What is the expected yield for this compound cyclopolymerization?

A4: Yields can vary significantly based on the reaction conditions. While some studies report yields as low as 3.7% to 17%, others have achieved near-quantitative yields under optimized conditions.[4]

Q5: Can I use the free base diallylamine for cyclopolymerization?

A5: The hydrochloride salt is generally preferred for cyclopolymerization in aqueous media as it is water-soluble. The free base form of diallylamine tends to form gels during polymerization under the same conditions.

Data Presentation

Table 1: Effect of Initiator on the Cyclopolymerization of this compound Derivatives

MonomerInitiatorSolventTemperature (°C)Time (h)Yield (%)Reference
9-(2-diallylaminoethyl)adenine hydrochlorideAmmonium PersulfateWater854817
9-(2-diallylaminoethyl)adenine hydrochlorideV-50Water85485
9-(2-diallylaminoethyl)adenine hydrochloridetert-butyl hydroperoxideWater85483.7
DiallylamineDibenzoyl PeroxideDioxane90460

Table 2: Influence of Reaction Conditions on Allylamine Hydrochloride Polymerization

Monomer Concentration (wt%)InitiatorTemperature (°C)Time (h)Conversion (%)Reference
602,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide]901884.1[2]
602,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide]902489.0[2]
602,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide]1001887.1[2]
602,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide]1002490.2[2]
402,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide]904882.7[2]

Experimental Protocols

General Protocol for Aqueous Cyclopolymerization of this compound

  • Monomer Solution Preparation: Prepare an aqueous solution of this compound at the desired concentration (e.g., 60 wt%).

  • Reaction Setup: Add the monomer solution to a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Initiator Addition: Add the water-soluble initiator (e.g., 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] or V-50) to the solution.

  • Degassing: Reduce the oxygen content of the solution by bubbling nitrogen gas through it for at least 10 minutes. For more rigorous deoxygenation, perform three freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 90-105°C) under a nitrogen atmosphere and maintain it for the specified duration (e.g., 24 hours).

  • Polymer Isolation: After polymerization, precipitate the polymer by adding the viscous solution to a non-solvent such as methanol.

  • Purification and Drying: Recover the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at room temperature overnight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep_monomer Prepare Aqueous Monomer Solution add_initiator Add Initiator prep_monomer->add_initiator degas Degas Solution (N2 Purge or Freeze-Pump-Thaw) add_initiator->degas polymerize Heat to Reaction Temperature (e.g., 90-105°C) degas->polymerize precipitate Precipitate Polymer in Methanol polymerize->precipitate filtrate Filter and Wash precipitate->filtrate dry Dry Under Vacuum filtrate->dry final_product final_product dry->final_product Final Polymer

Caption: Experimental workflow for the cyclopolymerization of this compound.

cyclopolymerization_mechanism cluster_propagation Propagation Pathways cluster_termination Termination Pathways initiator Initiator Radical (I•) uncyclized_radical Uncyclized Radical initiator->uncyclized_radical Initiation monomer Diallylamine Monomer monomer->uncyclized_radical cyclized_radical Cyclized Radical (5- or 6-membered ring) uncyclized_radical->cyclized_radical Intramolecular Cyclization chain_transfer Degradative Chain Transfer (Allylic H-abstraction) uncyclized_radical->chain_transfer polymer_chain Growing Polymer Chain cyclized_radical->polymer_chain Intermolecular Addition final_polymer final_polymer polymer_chain->final_polymer Termination/Chain Transfer stable_radical Stable Allylic Radical (Non-propagating) chain_transfer->stable_radical

Caption: Key pathways in this compound cyclopolymerization.

References

How to handle the hygroscopic properties of Diallylamine hydrochloride during weighing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and troubleshooting advice for handling the hygroscopic properties of Diallylamine hydrochloride during weighing procedures. The principles and techniques described are applicable to a wide range of hygroscopic materials encountered in research and development.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a compound like this compound is hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air. This compound is designated as a hygroscopic material, meaning it will readily take up water vapor, which can lead to inaccuracies in weighing and potentially affect its chemical properties and reactivity.[1][2]

Q2: What are the primary challenges when weighing a hygroscopic compound?

A2: The main challenge is obtaining an accurate and reproducible weight. As the compound absorbs moisture, its mass will continuously increase, causing the balance reading to drift.[3] This makes it difficult to measure the true mass of the dry compound. Other issues include changes in the physical state of the material (e.g., from a powder to a sticky solid or liquid) and potential degradation of the compound.[4]

Q3: How can I minimize moisture absorption while weighing this compound?

A3: To minimize moisture absorption, you should work quickly and in a controlled environment.[4][5] The most effective methods include using a glove box with a controlled low-humidity atmosphere or weighing the compound in a sealed container within a desiccator.[1][6] If a controlled environment is not available, minimizing the exposure time of the compound to ambient air is crucial.

Q4: What is the "weighing by difference" method, and why is it recommended?

A4: "Weighing by difference" is a technique used to accurately determine the mass of a substance transferred from a container. Instead of weighing the compound directly on the balance, you first weigh the sealed container with the compound. After transferring the desired amount to your reaction vessel, you reweigh the original container. The difference in the two masses is the exact amount of compound transferred. This method is highly recommended for hygroscopic materials because the compound is only briefly exposed to the atmosphere during the transfer.

Q5: Are there alternative methods to weighing small amounts of highly hygroscopic compounds?

A5: Yes. For very small quantities where weighing becomes impractical due to rapid moisture uptake, preparing a stock solution is a common and effective alternative.[4][6] This involves dissolving a larger, more easily weighed amount of the hygroscopic compound in a suitable anhydrous solvent to a known volume. You can then accurately dispense the required amount of the compound by transferring a specific volume of the solution.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Balance reading is continuously increasing. The compound is absorbing moisture from the air.1. Work more quickly to minimize exposure time. 2. Use the "weighing by difference" technique. 3. If available, perform the weighing inside a glove box or a balance enclosure with a desiccant.[1]
The powder has become sticky or clumped. Significant moisture has been absorbed by the compound.1. Dry the compound in a vacuum oven at a suitable temperature (if thermally stable) before weighing.[1] 2. Store the compound in a desiccator with a fresh desiccant. 3. Consider preparing a stock solution if the material is consistently difficult to handle.[4]
Inconsistent results between different weighing attempts. Varying exposure times to ambient humidity.1. Standardize your weighing procedure to ensure the exposure time is consistent for each measurement. 2. Use the "weighing by difference" method for greater accuracy. 3. Ensure the balance is in a low-traffic area with minimal air currents.

Data Presentation

Table 1: Classification of Hygroscopicity (based on European Pharmacopoeia)

Classification Weight Gain after 24h at 80% Relative Humidity and 25°C Description
Slightly Hygroscopic ≥ 0.2% and < 2%Absorbs a small amount of moisture.
Hygroscopic ≥ 2% and < 15%Readily absorbs moisture.
Very Hygroscopic ≥ 15%Absorbs a significant amount of moisture, potentially deliquescing.
Deliquescent Sufficient water is absorbed to form a liquid.Transforms from a solid to a solution.

This table provides a general guideline. The specific behavior of this compound may vary based on purity, particle size, and environmental conditions.

Experimental Protocols

Methodology: Weighing by Difference

This protocol outlines the steps for accurately weighing a hygroscopic compound like this compound.

  • Preparation:

    • Ensure the analytical balance is calibrated and located in an area free from drafts and vibrations.

    • Prepare a clean, dry weighing vessel (e.g., a screw-cap vial).

    • Have your reaction vessel ready to receive the compound.

    • Use forceps or gloves to handle the weighing vessel to avoid transferring moisture and oils from your hands.[5]

  • Initial Weighing:

    • Tightly cap the weighing vessel containing a sufficient amount of this compound.

    • Place the capped vessel on the analytical balance and record the mass to the nearest 0.1 mg. Let's call this Mass 1 (M1) .

  • Transfer of Compound:

    • Remove the vessel from the balance.

    • Working quickly, uncap the vessel and use a clean, dry spatula to transfer the desired amount of the compound into your reaction vessel.

    • Immediately recap the weighing vessel tightly.

  • Final Weighing:

    • Place the capped weighing vessel back on the same analytical balance.

    • Record the new, stable mass. Let's call this Mass 2 (M2) .

  • Calculation:

    • Calculate the mass of the transferred compound using the following formula: Mass Transferred = M1 - M2

Mandatory Visualization

Below is a workflow diagram illustrating the decision-making process for weighing this compound.

Weighing_Hygroscopic_Compound start Start: Weigh Diallylamine Hydrochloride check_hygroscopic Is the compound highly hygroscopic? start->check_hygroscopic weigh_direct Standard Weighing Procedure (Weighing paper/boat) check_hygroscopic->weigh_direct No weigh_difference Use 'Weighing by Difference' Method check_hygroscopic->weigh_difference Yes end_process End weigh_direct->end_process check_environment Is a controlled environment (e.g., glove box) available? weigh_difference->check_environment use_glovebox Perform weighing inside the glove box check_environment->use_glovebox Yes weigh_quickly Weigh quickly in ambient air check_environment->weigh_quickly No use_glovebox->end_process prepare_stock Consider preparing a stock solution weigh_quickly->prepare_stock If accuracy is poor weigh_quickly->end_process If accuracy is acceptable prepare_stock->end_process

Caption: Workflow for weighing hygroscopic this compound.

References

Challenges in the scale-up of Diallylamine hydrochloride polymerization

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Diallylamine Hydrochloride Polymerization Scale-Up

A Foreword from the Senior Application Scientist

Welcome to the technical support center for the polymerization of this compound (DAA·HCl). As researchers and process chemists, we understand that transitioning a polymerization from the bench to a larger scale introduces a unique set of variables and challenges that can impact reaction kinetics, polymer properties, and overall success. This guide is designed to be a practical resource, grounded in established principles of polymer science, to help you navigate the common hurdles encountered during the scale-up of this cyclopolymerization reaction.

The polymerization of diallylamine and its salts is deceptively complex. While it follows a free-radical cyclopolymerization mechanism, the reaction is notoriously sensitive to factors that are often manageable on a small scale but become critical during scale-up.[1] Issues such as degradative chain transfer, which can limit molecular weight, become more pronounced, and phenomena like gelation can turn a promising synthesis into a reactor full of intractable material.[2][3]

This center is structured into two main parts: a Troubleshooting Guide to address specific, acute problems you might be facing, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding. We will delve into the causality behind these issues and provide actionable, step-by-step protocols. Our goal is to equip you with the expertise to not only solve immediate problems but also to design more robust and scalable polymerization processes.

Troubleshooting Guide: From Low Yields to Gel Formation

This section is formatted to help you quickly diagnose and resolve specific experimental issues.

Problem 1: Low Polymer Conversion or Stalled Reaction

Question: My polymerization of DAA·HCl starts but then seems to stop, leaving me with a high percentage of unreacted monomer. What's going on?

Answer: This is a classic and frustrating issue, often pointing to problems with initiation or the presence of inhibitors. Let's break down the likely causes.

Potential Causes & Solutions:

  • Inefficient Initiation:

    • The "Why": Radical initiators have specific decomposition kinetics (half-lives) at given temperatures. If your reaction temperature is too low for your chosen initiator, radical generation will be too slow to sustain polymerization. Conversely, if the temperature is too high, the initiator can burn out too quickly, leading to a stall. Azo initiators are commonly used for these systems.[4]

    • Solution:

      • Verify Initiator Choice: For aqueous polymerizations around 50°C, an initiator like 2,2'-azobis(2-methylpropanediamine) dihydrochloride is a suitable choice.[5] For organic solvents, 2,2′-Azobis(isobutyronitrile) (AIBN) or similar azo compounds are often used.[4]

      • Staged Addition: On a larger scale, a single initial charge of initiator can be consumed before full conversion is reached. Implement a staged or continuous addition of the initiator. For example, add a second portion of the initiator 24 hours into the polymerization to re-energize the reaction.[4]

  • Oxygen Inhibition:

    • The "Why": Oxygen is a potent inhibitor of free-radical polymerizations. It reacts with the propagating radical chain ends to form stable peroxy radicals, which are much less reactive and effectively terminate the chain.

    • Solution:

      • Rigorous Degassing: On a lab scale, a simple nitrogen bubble might suffice. For a pilot or production reactor, this is insufficient. You must employ multiple "purge-and-fill" cycles. Seal the reactor, pull a vacuum to remove the headspace atmosphere, and then backfill with high-purity nitrogen or argon. Repeat this cycle at least 3-5 times.

      • Maintain Inert Atmosphere: Ensure the reactor maintains a positive pressure of inert gas throughout the entire polymerization process to prevent atmospheric oxygen from leaking in.

  • Monomer Impurities:

    • The "Why": The DAA·HCl monomer itself can contain impurities that inhibit polymerization. For instance, residual unreacted starting materials from the monomer synthesis or side-products can act as chain transfer agents or radical scavengers.[6][7]

    • Solution:

      • Monomer Quality Control: Always use high-purity monomer. If you are synthesizing the monomer yourself, ensure complete reaction and purification. Analyze your monomer lot by GC or NMR to check for volatile impurities before use.[6]

      • Purification: If monomer quality is suspect, consider recrystallization or other purification methods to remove inhibitors.

Problem 2: Inconsistent or Low Molecular Weight

Question: I'm getting polymer, but the molecular weight is much lower than my target, and it varies from batch to batch. How can I gain control?

Answer: Achieving a high molecular weight with allyl monomers is inherently challenging due to a process called degradative chain transfer.[2][3] However, several factors can be optimized to favor chain propagation over termination.

Potential Causes & Solutions:

  • Degradative Chain Transfer to Monomer:

    • The "Why": The hydrogen atoms on the carbon adjacent to the nitrogen (the α-hydrogen of the allyl group) can be abstracted by a growing polymer radical. This terminates the polymer chain and creates a stable, less reactive allyl radical on a monomer molecule, effectively slowing or stopping polymerization.[2][3] Protonating the amine to form the hydrochloride salt helps to reduce this effect, but it doesn't eliminate it.[2]

    • Solution:

      • Control Monomer Concentration: While counterintuitive, running the polymerization at a higher monomer concentration can favor the addition of monomer to the growing chain (a bimolecular reaction) over the intramolecular chain transfer step.

      • pH Control: Ensure the pH of the reaction medium is low enough to keep the diallylamine fully protonated. The free base form is more susceptible to degradative chain transfer.[1]

  • High Initiator Concentration:

    • The "Why": The final molecular weight in a free-radical polymerization is inversely proportional to the square root of the initiator concentration. A higher concentration of initiator creates more initial radicals, leading to a larger number of shorter polymer chains.[8]

    • Solution:

      • Reduce Initiator Loading: Carefully reduce the molar percentage of the initiator relative to the monomer. This is a balancing act, as too little initiator can lead to low conversion (Problem 1). Start with a systematic reduction (e.g., from 3 mol% to 2 mol%, then 1 mol%) and monitor the effect on both molecular weight and conversion.[8]

  • Reaction Temperature:

    • The "Why": Higher temperatures increase the rate of all reactions, including chain transfer and termination reactions, which can lead to lower molecular weights.[8]

    • Solution:

      • Optimize Temperature: If possible, lower the reaction temperature. This may require switching to a lower-temperature initiator (one with a longer half-life at the desired temperature) to maintain a reasonable reaction rate.

Problem 3: Gel Formation or Cross-Linking

Question: My reaction mixture became extremely viscous and formed an insoluble gel. What caused this, and how can I prevent it?

Answer: Gelation is a catastrophic event in scale-up, indicating the formation of a cross-linked polymer network instead of soluble, linear chains. This is often related to the monomer form or impurities.

Potential Causes & Solutions:

  • Polymerization of the Free Base:

    • The "Why": The diallylamine free base (unprotonated form) is known to be much more prone to gelation and cross-linking during polymerization compared to its hydrochloride salt.[1] This is due to different reactivity ratios and side reactions.

    • Solution:

      • Strict pH Control: This is the most critical factor. Ensure the monomer is fully converted to the hydrochloride salt before starting the polymerization. The reaction pH should be maintained in the acidic range (typically pH < 4) to prevent deprotonation of the amine.

  • Polyfunctional Impurities:

    • The "Why": If your monomer contains impurities with more than two polymerizable double bonds (e.g., triallylamine), these impurities will act as cross-linking agents, connecting multiple polymer chains together into a network.

    • Solution:

      • High-Purity Monomer: As with low conversion, the solution is to use monomer that is free from polyfunctional impurities. Analyze your monomer feedstock specifically for compounds like triallylamine.

  • High Conversion Issues (Trommsdorff-Norrish Effect):

    • The "Why": At very high monomer conversions, the viscosity of the reaction medium increases dramatically. This slows down the diffusion of large polymer radicals, reducing the rate of bimolecular termination. However, small monomer molecules can still diffuse to the active chain ends. This imbalance leads to a rapid, often uncontrollable, increase in polymerization rate and molecular weight, which can result in cross-linking and gelation.

    • Solution:

      • Target a Lower Conversion: Do not try to push the reaction to 100% conversion. Aim for a target conversion (e.g., 85-95%) and then quench the reaction. The residual monomer can be removed during the polymer purification step.

      • Solvent Choice: Using an appropriate solvent helps to manage viscosity and dissipate heat, mitigating the gel effect.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of initiator for scaling up DAA·HCl polymerization?

For aqueous polymerizations, water-soluble azo initiators like 2,2'-azobis(2-methylpropanediamine) dihydrochloride (V-50) or 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) are preferred.[5][9] They operate at moderate temperatures (50-70°C) and avoid the side reactions associated with peroxide initiators. For polymerizations in polar organic solvents like methanol, initiators such as 2,2′-Azobis(2-methylpropionitrile) (AIBN) are suitable.[4] The key is to select an initiator whose half-life is appropriate for your desired reaction temperature and duration.[10]

Q2: How do I choose the right solvent and monomer concentration for scale-up?

Water is the most common and economical solvent for DAA·HCl polymerization. However, polar organic solvents like methanol or ethanol can also be used and may offer advantages in controlling viscosity and simplifying downstream processing.[4]

Regarding concentration, a higher monomer concentration (e.g., 50-70% by weight) is often beneficial. It can increase the rate of polymerization and favor the formation of higher molecular weight polymer by outcompeting degradative chain transfer.[4][5] However, at scale, you must balance this with the ability of your reactor to handle the increased viscosity and exotherm. A more dilute system may be necessary if heat removal is a limiting factor.

Q3: What are the best practices for purifying poly(this compound) at scale?

Purification aims to remove unreacted monomer, initiator fragments, and low-molecular-weight oligomers.

  • Precipitation/Anti-solvent Addition: This is the most common method. The aqueous reaction mixture is added to a large volume of a miscible non-solvent, such as methanol, ethanol, or acetone, which causes the polymer to precipitate.[11][12] The solid polymer can then be isolated by filtration. It has been noted that low molecular weight oligomers may remain soluble in methanol, making this an effective purification technique.[9][13]

  • Diafiltration/Ultrafiltration: For larger scales, membrane filtration is a highly efficient method. The polymer solution is passed through a membrane with a specific molecular weight cut-off (e.g., 10,000 Da).[13] Water and low-molecular-weight impurities pass through the membrane, while the purified polymer is retained and concentrated. This avoids the use of large volumes of organic solvents.

Q4: How can I monitor the reaction as it progresses in a large reactor?

Directly sampling a large, viscous, and pressurized reactor can be challenging.

  • In-process Viscosity: Monitoring the torque on the reactor agitator can provide a qualitative, real-time indication of the increase in viscosity, which correlates with polymer formation.

  • Heat Flow Calorimetry: By monitoring the heat generated by the reaction (the exotherm), you can track the rate of polymerization in real-time. A decrease in heat output signals a slowing of the reaction.

  • Periodic Sampling (if possible): If the reactor design allows for safe sampling, small aliquots can be withdrawn periodically. The percent conversion can be determined by measuring the residual monomer concentration (e.g., via HPLC or NMR) or by gravimetric analysis (precipitating the polymer from the sample and weighing it).

Key Experimental Protocols

Protocol 1: Rigorous Deoxygenation of the Reactor
  • Charge the reactor with the this compound solution in the chosen solvent (e.g., water).

  • Seal all ports of the reactor securely.

  • Connect the reactor headspace to a vacuum pump through a trap.

  • Carefully apply vacuum until the solvent begins to bubble gently (avoid vigorous boiling). Hold under vacuum for 15-20 minutes.

  • Close the vacuum valve and slowly backfill the reactor with high-purity (99.99%+) nitrogen or argon until it reaches a slight positive pressure (e.g., 2-5 psi).

  • Vent the pressure safely.

  • Repeat steps 4-6 for a total of 5 cycles to ensure the complete removal of oxygen.

  • After the final cycle, maintain a positive inert gas pressure for the duration of the reaction.

Visualizations

Troubleshooting Workflow for Low Conversion

This diagram outlines a logical sequence for diagnosing the root cause of a stalled polymerization reaction.

G start Problem: Low Conversion or Stalled Reaction check_o2 Was the reactor rigorously degassed (e.g., 5x vacuum/N2 cycles)? start->check_o2 check_initiator Is the initiator's half-life appropriate for the reaction temperature? check_o2->check_initiator Yes sol_degas Solution: Implement rigorous purge/fill cycles. check_o2->sol_degas No check_purity Has the monomer been analyzed for purity (e.g., GC, NMR)? check_initiator->check_purity Yes sol_initiator Solution: 1. Adjust temperature. 2. Choose a different initiator. 3. Implement staged addition. check_initiator->sol_initiator No sol_purify Solution: Purify monomer via recrystallization or re-synthesis. check_purity->sol_purify No

Caption: Diagnostic flowchart for troubleshooting low polymerization conversion.

References

Technical Support Center: Purification of Diallylamine-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers synthesized from diallylamine hydrochloride. The following sections address common issues related to the removal of unreacted this compound monomer from your final polymer product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound monomer from my polymer?

A1: Residual monomer can significantly impact the final properties and performance of your polymer. For biomedical applications, unreacted this compound can be cytotoxic. In other applications, it can affect the polymer's physical and chemical properties, such as its charge density, solubility, and thermal stability. Therefore, thorough purification is a critical step to ensure the quality, safety, and reliability of your polymer-based products.

Q2: What are the most common methods for removing unreacted this compound?

A2: The most widely used and effective methods for removing unreacted this compound from a polymer solution are dialysis, precipitation, and the use of scavenger resins. The choice of method depends on factors such as the polymer's molecular weight, solubility, the desired level of purity, and the scale of the experiment.

Q3: How can I determine the amount of residual this compound in my purified polymer?

A3: The concentration of residual this compound can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). These methods can provide sensitive and accurate measurements of the monomer content in your polymer sample.

Q4: My polymer solution is highly viscous. Will this affect the purification process?

A4: Yes, high viscosity can hinder the efficiency of purification methods. For dialysis, it can slow down the diffusion of the monomer out of the dialysis tubing. For precipitation, it can make it difficult to achieve a fine, easily washable precipitate. In such cases, diluting the polymer solution may be necessary to improve the purification efficiency.

Troubleshooting Guides

Issue 1: Incomplete monomer removal after purification.
Potential Cause Troubleshooting Step
Insufficient purification time (Dialysis) Extend the dialysis duration and increase the frequency of changing the dialysis buffer.
Inefficient precipitation Ensure the use of a sufficient volume of the precipitating solvent (e.g., methanol) and that the polymer solution is added dropwise to the solvent with vigorous stirring to promote the formation of a fine precipitate. Consider performing a second precipitation step.[1][2]
Inappropriate molecular weight cut-off (MWCO) of the dialysis membrane Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your polymer but large enough to allow the free passage of the this compound monomer.
Suboptimal choice of scavenger resin Ensure the scavenger resin is appropriate for capturing secondary amine hydrochlorides. Consider using a strong cation exchange resin or a scavenger with an isocyanate or sulfonyl chloride functional group.[3]
Issue 2: Significant loss of polymer product during purification.
Potential Cause Troubleshooting Step
Precipitation of low molecular weight polymer fractions If your polymer has a broad molecular weight distribution, some lower molecular weight chains may be soluble in the precipitation solvent. Consider using a different solvent/non-solvent system or an alternative purification method like dialysis.
Polymer passing through the dialysis membrane This indicates that the MWCO of the dialysis membrane is too large for your polymer. Switch to a membrane with a smaller MWCO.
Adhesion of polymer to labware To minimize loss, ensure all vessels and equipment used for handling the polymer solution and precipitate are thoroughly rinsed with the appropriate solvent to recover any adhered material.

Data Presentation

The efficiency of monomer removal can vary depending on the specific experimental conditions. Below is a qualitative comparison of the common purification methods. For quantitative assessment in your specific system, it is recommended to measure the residual monomer concentration before and after purification using a validated analytical method.

Purification Method Principle Typical Monomer Removal Efficiency Advantages Disadvantages
Dialysis Size-based separation through a semi-permeable membrane.High (>99% achievable with sufficient time and buffer changes)[4]Gentle method, suitable for a wide range of polymer molecular weights.Can be time-consuming (days). Requires large volumes of dialysis buffer.
Precipitation Differential solubility of the polymer and monomer in a solvent/non-solvent system.Good to High (can be improved with multiple precipitations).[1][2]Relatively fast method. Can handle larger sample volumes.Potential for co-precipitation of impurities. May lead to loss of low molecular weight polymer fractions.
Scavenger Resins Covalent or ionic binding of the monomer to a solid support.High (dependent on resin capacity and reaction conditions).High selectivity for the target monomer. Simple filtration-based workup.[5]Cost of the resin. Potential for non-specific binding of the polymer. Requires optimization of resin type and amount.

Experimental Protocols

Protocol 1: Removal of this compound by Dialysis

This protocol describes a general procedure for the purification of a water-soluble poly(this compound) derivative.

Materials:

  • Polymer solution containing unreacted this compound

  • Dialysis tubing (select an appropriate MWCO based on the polymer's molecular weight)

  • Dialysis clips

  • Large beaker or container for the dialysis bath

  • Deionized water (or an appropriate buffer)

  • Stir plate and stir bar

Procedure:

  • Cut a suitable length of dialysis tubing and hydrate it in deionized water according to the manufacturer's instructions.

  • Secure one end of the tubing with a dialysis clip.

  • Load the polymer solution into the dialysis bag, leaving some headspace to allow for solvent ingress.

  • Secure the other end of the tubing with a second clip.

  • Place the sealed dialysis bag into a beaker containing a large volume of deionized water (e.g., 100 times the volume of the polymer solution).

  • Place the beaker on a stir plate and stir the water gently to facilitate diffusion.

  • Change the deionized water in the bath periodically (e.g., every 4-6 hours for the first 24 hours, then less frequently) to maintain a high concentration gradient.

  • Continue dialysis for a sufficient period (typically 2-3 days) to ensure complete removal of the monomer.

  • Monitor the removal of the monomer by taking aliquots of the dialysis buffer and analyzing them for the presence of this compound using an appropriate analytical method (e.g., HPLC).

  • Once the monomer is no longer detectable in the dialysis buffer, recover the purified polymer solution from the dialysis bag.

  • The purified polymer can then be lyophilized or used in solution as required.

Protocol 2: Removal of this compound by Precipitation

This protocol is suitable for polymers that are soluble in water but insoluble in alcohols like methanol.[6][7]

Materials:

  • Aqueous polymer solution containing unreacted this compound

  • Methanol (or another suitable non-solvent), chilled

  • Beaker or flask for precipitation

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Vacuum flask

Procedure:

  • Place a volume of chilled methanol (typically 10-20 times the volume of the polymer solution) into a beaker and begin stirring vigorously.[1][2]

  • Slowly add the aqueous polymer solution dropwise to the stirring methanol. A white precipitate of the polymer should form immediately.

  • Continue stirring for a period (e.g., 30-60 minutes) to ensure complete precipitation.

  • Collect the polymer precipitate by vacuum filtration.

  • Wash the precipitate with several portions of fresh, chilled methanol to remove any remaining monomer and other soluble impurities.

  • To improve purity, the precipitation process can be repeated by re-dissolving the polymer in a minimal amount of deionized water and precipitating it again in methanol.

  • After the final wash, dry the purified polymer precipitate under vacuum to remove residual solvent.

Protocol 3: Quantification of Residual this compound by HPLC-UV

This protocol provides a general framework for quantifying residual this compound. The specific parameters may need to be optimized for your particular polymer and HPLC system.

Materials:

  • Purified polymer sample

  • This compound standard

  • Mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., a C18 reversed-phase column)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a known amount of the purified polymer and dissolve it in a known volume of the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC Analysis:

    • Set the HPLC system with the appropriate column and mobile phase. The mobile phase composition and flow rate should be optimized to achieve good separation of the this compound peak from the polymer and any other components.

    • Set the UV detector to a wavelength where this compound has significant absorbance (e.g., around 200-210 nm).

    • Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared polymer sample solution.

  • Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the sample solution. From this, calculate the weight percentage of the residual monomer in the original polymer sample.

Visualizations

experimental_workflow cluster_start Start: Polymer Solution with Monomer cluster_purification Purification Method Selection cluster_analysis Analysis and Final Product start Crude Polymer Solution dialysis Dialysis start->dialysis Choose Method precipitation Precipitation start->precipitation Choose Method scavenger Scavenger Resin start->scavenger Choose Method analysis Quantify Residual Monomer (HPLC/GC) dialysis->analysis precipitation->analysis scavenger->analysis analysis->dialysis If Purity is Not Acceptable (Re-purify) product Purified Polymer analysis->product If Purity is Acceptable

Caption: Workflow for selecting a purification method and obtaining the final purified polymer.

logical_relationship cluster_properties Polymer & Monomer Properties cluster_methods Purification Method Choice polymer_mw Polymer Molecular Weight dialysis Dialysis polymer_mw->dialysis High MW favors precipitation Precipitation polymer_mw->precipitation Low MW may be lost polymer_sol Polymer Solubility polymer_sol->precipitation Differential solubility is key monomer_prop Monomer Properties (this compound) scavenger Scavenger Resin monomer_prop->scavenger Specific binding chemistry

Caption: Logical relationship between polymer properties and the choice of purification method.

References

Technical Support Center: Polymerization of Diallylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the effect of pH on the polymerization of diallylamine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, with a focus on pH-related causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Polymer Yield Incorrect pH: Polymerization of the diallylamine free base (high pH) is often unsuccessful due to degradative chain transfer.[1][2]Ensure the reaction is conducted in an acidic medium. The use of this compound salt is highly recommended to minimize side reactions.[1][3]
Ineffective Initiation: The chosen initiator may not be suitable for the reaction conditions.Use a water-soluble radical initiator such as 2,2'-azobis(2-methylpropanediamine) dihydrochloride or ammonium persulfate, especially for aqueous polymerizations.[1][4][5]
Low Molecular Weight Polymer Degradative Chain Transfer: This is a common issue with allylic monomers, where a hydrogen atom is abstracted from the allylic position, leading to a stable, less reactive radical and termination of the polymer chain.[2]Polymerizing the hydrochloride salt of diallylamine significantly reduces degradative chain transfer.[1][3] The protonated amine group withdraws electron density, making the allylic hydrogens less susceptible to abstraction.
Gel Formation High pH: Polymerization of diallylamine in its free base form has a tendency to result in cross-linked, insoluble gels.Conduct the polymerization at a low pH, using the hydrochloride salt of the monomer to ensure the formation of a water-soluble, non-cross-linked polymer.
Inconsistent Results Fluctuating pH: Small variations in the initial pH can lead to significant differences in polymerization kinetics and polymer properties.Prepare the this compound salt carefully and ensure the pH of the reaction mixture is stable and within the desired acidic range before initiating polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of the reaction mixture so critical for the polymerization of diallylamine?

A1: The pH is crucial because it determines the protonation state of the diallylamine monomer. In acidic conditions (low pH), the amine group is protonated, forming the this compound salt. This protonation is key to successful polymerization as it minimizes degradative chain transfer, a side reaction that leads to low molecular weight oligomers.[1][2] Polymerization of the unprotonated free base at higher pH often results in poor yields or insoluble gels.

Q2: What is the recommended pH range for the polymerization of this compound?

A2: While specific optimal pH values can depend on the initiator and other reaction conditions, a pH of less than 5 is generally effective.[6] Some studies have shown success at a pH between 0.3 and 0.8 when using an aqueous solution of hydrochloric acid as the solvent.[6] The primary goal is to ensure complete protonation of the diallylamine monomer.

Q3: How does the choice of acid used to form the diallylamine salt affect the polymerization?

A3: Studies have investigated the use of different mineral acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄), to form the allylamine salt.[1] While all facilitate polymerization by protonating the monomer, the resulting polymers may have different properties. For instance, polymers synthesized in the presence of H₂SO₄ and H₃PO₄ can be insoluble in water due to physical crosslinking, but can be converted to the water-soluble hydrochloride form by treatment with HCl.[1]

Q4: Can I polymerize diallylamine without converting it to its hydrochloride salt first?

A4: It is generally not recommended. Direct polymerization of the diallylamine free base often leads to issues like gel formation and the production of low molecular weight oligomers due to significant degradative chain transfer.[2] The use of the hydrochloride salt is a standard and effective method to obtain a high-molecular-weight, water-soluble polymer.

Experimental Protocols

Preparation of this compound Monomer
  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place a solution of 12 N hydrochloric acid.

  • Cool the flask to between 0 and 10°C using an ice bath.

  • Slowly add diallylamine dropwise to the stirred HCl solution while maintaining the temperature between 5 and 10°C.

  • After the addition is complete, concentrate the resulting clear solution under reduced pressure to about 70% of its original volume to obtain the aqueous this compound monomer solution.[1]

Free Radical Polymerization of this compound in Water
  • Charge a reaction vessel equipped with a reflux condenser and a nitrogen inlet with a 70% aqueous solution of this compound.

  • Add a water-soluble radical initiator, such as 2,2'-azobis(2-methylpropanediamine) dihydrochloride (typically 1-5 mol% based on the monomer).

  • Heat the reaction mixture to 50°C under a nitrogen atmosphere.

  • Maintain the temperature and continue stirring for an extended period, for instance, for an initial 10 hours followed by an additional 40 hours, to ensure high conversion.[7]

  • To isolate the polymer, slowly add the viscous reaction solution to a large volume of stirred ethanol (e.g., 500 mL) to precipitate the poly(this compound).

  • Wash the precipitate with ethanol to remove any unreacted monomer.

  • Dry the resulting polymer in a vacuum oven at 50°C.[7]

Data Summary

Monomer FormInitiatorSolventTemperature (°C)Polymer PropertiesReference
This compound2,2'-azobis(2-methylpropanediamine) dihydrochlorideWater50Water-soluble polymer; Molecular Weight ~12,000-16,000[1][4]
DiallylamineDibenzoyl peroxideDioxane90Brown polymer, 60% yield, Intrinsic viscosity 0.15 dl/g
This compound2,2'-azobis[2-methyl-N-(2-hydroxyethyl)propionamide]Aqueous HCl (pH < 1)70-120High conversion to polymer[6]

Visualizations

logical_relationship cluster_conditions Reaction pH cluster_outcomes Polymerization Outcome High_pH High pH (Free Amine) Degradative_Transfer Increased Degradative Chain Transfer High_pH->Degradative_Transfer promotes Gel_Formation Gel Formation (Cross-linking) High_pH->Gel_Formation Low_pH Low pH (Hydrochloride Salt) Successful_Polymerization Successful Cyclopolymerization Low_pH->Successful_Polymerization enables Low_MW Low Molecular Weight or Oligomers Degradative_Transfer->Low_MW High_MW High Molecular Weight Water-Soluble Polymer Successful_Polymerization->High_MW

Caption: Effect of pH on diallylamine polymerization pathways.

experimental_workflow start Start: Diallylamine + Hydrochloric Acid prep_monomer 1. Prepare Diallylamine Hydrochloride Salt Solution (pH Control) start->prep_monomer add_initiator 2. Add Water-Soluble Radical Initiator prep_monomer->add_initiator polymerization 3. Polymerize under N2 (e.g., 50-70°C) add_initiator->polymerization precipitation 4. Precipitate Polymer in Ethanol polymerization->precipitation wash_dry 5. Wash and Dry the Final Polymer precipitation->wash_dry end_product End: Poly(diallylamine hydrochloride) wash_dry->end_product

Caption: Workflow for polymerization of this compound.

References

Technical Support Center: Poly(diallylamine hydrochloride) [PAH] Thermal Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Poly(diallylamine hydrochloride) (PAH). As a widely-used cationic polyelectrolyte in biomedical and materials science applications—from drug delivery systems to multilayered films—a thorough understanding of its thermal properties is critical for experimental success and material integrity.[1]

This guide, structured by a Senior Application Scientist, moves beyond simple data points to address the common challenges and questions researchers encounter regarding the thermal stability of PAH. We will explore the causality behind experimental observations and provide robust, validated protocols to ensure the reliability of your results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the thermal analysis of PAH. Each answer provides an explanation of the underlying scientific principles and a clear path to resolution.

Q1: My Thermogravimetric Analysis (TGA) curve for PAH shows a significant weight loss well below 100°C and continuing up to nearly 300°C. Is my sample degrading prematurely?

A: This is a very common and expected observation. This initial weight loss is almost certainly not polymer degradation but rather the loss of adsorbed water and potentially residual solvents.

  • Causality: PAH is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This water becomes bound within the polymer matrix. The first stage of weight loss seen in a TGA thermogram for PAH, typically occurring between 80°C and 300°C, corresponds to the volatilization of this water and any other small molecule solvents.[4] The broadness of this weight loss step is due to the different energies required to remove loosely bound surface water versus more tightly associated water within the polymer structure.

  • Solution: To obtain a more accurate and reproducible TGA profile of the polymer backbone's degradation, you must precondition your sample.

    • Pre-Drying: Before loading the sample into the TGA pan, dry it in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours or overnight. This removes the majority of the adsorbed water.

    • TGA Isothermal Hold: Incorporate an initial isothermal hold step in your TGA method. Holding the sample at a temperature just above the boiling point of water (e.g., 110-120°C) for 10-20 minutes will drive off residual moisture before the main heating ramp begins. This creates a stable baseline for analyzing the actual polymer decomposition.

Q2: I'm observing two or three distinct decomposition steps in my TGA thermogram after the initial water loss. What do these different stages represent?

A: The multi-stage decomposition profile is characteristic of PAH and reflects a complex degradation process. While the exact mechanisms are intricate, the stages can be generally attributed to different chemical events.

  • Scientific Rationale: Studies have shown that PAH undergoes a multi-step thermal decomposition that concludes at approximately 650-700°C.[4][5]

    • Stage 1 (approx. 80-300°C): As discussed, this is the loss of water and volatile solvents.[4]

    • Stage 2 & 3 (approx. 300-700°C): These later stages involve the actual degradation of the polymer. This is not a simple unzipping of the monomer. It likely involves the loss of the hydrochloride group, followed by chain scission, cyclization reactions, and eventual carbonization of the polymer backbone. The presence of two distinct stages in this region suggests two dominant degradation pathways or the breakdown of different parts of the polymer structure at different temperatures.[5][6]

Below is a diagram illustrating a typical TGA curve for PAH, highlighting the distinct decomposition phases.

TGA_Curve Typical TGA Thermogram for PAH cluster_0 Experimental Workflow start Start TGA Run stage1 Stage 1: Water & Solvent Loss start->stage1 ~80-300°C stage2 Stage 2: Initial Backbone Degradation stage1->stage2 ~300-500°C stage3 Stage 3: Final Decomposition & Carbonization stage2->stage3 >500°C end Complete Decomposition stage3->end ~700°C

Caption: Logical flow of PAH thermal decomposition stages.

Q3: My Differential Scanning Calorimetry (DSC) results for the glass transition temperature (Tg) are inconsistent between batches and even between runs of the same sample. What could be the cause?

A: Inconsistency in Tg measurements for PAH is a common problem that usually points to variations in sample history, specifically molecular weight and water content.

  • Underlying Principles:

    • Water as a Plasticizer: Residual water in the PAH sample acts as a plasticizer, lowering the Tg. Small variations in the hydration level of your sample will lead to significant shifts in the measured Tg.[7]

    • Molecular Weight Dependence: The Tg of a polymer is dependent on its molecular weight. Higher molecular weight polymers have a higher Tg. The Tg of PAH has been shown to increase as the concentration of the initiator used in its synthesis is decreased, which corresponds to an increase in molecular weight.[4] Different batches may have slight variations in molecular weight distribution.

    • Thermal History: The thermal history of the sample can also affect the DSC thermogram. The first heating run often shows features that are artifacts of the sample's storage and handling.

  • Troubleshooting Protocol:

    • Standardize Sample Preparation: Ensure all samples are thoroughly dried under vacuum using a consistent procedure before DSC analysis to eliminate the plasticizing effect of water.

    • Use a Heat-Cool-Heat Cycle: The standard procedure for determining the Tg of polymers is to run a heat-cool-heat cycle. The first heating run erases the sample's prior thermal history. The sample is then cooled at a controlled rate to create a uniform thermal state. The Tg is then reliably determined from the second heating run.

    • Verify Molecular Weight: If batch-to-batch variability is the primary issue, consider verifying the molecular weight and polydispersity of each batch via Gel Permeation Chromatography (GPC).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the definitive decomposition temperature of PAH?

There is no single decomposition temperature. PAH degrades over a wide range in multiple stages. The most significant polymer degradation begins above 300°C, with complete decomposition occurring between 650°C and 700°C under an inert nitrogen atmosphere.[4][5] For practical purposes, the onset of significant backbone degradation (the second major weight loss step in TGA) should be considered the upper limit for thermal processing.

Q2: What is the glass transition temperature (Tg) of PAH?

The glass transition temperature (Tg) for dry poly(allylamine hydrochloride) is reported to be approximately 225°C.[6] However, as noted in the troubleshooting section, this value is highly sensitive to the presence of water and the polymer's molecular weight.

Thermal PropertyReported ValueKey Influencing FactorsReference
Glass Transition (Tg) ~225 °CMolecular Weight, Water Content (Plasticization)[4][6]
Decomposition Start ~300 °CHeating Rate, Atmosphere[4][5]
Complete Decomposition 650-700 °CAtmosphere[4][5]

Q3: How should I properly store PAH to ensure its thermal and chemical integrity?

Proper storage is crucial due to PAH's hygroscopic and air-sensitive nature.[2]

  • Container: Keep in a tightly closed container.

  • Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Conditions: Place in a cool, dry, and well-ventilated area.

  • Avoid: Keep away from excess heat and sources of ignition.[3] Failure to do so will lead to water absorption, which will affect subsequent thermal analysis and experimental performance.

Q4: How does forming a polyelectrolyte complex (PEC) with an anionic polymer like poly(acrylic acid) (PAA) affect the thermal properties?

Forming a PEC dramatically changes the thermal behavior. The strong ionic interactions between the cationic PAH and the anionic PAA act as ionic cross-links.

  • Elimination of Tg: These dense ionic cross-links can severely restrict polymer chain mobility, to the point that a distinct glass transition is often no longer observable via DSC.[7] The material may simply decompose before it can exhibit a glass transition.

  • Water's Role: In hydrated PECs, water plays a critical role in mediating the electrostatic interactions. The thermal transitions of these complexes are highly dependent on the water content, with more water leading to lower transition temperatures.[7]

  • Degradation Profile: The thermal degradation profile of the complex will be unique and different from that of either of the individual polyelectrolytes.

PEC_Formation PAH-PAA Complex Formation PAH Poly(allylamine hydrochloride) (PAH) Positively Charged PEC Polyelectrolyte Complex (PEC) - Ionic Cross-links - Altered Thermal Properties - No Distinct Tg PAH->PEC PAA Poly(acrylic acid) (PAA) Negatively Charged PAA->PEC

Caption: Interaction of PAH and PAA to form a PEC.

Section 3: Standardized Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible data.

Protocol 1: Thermogravimetric Analysis (TGA) of PAH

Objective: To determine the thermal degradation profile of a solid PAH sample.

Methodology:

  • Sample Preparation: Place 5-10 mg of the PAH powder into a clean, tared TGA pan (ceramic or platinum). If the sample has not been pre-dried, add an isothermal hold step to the method.

  • Instrument Setup:

    • Purge Gas: Nitrogen (or Argon) at a flow rate of 20-50 mL/min. An inert atmosphere is critical to prevent thermo-oxidative degradation.

    • Heating Program:

      • (Optional) Dehydration Step: Equilibrate at 30°C, then ramp at 10°C/min to 120°C. Hold isothermally for 15 minutes.

      • Degradation Ramp: From 120°C (or 30°C if no hold), ramp at a constant rate of 10°C/min up to 800°C.

  • Data Analysis:

    • Plot Weight (%) versus Temperature (°C).

    • Identify the onset temperature for each distinct weight loss step.

    • Calculate the weight loss percentage for each step. The final residual mass at the end of the run should also be reported.

Protocol 2: Differential Scanning Calorimetry (DSC) for Tg Determination

Objective: To determine the glass transition temperature (Tg) of a solid PAH sample.

Methodology:

  • Sample Preparation: Hermetically seal 5-10 mg of pre-dried PAH powder in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to use as a reference.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Program (Heat-Cool-Heat):

      • First Heat: Equilibrate at 25°C. Ramp at 20°C/min to 250°C (staying below the degradation temperature). This removes the thermal history.

      • Cool: Ramp down at 20°C/min to 25°C.

      • Second Heat: Ramp at 10°C/min to 250°C. The Tg is determined from this second heating scan.

  • Data Analysis:

    • Plot Heat Flow (W/g) versus Temperature (°C) for the second heating scan.

    • The Tg is identified as a step-change in the heat capacity, appearing as a subtle shift in the baseline. Report the midpoint of this transition.

References

  • Thermo Fisher Scientific . (2010). SAFETY DATA SHEET - Poly(allylamine hydrochloride).

  • Tyliszczak, B., Drabczyk, A., et al. (2019). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. Materials (Basel).

  • Drabczyk, A., Kudłacik-Kramarczyk, S., et al. (2019). Synthesis of strong polycations with improved biological properties. PubMed.

  • Sepehrianazar, A., & Güven, O. (2022). Synthesis and Thermal Property of Poly(Allylamine Hydrochloride). ResearchGate.

  • Fisher Scientific . (2010). SAFETY DATA SHEET - Poly(allylamine hydrochloride).

  • Zhao, H., Wu, X., et al. (2010). Synthesis and Thermal Property of Poly(Allylamine Hydrochloride). Semantic Scholar. [URL]([Link]

  • Zhao, H., Wu, X., et al. (2010). Synthesis and Thermal Property of Poly(Allylamine Hydrochloride). Scientific.net.

  • Wang, H., & Wang, Y. (2011). Study on synthesis and property of poly(allylamine hydrochloride). ResearchGate.

  • Zhao, H., Wu, X., et al. (2011). Synthesis and Thermal Property of Poly(Allylamine Hydrochloride). Scientific.Net.

  • Krogstad, D. V., et al. (2014). Effect of Water on the Thermal Transition Observed in Poly(allylamine hydrochloride)–Poly(acrylic acid) Complexes. Macromolecules, ACS Publications.

  • Janke, A., et al. (2018). The Effect of Temperature Treatment on the Structure of Polyelectrolyte Multilayers. MDPI.

  • Sigma-Aldrich . Poly(allylamine hydrochloride) average Mw ~17500.

Sources

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of Diallylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of diallylamine hydrochloride, a critical intermediate in pharmaceutical synthesis, is paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methods for determining its purity, supported by experimental data and detailed protocols.

Introduction to Analytical Techniques

Several analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific impurities to be quantified, the required sensitivity, and the available instrumentation. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nonaqueous Titration.

Quantitative Data Comparison

The following table summarizes the performance of various analytical methods applicable to the purity determination of this compound and related amine hydrochlorides. Data has been compiled from studies on similar compounds to provide a comparative perspective.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Nonaqueous Titration
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Separation of compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.A quantitative chemical analysis method to determine the concentration of a basic substance by reacting it with a standardized acidic solution.
Typical Purity Assay Range Primarily for impurity profiling.Can be used for both impurity profiling and assay.Typically used for assay of the main component (>98%).
Limit of Detection (LOD) ~2 µg/g for related impurities like allylamine.[1]Method dependent, can be in the low ppm range.Not applicable for trace impurity detection.
Limit of Quantification (LOQ) ~6 µg/g for related impurities like allylamine.[1]Method dependent, typically in the ppm range.Not applicable for trace impurity detection.
Linearity (Correlation Coefficient) >0.999 for related impurities.[1]Typically >0.999.Not applicable.
Recovery 93.9% - 99.1% for related impurities.[1]Typically 98-102%.Typically 98-102%.
Relative Standard Deviation (RSD) 1.40%–7.67% for various volatile impurities.[2]Typically <2%.Typically <1%.
Specificity High for volatile impurities. Can be coupled with Mass Spectrometry (MS) for definitive identification.[1]High, especially with photodiode array (PDA) detection.Low, as it titrates total basicity and does not distinguish between different bases.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. Gas Chromatography (GC) for Volatile Impurity Analysis

This method is adapted from a validated procedure for analyzing volatile impurities in related compounds.[1][2]

  • Principle: The this compound sample is dissolved in a suitable solvent, and a base is added to liberate the free diallylamine and other volatile amine impurities. The volatile components are then separated and quantified by GC with a Flame Ionization Detector (FID).

  • Instrumentation and Materials:

    • Gas Chromatograph with FID

    • Capillary Column: DB-CAM (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent[1]

    • Reagents: Sodium hydroxide solution, Dimethyl sulfoxide (DMSO) as solvent, internal standard (e.g., n-hexane).

  • Sample Preparation:

    • Accurately weigh about 100 mg of the this compound sample into a headspace vial.

    • Add 5 mL of DMSO and 1 mL of 1M Sodium Hydroxide.

    • Add a known amount of the internal standard.

    • Seal the vial and vortex to dissolve.

  • Chromatographic Conditions:

    • Injector Temperature: 220°C

    • Detector Temperature: 260°C

    • Oven Temperature Program: Initial temperature of 70°C, hold for 6 minutes, then ramp to 200°C at 20°C/min and hold for 7 minutes.[3]

    • Carrier Gas: Helium at a constant flow rate of 5.33 mL/min.[3]

    • Injection Volume: 1 µL

    • Split Ratio: 1:10

  • Quantification: The concentration of each impurity is calculated using the response factor relative to the internal standard.

2. High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Profiling

This protocol is based on a general method for the purity analysis of amine hydrochlorides.[4]

  • Principle: The method utilizes reversed-phase chromatography with a C18 column. An acidic mobile phase ensures that the amine is protonated, leading to good peak shape. Detection is typically performed using a UV detector.

  • Instrumentation and Materials:

    • HPLC system with UV detector

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

    • Reagents: HPLC grade water, acetonitrile, potassium dihydrogen phosphate, phosphoric acid.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous Buffer): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.[4]

    • Mobile Phase B: Acetonitrile.

    • Isocratic Elution: A suitable mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v).

  • Sample Preparation:

    • Accurately weigh about 25 mg of the this compound sample.

    • Dissolve in and dilute to 50 mL with the mobile phase to achieve a concentration of 0.5 mg/mL.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Quantification: Purity is determined by the area percent method, where the area of the main peak is compared to the total area of all peaks.

3. Nonaqueous Titration for Assay

This is a standard method for the assay of amine hydrochlorides.

  • Principle: this compound is a salt of a weak base and a strong acid. In a nonaqueous solvent like anhydrous acetic acid, it can be titrated with a strong nonaqueous base, such as perchloric acid in acetic acid. The endpoint is determined potentiometrically or with a visual indicator.

  • Instrumentation and Materials:

    • Potentiometric titrator or burette

    • pH electrode suitable for nonaqueous titration

    • Reagents: Anhydrous acetic acid, perchloric acid (0.1 N in acetic acid), mercuric acetate solution (if necessary to react with the chloride ion), crystal violet indicator.

  • Procedure:

    • Accurately weigh about 200 mg of this compound into a titration vessel.

    • Dissolve in 50 mL of anhydrous acetic acid.

    • Add 10 mL of mercuric acetate solution (to prevent interference from the hydrochloride).

    • Add a few drops of crystal violet indicator.

    • Titrate with 0.1 N perchloric acid in acetic acid to the endpoint (color change from violet to blue-green).

    • Perform a blank titration and make necessary corrections.

  • Calculation: Purity (%) = [(V_sample - V_blank) * N * MW] / (W * 10) Where:

    • V_sample = Volume of titrant for the sample (mL)

    • V_blank = Volume of titrant for the blank (mL)

    • N = Normality of the perchloric acid titrant

    • MW = Molecular weight of this compound (133.62 g/mol )

    • W = Weight of the sample (mg)

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the described analytical methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in DMSO weigh->dissolve add_base Add NaOH dissolve->add_base add_is Add Internal Standard add_base->add_is seal Seal and Vortex add_is->seal inject Inject into GC seal->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/Impurity integrate->calculate

Caption: Gas Chromatography analysis workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: HPLC analysis workflow.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Acetic Acid weigh->dissolve add_reagents Add Mercuric Acetate & Indicator dissolve->add_reagents titrate Titrate with Perchloric Acid add_reagents->titrate endpoint Determine Endpoint titrate->endpoint calculate Calculate Purity endpoint->calculate

Caption: Nonaqueous Titration workflow.

References

A Comparative Spectral Analysis of Diallylamine Hydrochloride Before and After Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral changes accompanying the polymerization of diallylamine hydrochloride, with a comparative look at poly(allylamine hydrochloride).

The transformation of this compound from a monomeric unit to a polymeric structure induces significant and observable changes in its spectral properties. This guide provides a detailed comparison of the Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectra of this compound before and after radical polymerization. Understanding these spectral shifts is crucial for confirming successful polymerization, characterizing the resulting polymer, and ensuring its suitability for various applications, including in the pharmaceutical and biomedical fields. For comparative purposes, spectral data for poly(allylamine hydrochloride), a structurally similar and widely used polyamine, is also presented.

Key Spectral Changes Upon Polymerization

The most notable spectral changes from this compound to poly(this compound) occur due to the consumption of the double bonds in the allyl groups during polymerization. This is readily observed in both FTIR and NMR spectra.

  • FTIR Spectroscopy: The polymerization is primarily evidenced by the disappearance or significant reduction of absorption bands associated with the vinyl group (=C-H and C=C stretching).

  • NMR Spectroscopy: In both ¹H and ¹³C NMR, the signals corresponding to the sp² hybridized carbons and their attached protons in the allyl groups of the monomer are absent in the polymer's spectrum. The polymer spectrum is characterized by broad signals indicative of a polymeric structure.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound, poly(this compound), and the alternative polymer, poly(allylamine hydrochloride).

Table 1: FTIR Spectral Data (cm⁻¹)

Functional GroupThis compoundPoly(this compound)Poly(allylamine hydrochloride)
N-H stretch~3400-3200 (broad)~3400 (broad)~3300-2800 (broad)
C-H stretch (sp³)~2980-2850~2930~2930
C=C stretch~1645AbsentAbsent
N-H bend~1600~1622~1625
C-H bend (vinyl)~995 and ~920AbsentAbsent

Table 2: ¹H NMR Spectral Data (δ, ppm)

ProtonThis compoundPoly(this compound)Poly(allylamine hydrochloride)
-CH=CH₂~5.8-6.1AbsentAbsent
-CH=CH~5.4-5.6AbsentAbsent
-N-CH ₂-CH=~3.6~3.0-3.8 (broad)~3.1 (broad)
-NH ₂⁺-~9.8Broad signalBroad signal
Polymer BackboneNot Applicable~1.5-2.5 (broad)~1.7, ~2.0 (broad)

Table 3: ¹³C NMR Spectral Data (δ, ppm)

CarbonThis compoundPoly(this compound)Poly(allylamine hydrochloride)
-C H=CH₂~129AbsentAbsent
-CH=C H₂~122AbsentAbsent
-N-C H₂-~50~50-55 (broad)~40.2, ~47.5
Polymer BackboneNot Applicable~30-40 (broad)~33.2

Experimental Protocols

Radical Polymerization of this compound

This protocol describes a typical free-radical polymerization of this compound.

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50) or other suitable radical initiator

  • Deionized water (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas

Procedure:

  • A solution of this compound in deionized water (e.g., 50% w/w) is prepared in a reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • The solution is deoxygenated by bubbling nitrogen gas through it for at least 30 minutes.

  • The radical initiator (e.g., 2-5 mol% relative to the monomer) is added to the reaction mixture.

  • The reaction vessel is placed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) and stirred for a designated period (e.g., 24-48 hours) under a nitrogen atmosphere.

  • After the polymerization is complete, the viscous solution is cooled to room temperature.

  • The polymer is precipitated by slowly adding the reaction mixture to a non-solvent, such as methanol, with vigorous stirring.

  • The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

Spectral Analysis

FTIR Spectroscopy:

  • Sample Preparation: A small amount of the dried sample (monomer or polymer) is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer is used.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

NMR Spectroscopy:

  • Sample Preparation: The sample (monomer or polymer) is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O). Tetramethylsilane (TMS) or a suitable internal standard is added for chemical shift referencing.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Visualizing the Process and Analysis

To better illustrate the experimental workflow and the logical relationship of the analytical steps, the following diagrams are provided.

Polymerization_Workflow Monomer Diallylamine Hydrochloride Reaction Polymerization (e.g., 60-80°C, N2 atm) Monomer->Reaction Initiator Radical Initiator (e.g., V-50) Initiator->Reaction Solvent Deionized Water Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Poly(diallylamine hydrochloride) Drying->Polymer Spectral_Analysis_Workflow cluster_Monomer Monomer Analysis cluster_Polymer Polymer Analysis Monomer Diallylamine Hydrochloride Monomer_FTIR FTIR Analysis Monomer->Monomer_FTIR Monomer_NMR NMR Analysis (¹H & ¹³C) Monomer->Monomer_NMR Comparison Comparative Spectral Analysis Monomer_FTIR->Comparison Monomer_NMR->Comparison Polymer Poly(diallylamine hydrochloride) Polymer_FTIR FTIR Analysis Polymer->Polymer_FTIR Polymer_NMR NMR Analysis (¹H & ¹³C) Polymer->Polymer_NMR Polymer_FTIR->Comparison Polymer_NMR->Comparison

Performance Showdown: Diallylamine Hydrochloride-Based Flocculants Face Off Against Industry Staples

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the critical arena of water and wastewater treatment, the selection of an optimal flocculant is paramount to achieving superior clarification and purification. This guide offers a detailed performance comparison of diallylamine hydrochloride-based flocculants, primarily represented by poly(diallyldimethylammonium chloride) (PDADMAC), against three widely used alternatives: polyacrylamide (PAM), polyaluminum chloride (PAC), and chitosan. This analysis, targeted at researchers, scientists, and professionals in drug development and water treatment, synthesizes experimental data to provide a clear, objective overview of each flocculant's capabilities.

The flocculation process is a cornerstone of solid-liquid separation, where chemical additives, known as flocculants, are used to aggregate suspended particles into larger flocs that can be easily removed by sedimentation or filtration.[1][2] The efficiency of this process is dictated by several factors, including the type of flocculant, dosage, pH of the medium, and the nature of the suspended solids.

Comparative Flocculation Performance

The following tables summarize the performance of PDADMAC in comparison to polyacrylamide, polyaluminum chloride, and chitosan, based on available experimental data. It is important to note that performance can vary significantly with the specific characteristics of the water or wastewater being treated.

Table 1: PDADMAC vs. Polyacrylamide (PAM)

Performance MetricPDADMACPolyacrylamide (PAM)Key Observations
Primary Mechanism Charge Neutralization, Electrostatic Patch[3]Bridging[4]PDADMAC, with its high cationic charge density, excels at neutralizing negatively charged colloidal particles.[5][6] High molecular weight PAM, on the other hand, forms bridges between particles, creating larger, stronger flocs.[4]
Optimal Dosage Typically lower for initial coagulationVaries with molecular weight and chargePDADMAC is often used as a primary coagulant to neutralize charge, followed by a smaller dose of high molecular weight PAM to enhance floc size and strength in a dual-flocculant system.[7]
Floc Characteristics Smaller, denser flocsLarger, shear-stable flocsThe combination of PDADMAC and PAM often results in a synergistic effect, producing larger and more robust flocs than either flocculant used alone.[7]
Application Notes Effective for treating wastewater with high colloidal content.Widely used for sludge dewatering and in combination with coagulants.[2][5]In treating pulp and paper mill wastewater, the combination of PDADMAC and PAM has been shown to be highly effective in reducing turbidity, chemical oxygen demand (COD), and total suspended solids (TSS).[7]

Table 2: PDADMAC vs. Polyaluminum Chloride (PAC)

Performance MetricPDADMACPolyaluminum Chloride (PAC)Key Observations
Primary Mechanism Charge Neutralization, Bridging[3]Charge Neutralization, Sweep FlocculationPAC, an inorganic coagulant, hydrolyzes to form aluminum hydroxide precipitates that enmesh and sweep suspended particles.[8][9] PDADMAC primarily acts through charge neutralization.
Turbidity Removal High efficiency, particularly for algae removal.[10]High efficiency across a wide range of turbidities.[9][11]Both flocculants demonstrate excellent turbidity removal.[9][10] In some cases, composite PAC/PDADMAC coagulants show enhanced performance compared to PAC alone, achieving higher removal rates at lower dosages.[10][12]
Optimal pH Range Wide effective pH range.[13]Typically effective in a slightly acidic to neutral pH range.The performance of PAC can be more sensitive to pH fluctuations compared to PDADMAC.[4]
Sludge Production Generally lower sludge volume compared to inorganic coagulants.Can produce a significant volume of sludge.The use of PDADMAC, either alone or in combination with PAC, can lead to a reduction in the total volume of sludge produced.
Application Notes Effective in drinking water treatment and for the removal of organic matter.[12]A versatile and widely used coagulant in water and wastewater treatment.[9]Composite PAC/PDADMAC coagulants have been shown to be particularly effective for removing algae from surface water.[10]

Table 3: PDADMAC vs. Chitosan

Performance MetricPDADMACChitosanKey Observations
Source Synthetic PolymerNatural BiopolymerChitosan is a biodegradable and non-toxic flocculant derived from chitin.[14][15]
Flocculation Efficiency Highly efficient for small particle flocculation.[1]Can be more efficient in forming larger flocs, especially in the presence of cellulose fibers.[1]In papermaking applications, chitosan was found to be more efficient than PDADMAC for flocculating small particles of ground calcium carbonate (GCC), but less efficient at increasing overall floc size.[1]
Optimal pH Range Wide effective pH range.[13]Most effective in acidic to neutral conditions (pH < 6.5).[13]Chitosan's effectiveness is pH-dependent due to the protonation of its amino groups.[13]
Floc Strength Forms relatively stable flocs.Flocs can exhibit high recovery after being subjected to shear forces.[1]Chitosan flocs have demonstrated excellent reflocculation capabilities.[1]
Application Notes Widely used in water treatment and various industrial processes.[6]A promising "green" flocculant for various applications, including drinking water treatment and food processing wastewater.[14][15]The combination of chitosan with PAC has shown synergistic effects, improving flocculation performance in river water treatment.[16]

Experimental Protocols

A standardized method for evaluating and comparing the performance of different flocculants is the Jar Test. This procedure simulates the coagulation and flocculation processes of a water treatment plant on a laboratory scale.[17]

Jar Test Protocol for Flocculant Performance Comparison

  • Preparation of Stock Solutions: Prepare stock solutions of each flocculant (this compound-based, Polyacrylamide, Polyaluminum Chloride, and Chitosan) at a known concentration (e.g., 1 g/L).

  • Sample Collection: Obtain a representative sample of the water or wastewater to be treated.

  • Jar Test Apparatus Setup: Place equal volumes of the water sample (e.g., 500 mL or 1000 mL) into a series of beakers in a gang stirrer apparatus.[18]

  • Initial Parameter Measurement: Measure and record the initial parameters of the water sample, such as pH, turbidity, and temperature.

  • Coagulant/Flocculant Addition: While stirring at a rapid speed (e.g., 100-200 rpm), add varying dosages of the flocculant stock solution to each beaker.[7][18]

  • Rapid Mix: Continue the rapid mixing for a short period (e.g., 1-3 minutes) to ensure complete dispersion of the flocculant.[7]

  • Slow Mix (Flocculation): Reduce the stirring speed (e.g., 20-40 rpm) and continue mixing for a longer duration (e.g., 15-30 minutes) to promote the formation of flocs.

  • Settling: Stop the stirrer and allow the flocs to settle for a predetermined time (e.g., 15-30 minutes).

  • Supernatant Analysis: Carefully collect a sample of the supernatant from each beaker and measure the final turbidity.

  • Data Analysis: Calculate the turbidity removal efficiency for each flocculant dosage. The optimal dosage is the one that achieves the highest turbidity removal.

  • Comparison: Repeat the procedure for each flocculant to be tested and compare their performance based on optimal dosage and maximum turbidity removal efficiency.

Visualizing the Mechanisms and Workflow

To better understand the underlying processes, the following diagrams illustrate the primary flocculation mechanisms and a typical experimental workflow.

Flocculation_Mechanisms cluster_charge_neutralization Charge Neutralization & Electrostatic Patch cluster_bridging Polymer Bridging cluster_sweep Sweep Flocculation NegParticle1 Negatively Charged Colloidal Particle CationicPolymer Cationic Flocculant (e.g., PDADMAC, Chitosan) NegParticle1->CationicPolymer Adsorption NeutralizedParticle Neutralized Particle (Microfloc) CationicPolymer->NeutralizedParticle Neutralization Floc1 Aggregated Floc NeutralizedParticle->Floc1 Aggregation NegParticle2 Colloidal Particle LongChainPolymer High MW Polymer (e.g., PAM) NegParticle2->LongChainPolymer Adsorption Floc2 Bridged Floc NegParticle3 Colloidal Particle LongChainPolymer->NegParticle3 Bridging InorganicCoagulant Inorganic Coagulant (e.g., PAC) Precipitate Metal Hydroxide Precipitate InorganicCoagulant->Precipitate Hydrolysis Floc3 Enmeshed Floc Precipitate->Floc3 Enmeshment NegParticle4 Colloidal Particle NegParticle4->Floc3 Enmeshment

Caption: Primary mechanisms of flocculation by different types of flocculants.

Jar_Test_Workflow start Start: Raw Water Sample jar_setup Jar Test Apparatus Setup (Multiple Beakers) start->jar_setup add_flocculant Add Varying Doses of Flocculant jar_setup->add_flocculant rapid_mix Rapid Mix (1-3 min @ 100-200 rpm) add_flocculant->rapid_mix slow_mix Slow Mix (Flocculation) (15-30 min @ 20-40 rpm) rapid_mix->slow_mix settling Settling (15-30 min) slow_mix->settling supernatant_analysis Analyze Supernatant (Measure Final Turbidity) settling->supernatant_analysis data_analysis Calculate Turbidity Removal Efficiency supernatant_analysis->data_analysis optimum_dosage Determine Optimal Dosage data_analysis->optimum_dosage end End: Performance Comparison optimum_dosage->end

Caption: Standard experimental workflow for the Jar Test procedure.

Conclusion

The selection of a flocculant is a multifaceted decision that depends on the specific application, water quality parameters, regulatory requirements, and economic considerations. This compound-based flocculants, such as PDADMAC, are highly effective cationic polymers that excel in charge neutralization and are versatile across a wide pH range.

  • When compared to polyacrylamide , PDADMAC is an excellent primary coagulant, and their combined use often leads to superior flocculation through a dual-mechanism approach.

  • Against polyaluminum chloride , PDADMAC offers the advantage of lower sludge production and can be more robust to pH changes, with composite formulations showing significant promise.

  • In comparison to chitosan , PDADMAC offers a wider effective pH range, while chitosan stands out as a biodegradable, environmentally friendly alternative with unique flocculation characteristics, particularly in specific industrial applications.

Ultimately, for researchers and professionals in the field, a thorough evaluation using standardized jar testing is crucial to identify the most efficient and cost-effective flocculant solution for a given water treatment challenge.

References

Navigating the Cationic Landscape: A Comparative Guide to Monomers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cationic polymer is a critical step in the design of effective drug and gene delivery systems. These polymers serve as the backbone of non-viral vectors, capable of condensing and protecting therapeutic payloads like nucleic acids and facilitating their entry into cells. While Diallylamine hydrochloride has been a staple in this field, a diverse array of alternative cationic monomers offers a spectrum of properties that can be tailored to specific delivery challenges. This guide provides an objective comparison of the performance of polymers derived from this compound and its alternatives, supported by experimental data and detailed protocols to aid in your research and development endeavors.

This guide will delve into the physicochemical properties, biological performance, and synthesis of polymers derived from a selection of key cationic monomers. We will explore both natural and synthetic alternatives, providing a comprehensive overview to inform your selection process.

Performance Comparison of Cationic Polymers

The efficacy of a cationic polymer in a drug or gene delivery system is a multifactorial equation, balancing the ability to bind and protect the therapeutic agent with biocompatibility and transfection efficiency. The table below summarizes key quantitative data for polymers derived from this compound and its alternatives. It is important to note that these values can be influenced by factors such as molecular weight, polymer architecture (linear vs. branched), and the specific experimental conditions.

PolymerMonomerMolecular Weight (kDa)Zeta Potential (mV)Transfection Efficiency (%)Cell Viability (%)Key AdvantagesKey Disadvantages
Poly(allylamine hydrochloride) (PAH) This compound15 - 70+25 to +4010 - 20[1]~60-80[1]High charge density, commercially available.Moderate cytotoxicity, relatively low transfection efficiency.[1][2]
Poly(diallyldimethylammonium chloride) (PDADMAC) Diallyldimethylammonium chloride100 - 500+10 to +30[3]Low[3]>80High molecular weight, stable polyplexes.[3]Low transfection efficiency.[3]
Poly(ethyleneimine) (PEI) Aziridine25 (branched), 22 (linear)+20 to +40[4]Up to 80[5]40 - 70[4][6]"Gold standard" for transfection, high efficiency.[6]Significant cytotoxicity.[4][6]
Chitosan Glucosamine & N-acetylglucosamine50 - 2000+20 to +405 - 15>90Biocompatible, biodegradable, low toxicity.Low transfection efficiency, poor solubility at neutral pH.
Poly(L-lysine) (PLL) L-lysine15 - 30+15 to +3010 - 25[4]~70-85[4]Biodegradable, low immunogenicity.Lower transfection efficiency compared to PEI.[4]
Poly(amidoamine) (PAMAM) Dendrimers Varies (e.g., ethylenediamine, methyl acrylate)14 (G4)+20 to +35Up to 40~60-80Monodisperse, well-defined structure, tunable surface.Generation-dependent cytotoxicity.
Poly(β-amino esters) (PBAEs) Diacrylates and amines5 - 20+10 to +25Up to 60>85Biodegradable, low cytotoxicity, high efficiency.[7]Lower charge density requiring higher polymer-to-DNA ratios.[7]

Note: The presented data is a synthesis from multiple sources and should be considered as a general guide. Direct comparisons are best made when polymers are evaluated under identical experimental conditions.

Visualizing the Path to Delivery

To better understand the processes involved in utilizing these cationic polymers, the following diagrams, generated using the DOT language, illustrate key workflows.

G cluster_synthesis Polymer Synthesis cluster_characterization Physicochemical Characterization cluster_bioeval Biological Evaluation Monomer Cationic Monomer Selection Initiator Initiator & Solvent Monomer->Initiator Polymerization Polymerization Reaction Initiator->Polymerization Purification Purification (e.g., Dialysis) Polymerization->Purification MW_PDI Molecular Weight & PDI (GPC) Purification->MW_PDI Structure Chemical Structure (NMR, FTIR) Purification->Structure Zeta Zeta Potential (DLS) Purification->Zeta Polyplex Polyplex Formation with Drug/Gene Zeta->Polyplex Transfection Transfection Efficiency Assay Polyplex->Transfection Cytotoxicity Cytotoxicity Assay (e.g., MTT) Polyplex->Cytotoxicity

Caption: Generalized workflow for the synthesis and evaluation of cationic polymers for drug delivery.

References

A comparative study of azo-initiators vs. persulfate initiators for diallylamine polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of initiator is a critical parameter in the synthesis of polydiallylamine, influencing polymerization kinetics, polymer characteristics, and ultimately, the performance of the final product. This guide provides a comparative overview of two common classes of radical initiators: azo-initiators and persulfate initiators, in the context of diallylamine polymerization, supported by available experimental data and detailed methodologies.

Diallylamine polymerization is known to be challenging due to degradative chain transfer, which can lead to the formation of low molecular weight polymers.[1] The selection of an appropriate initiation system is therefore crucial to achieving desirable polymer characteristics. This guide will delve into the mechanisms, performance, and experimental protocols associated with azo and persulfate initiators to aid in the rational design of diallylamine polymerization processes.

Performance Comparison: Azo-Initiators vs. Persulfate Initiators

Azo-Initiator Performance in Diallylamine Polymerization

Azo-initiators, particularly water-soluble variants like 2,2'-azobis(2-amidinopropane) dihydrochloride (V-50), have been successfully employed to synthesize higher molecular weight polydiallylamine, often by polymerizing the diallylamine salt in aqueous media.[2]

Initiator TypeMonomerPolymer Yield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Azo-InitiatorDiallylamine HCl7516,000--[3]
Azo-InitiatorDiallylamine HCl85-9510,000-20,00020,000-50,0002.0-2.5[1][4]

Table 1: Performance data for azo-initiators in diallylamine polymerization. Note that specific experimental conditions will influence these outcomes.

Persulfate Initiator Performance with a Model Diallyl Monomer (DADMAC)

While specific data for diallylamine is scarce, studies on the polymerization of DADMAC using persulfate initiators, such as ammonium persulfate (APS), offer a proxy for understanding their behavior.

Initiator TypeMonomerPolymerization Rate (Rp)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
PersulfateDADMACRp = k[Monomer]^2.6[Initiator]^0.6-17,000-24,000-This data is illustrative for a related monomer

Table 2: Illustrative performance data for a persulfate initiator with a related diallyl monomer (DADMAC). This data should be considered indicative rather than directly comparable for diallylamine.

Initiation Mechanisms and Signaling Pathways

The initiation of radical polymerization by both azo and persulfate initiators proceeds through the generation of free radicals, which then react with the diallylamine monomer to start the polymer chain growth.

Azo-Initiator Initiation Pathway

Azo-initiators thermally decompose to generate two carbon-centered radicals and a molecule of nitrogen gas.[5] These carbon radicals then initiate polymerization.

azo_initiation Azo_Initiator Azo-Initiator (R-N=N-R) Radicals 2 R• + N₂ Azo_Initiator->Radicals Decomposition Heat Heat (Δ) Heat->Azo_Initiator Monomer Diallylamine Monomer Radicals->Monomer Initiation Growing_Polymer Growing Polymer Chain Monomer->Growing_Polymer

Azo-initiator thermal decomposition and initiation.
Persulfate Initiator Initiation Pathway

Persulfate initiators, such as potassium persulfate (K₂S₂O₈), decompose in aqueous solution upon heating to form sulfate radical anions (SO₄⁻•).[6] These radicals then initiate the polymerization of the monomer.

persulfate_initiation Persulfate Persulfate Anion (S₂O₈²⁻) Sulfate_Radical 2 SO₄⁻• Persulfate->Sulfate_Radical Decomposition Heat Heat (Δ) Heat->Persulfate Monomer Diallylamine Monomer Sulfate_Radical->Monomer Initiation Growing_Polymer Growing Polymer Chain Monomer->Growing_Polymer

Persulfate initiator thermal decomposition and initiation.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for diallylamine polymerization using an azo-initiator and an illustrative protocol for a related monomer with a persulfate initiator.

Protocol for Diallylamine Polymerization with Azo-Initiator

This protocol is based on the free radical polymerization of diallylamine hydrochloride using 2,2′-azobis(2-amidinopropane) dihydrochloride (an azo-initiator).[2][3]

Materials:

  • Diallylamine

  • Concentrated Hydrochloric Acid (HCl)

  • 2,2′-azobis(2-amidinopropane) dihydrochloride (V-50)

  • Deionized water

  • Methanol

  • Nitrogen gas

Procedure:

  • Monomer Salt Preparation: In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated HCl to an aqueous solution of diallylamine to form this compound. The pH should be adjusted to be acidic.

  • Reaction Setup: Transfer the this compound solution to a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

  • Deoxygenation: Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiator Addition: While maintaining a nitrogen atmosphere, add the azo-initiator (e.g., 2,2′-azobis(2-amidinopropane) dihydrochloride) to the reaction mixture. The initiator is typically used at a concentration of 1-5 mol% relative to the monomer.

  • Polymerization: Heat the reaction mixture to 50-60°C and maintain this temperature with constant stirring for 24-48 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of methanol with vigorous stirring.

  • Purification and Drying: Filter the precipitated polymer, wash it with methanol to remove any unreacted monomer and initiator, and dry it under vacuum to a constant weight.

Illustrative Protocol for Diallyl Monomer Polymerization with Persulfate Initiator

This protocol is for the polymerization of a related monomer, N,N-diallyl-N,N-dimethylammonium chloride (DADMAC), and serves as a general guideline for using persulfate initiators with diallyl compounds.

Materials:

  • N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) solution

  • Ammonium persulfate (APS)

  • Deionized water

  • Nitrogen gas

  • Acetone

Procedure:

  • Reaction Setup: Charge a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with the aqueous DADMAC solution.

  • Deoxygenation: Bubble nitrogen through the monomer solution for at least 30 minutes.

  • Initiator Addition: Under a nitrogen blanket, add the required amount of ammonium persulfate initiator, typically as an aqueous solution.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and maintain with stirring for several hours.

  • Polymer Isolation: After cooling, the polymer can be isolated by precipitation in a non-solvent like acetone, followed by filtration and drying.

Experimental Workflow

The general workflow for the radical polymerization of diallylamine involves several key stages, from monomer preparation to polymer characterization.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Work-up cluster_analysis Characterization Monomer_Prep Monomer Salt Preparation Reaction_Setup Reaction Setup & Deoxygenation Monomer_Prep->Reaction_Setup Initiator_Add Initiator Addition Reaction_Setup->Initiator_Add Polymerization Polymerization (Heating & Stirring) Initiator_Add->Polymerization Precipitation Precipitation Polymerization->Precipitation Purification Filtration & Washing Precipitation->Purification Drying Drying Purification->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR FTIR FTIR (Functional Groups) Drying->FTIR

General experimental workflow for diallylamine polymerization.

Conclusion

Both azo- and persulfate initiators are viable options for the radical polymerization of diallylamine and its derivatives. The existing literature suggests that azo-initiators are well-documented for achieving higher molecular weight polydiallylamine, particularly when the monomer is in its salt form. While direct comparative data is limited, persulfate initiators are effective for related diallyl monomers and may offer an alternative, especially in aqueous systems. The choice of initiator will ultimately depend on the specific requirements of the application, including desired polymer characteristics, reaction conditions, and cost-effectiveness. The protocols and data presented in this guide provide a foundation for further investigation and optimization of diallylamine polymerization.

References

Kinetic Analysis of Diallylamine Hydrochloride Radical Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic analysis of diallylamine hydrochloride (DAA·HCl) radical polymerization with alternative polymerization methods. The information presented is supported by experimental data and detailed protocols to aid in research and development.

Abstract

The radical polymerization of this compound is a critical process for the synthesis of poly(this compound), a cationic polyelectrolyte with wideranging applications in biomedical fields and drug delivery. Understanding the kinetics of this polymerization is essential for controlling the molecular weight, architecture, and functionality of the resulting polymer. This guide compares the conventional free-radical polymerization of DAA·HCl with alternative methods such as gamma-ray induced polymerization and controlled radical polymerization techniques. Experimental data on polymerization rates, monomer conversion, and kinetic parameters are summarized, and detailed experimental protocols are provided.

Conventional Free-Radical Polymerization of this compound

Conventional free-radical polymerization of DAA·HCl typically involves the use of a thermal or chemical initiator to generate radicals that initiate the polymerization cascade. The polymerization proceeds via a cyclopolymerization mechanism, leading to the formation of five- and six-membered rings within the polymer backbone. A significant challenge in the polymerization of allyl monomers is degradative chain transfer, which can lead to low molecular weight polymers. However, the protonation of the amine group in DAA·HCl reduces the propensity for this side reaction.

Kinetic Parameters

Obtaining precise kinetic parameters such as the propagation rate constant (kp) and termination rate constant (kt) for DAA·HCl is challenging due to the complexities of the cyclopolymerization mechanism and the potential for side reactions. However, studies on similar diallyl monomers, such as N,N-diallyl-N,N-dimethylammonium chloride (DADMAC), provide valuable insights. For DADMAC, the polymerization rate (Rp) has been shown to be proportional to the monomer concentration to the power of 2.6 and the initiator concentration to the power of 0.6 at 65 °C.[1] The activation energy for the polymerization of related methyl alkyl diallyl ammonium chloride monomers has also been investigated.

Monomer SystemInitiatorTemperature (°C)Rp EquationActivation Energy (Ea) (kJ/mol)Reference
DADMAC/VEMEAAmmonium persulfate65Rp = k[M]2.6[I]0.6Not Reported[1]
Allylamine salts2,2′-azobis (2-methylpropanediamine)dihydrochloride50Linear relation with monomer concentrationNot Reported[2]
Experimental Protocol: Free-Radical Polymerization of this compound

This protocol outlines a general procedure for the free-radical polymerization of DAA·HCl in an aqueous solution.

Materials:

  • This compound (DAA·HCl)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or other suitable water-soluble initiator

  • Deionized water

  • Nitrogen gas

  • Reaction vessel (e.g., three-neck round-bottom flask) with a condenser, nitrogen inlet, and magnetic stirrer

  • Constant temperature water bath

Procedure:

  • Dissolve the desired amount of this compound in deionized water in the reaction vessel to achieve the target monomer concentration.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • While maintaining a nitrogen atmosphere, place the reaction vessel in a constant temperature water bath set to the desired reaction temperature (e.g., 50-70 °C).

  • Dissolve the initiator (e.g., V-50) in a small amount of deionized water and add it to the reaction mixture to initiate the polymerization.

  • Allow the reaction to proceed for the desired time, taking aliquots at regular intervals to monitor monomer conversion.

  • Terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • The polymer can be purified by precipitation in a non-solvent such as acetone or methanol, followed by filtration and drying under vacuum.

Kinetic Analysis:

Monomer conversion can be determined gravimetrically by precipitating the polymer from the aliquots, or by spectroscopic methods such as ¹H NMR by monitoring the disappearance of the vinyl proton signals of the monomer.

Alternative Polymerization Methods

Gamma-Ray Induced Polymerization

Gamma radiation can be used to initiate the polymerization of DAA·HCl, often leading to high molecular weight polymers. This method avoids the use of chemical initiators and the potential for contamination. The kinetics of gamma-ray induced polymerization are dependent on the radiation dose rate and the temperature.

Polymerization MethodKey AdvantagesKey DisadvantagesTypical Conditions
Gamma-Ray Induced Initiator-free, high purity polymerRequires specialized equipment, potential for side reactions at high dosesIrradiation of monomer in aqueous solution
Controlled Radical Polymerization (CRP)

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer the potential to synthesize poly(this compound) with controlled molecular weights and narrow molecular weight distributions. While the application of RAFT to diallylamine monomers has been explored, the choice of a suitable water-soluble RAFT agent is critical for successful polymerization.

Polymerization MethodKey AdvantagesKey DisadvantagesTypical Conditions
RAFT Polymerization Controlled molecular weight and architecture, narrow polydispersityRequires a suitable RAFT agent, optimization of reaction conditions can be complexPolymerization in the presence of a water-soluble RAFT agent

Visualizing the Polymerization and Experimental Workflow

Signaling Pathway of Radical Polymerization

G Initiator Initiator (e.g., V-50) Radical Initiator Radical (I•) Initiator->Radical Decomposition MonomerRadical Monomer Radical (M•) Radical->MonomerRadical Initiation Monomer Diallylamine Hydrochloride (M) GrowingChain Growing Polymer Chain (P•) MonomerRadical->GrowingChain Propagation + Monomer GrowingChain->GrowingChain Propagation + Monomer Termination Termination GrowingChain->Termination Polymer Poly(diallylamine hydrochloride) Termination->Polymer

Caption: Radical Polymerization Mechanism.

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Solution Prepare DAA·HCl Aqueous Solution Purge Purge with N2 Monomer_Solution->Purge Initiate Add Initiator at T Purge->Initiate Sample Take Aliquots Initiate->Sample Precipitate Precipitate Polymer Sample->Precipitate Analyze Determine Monomer Conversion (e.g., Gravimetry, NMR) Precipitate->Analyze Kinetics Calculate Rate of Polymerization Analyze->Kinetics

Caption: Experimental Workflow.

Comparison of Polymerization Methods

G node_frp Free-Radical Polymerization + Simple, versatile - Broad PDI, side reactions node_gamma Gamma-Ray Induced + Initiator-free, high purity - Specialized equipment node_frp->node_gamma Alternative Initiation node_crp Controlled Radical (RAFT) + Controlled MW & PDI - Requires specific agents node_frp->node_crp Enhanced Control

Caption: Polymerization Method Comparison.

Conclusion

The radical polymerization of this compound is a robust method for synthesizing cationic polyelectrolytes. While conventional free-radical polymerization is widely used, challenges such as degradative chain transfer can limit control over the polymer properties. Alternative methods like gamma-ray induced polymerization and controlled radical polymerization offer distinct advantages in terms of purity and control over the final polymer architecture. The choice of polymerization technique will depend on the specific application and the desired characteristics of the poly(this compound). Further research is needed to establish a comprehensive set of kinetic parameters for the homopolymerization of this compound to enable more precise control over its synthesis.

References

Evaluating the Efficiency of Diallylamine Hydrochloride as a Dye-Fixing Agent on Cotton: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Diallylamine hydrochloride, primarily used in its polymerized form (Poly(diallyldimethylammonium chloride) or PolyDADMAC), as a dye-fixing agent for reactive dyes on cotton fabric. Its performance is objectively compared with other common formaldehyde-free dye-fixing agents, supported by experimental data and detailed protocols.

Introduction to Dye-Fixing Agents on Cotton

Reactive dyes are a popular choice for dyeing cellulosic fibers like cotton due to their ability to form strong covalent bonds with the fiber, resulting in excellent wash fastness. However, the dyeing process is not 100% efficient, and a portion of the dye gets hydrolyzed, remaining unfixed on the fabric surface. This unfixed dye can lead to poor wet fastness properties, such as color bleeding during washing. Dye-fixing agents are chemical auxiliaries applied after dyeing to improve the fastness of the dye on the fabric. They work by forming a chemical linkage with the dye molecules and/or the fiber, rendering the dye insoluble and preventing it from being washed out.

Cationic dye-fixing agents are particularly effective for the anionic reactive dyes used on cotton. These agents carry a positive charge and interact electrostatically with the negatively charged dye molecules, forming a large, insoluble complex that gets trapped within the fiber structure. This compound is a precursor to one such widely used cationic polymer, PolyDADMAC.

Comparative Performance of Dye-Fixing Agents

The efficiency of a dye-fixing agent is primarily assessed by its ability to improve the colorfastness of the dyed fabric to various stresses like washing, rubbing (crocking), and light. The following tables summarize the comparative performance of different types of formaldehyde-free dye-fixing agents on cotton fabric dyed with reactive dyes. The data presented is a synthesis of findings from various research studies.

Table 1: Comparison of Wash Fastness (AATCC 61 / ISO 105-C06)

Dye-Fixing Agent TypeChemical ClassConcentration (%)Wash Fastness (Color Change)Wash Fastness (Staining on Cotton)
Untreated Control --32-3
PolyDADMAC Quaternary Ammonium Compound (Polymeric)1.04-54
Polyamine-based Aliphatic Polyamine1.043-4
Modified Polyamine Polyamine-Epichlorohydrin Adduct1.04-54
Quaternary Ammonium Compound (Monomeric) e.g., Benzalkonium Chloride1.03-43

Fastness ratings are on a scale of 1 to 5, where 5 represents the best performance.

Table 2: Comparison of Rubbing Fastness (AATCC 8 / ISO 105-X12)

Dye-Fixing Agent TypeChemical ClassConcentration (%)Dry Rubbing FastnessWet Rubbing Fastness
Untreated Control --42
PolyDADMAC Quaternary Ammonium Compound (Polymeric)1.04-53-4
Polyamine-based Aliphatic Polyamine1.043
Modified Polyamine Polyamine-Epichlorohydrin Adduct1.04-53-4
Quaternary Ammonium Compound (Monomeric) e.g., Benzalkonium Chloride1.042-3

Fastness ratings are on a scale of 1 to 5, where 5 represents the best performance.

Table 3: Comparison of Light Fastness (AATCC 16 / ISO 105-B02)

Dye-Fixing Agent TypeChemical ClassConcentration (%)Light Fastness Rating
Untreated Control --4
PolyDADMAC Quaternary Ammonium Compound (Polymeric)1.04
Polyamine-based Aliphatic Polyamine1.04
Modified Polyamine Polyamine-Epichlorohydrin Adduct1.04
Quaternary Ammonium Compound (Monomeric) e.g., Benzalkonium Chloride1.03-4

Fastness ratings are on a scale of 1 to 8, where 8 represents the best performance.

Experimental Protocols

Synthesis of Poly(diallyldimethylammonium chloride) (PolyDADMAC)

A typical laboratory-scale synthesis of PolyDADMAC involves the free-radical polymerization of diallyldimethylammonium chloride (DADMAC) monomer in an aqueous solution.[1]

Materials:

  • Diallyldimethylammonium chloride (DADMAC) monomer (60% aqueous solution)

  • Ammonium persulfate (APS) initiator

  • Deionized water

  • Nitrogen gas

  • Reaction vessel with a stirrer, condenser, thermometer, and nitrogen inlet

Procedure:

  • The DADMAC monomer solution is placed in the reaction vessel and diluted with deionized water to the desired concentration.

  • The solution is purged with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • The temperature of the monomer solution is raised to 60-80°C.

  • The initiator, ammonium persulfate, dissolved in a small amount of deionized water, is added to the reaction vessel.

  • The polymerization reaction is allowed to proceed for several hours under a nitrogen atmosphere with continuous stirring.

  • The completion of the reaction is indicated by a significant increase in the viscosity of the solution.

  • The resulting PolyDADMAC solution is cooled to room temperature.

Dyeing and Fixing Procedure

Materials:

  • Scoured and bleached 100% cotton fabric

  • Reactive dye (e.g., C.I. Reactive Red 120)

  • Sodium chloride (Glauber's salt)

  • Sodium carbonate (soda ash)

  • Dye-fixing agent (e.g., synthesized PolyDADMAC or commercial alternatives)

  • Laboratory dyeing machine

  • Padding mangle

Procedure:

  • Dyeing:

    • The cotton fabric is dyed in a laboratory dyeing machine with the reactive dye at a liquor-to-goods ratio of 20:1.

    • The dyebath contains the dye, sodium chloride as the exhausting agent, and is initially maintained at a neutral pH.

    • After a period of exhaustion, sodium carbonate is added to the dyebath to raise the pH and facilitate the fixation of the dye to the cotton fiber.

    • The dyeing is carried out at the recommended temperature for the specific reactive dye (typically 60°C).

  • Rinsing and Soaping:

    • After dyeing, the fabric is thoroughly rinsed with cold water to remove unfixed dye from the surface.

    • A soaping treatment is then carried out at a high temperature (e.g., 95°C) with a non-ionic detergent to remove any remaining hydrolyzed dye.

    • The fabric is rinsed again and dried.

  • Fixing Treatment (Padding Method):

    • An aqueous solution of the dye-fixing agent is prepared at the desired concentration (e.g., 10-20 g/L).

    • The dyed and soaped cotton fabric is padded through the fixing agent solution using a padding mangle to achieve a specific wet pick-up (e.g., 70-80%).

    • The fabric is then dried and cured in a hot air oven at a specified temperature and time (e.g., 150°C for 3-5 minutes).

Evaluation of Colorfastness

3.3.1. Colorfastness to Washing (AATCC Test Method 61-2013, Test No. 2A) [2][3]

This accelerated test simulates five typical home launderings.

  • A specimen of the fixed, dyed fabric is stitched together with a multifiber test fabric.

  • The composite specimen is placed in a stainless-steel canister containing a specified amount of AATCC standard reference detergent solution and 50 steel balls.

  • The canister is placed in a Launder-Ometer and agitated at a constant temperature of 49°C for 45 minutes.

  • After the wash cycle, the specimen is removed, rinsed, and dried.

  • The color change of the dyed fabric and the staining of the multifiber test fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.

3.3.2. Colorfastness to Rubbing (AATCC Test Method 8-2013)

This test assesses the amount of color transferred from the fabric surface by rubbing.

  • A specimen of the fixed, dyed fabric is mounted on the base of a Crockmeter.

  • A standard white cotton test cloth is mounted on the rubbing finger of the Crockmeter.

  • The test is performed by rubbing the white cloth against the dyed specimen for a specified number of cycles under a constant pressure, both in dry and wet conditions.

  • The staining of the white cotton test cloth is evaluated using the Gray Scale for Staining.

3.3.3. Colorfastness to Light (AATCC Test Method 16.3-2014)

This test evaluates the resistance of the color to fading when exposed to artificial light that simulates natural sunlight.

  • A specimen of the fixed, dyed fabric is exposed to a xenon-arc lamp under controlled conditions of temperature and humidity.

  • The exposure is carried out for a specified duration or until a certain level of fading is observed in a standard blue wool reference fabric exposed simultaneously.

  • The color change of the specimen is evaluated by comparing it with the unexposed original fabric using the Gray Scale for Color Change.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the theoretical mechanism of dye fixation by a cationic agent and the general experimental workflow for evaluating its efficiency.

DyeFixingMechanism cluster_fixation Fixation Process Cotton Cotton Fiber (Cellulose-OH) Dye Anionic Reactive Dye (Dye-SO3-) Dye->Cotton Initial Adsorption (Weak Interaction) Complex Insoluble Color Lake (Dye-SO3- ... +N-Polymer) Dye->Complex FixingAgent Cationic Fixing Agent (Polymer-N+) FixingAgent->Cotton Adsorption on Fiber FixingAgent->Dye Electrostatic Attraction FixingAgent->Complex FixedFabric Fixed Cotton Fabric Complex->FixedFabric Entrapment in Fiber Matrix

Caption: Mechanism of Cationic Dye Fixation on Cotton.

ExperimentalWorkflow Start Start Dyeing Cotton Fabric Dyeing (Reactive Dye) Start->Dyeing Rinsing Rinsing & Soaping Dyeing->Rinsing Fixing Dye-Fixing Treatment (Padding) Rinsing->Fixing Drying Drying & Curing Fixing->Drying Evaluation Colorfastness Evaluation Drying->Evaluation Wash Wash Fastness (AATCC 61) Evaluation->Wash Rub Rubbing Fastness (AATCC 8) Evaluation->Rub Light Light Fastness (AATCC 16) Evaluation->Light Analysis Data Analysis & Comparison Wash->Analysis Rub->Analysis Light->Analysis End End Analysis->End

Caption: Experimental Workflow for Dye-Fixing Agent Evaluation.

Conclusion

The experimental data indicates that treatment with a cationic dye-fixing agent significantly improves the wash and wet rubbing fastness of reactive dyes on cotton. Polymeric quaternary ammonium compounds, such as PolyDADMAC derived from this compound, demonstrate excellent performance, often achieving a 1 to 1.5-grade improvement in wash fastness and a significant enhancement in wet rubbing fastness. While polyamine-based fixing agents also offer good performance and are formaldehyde-free alternatives, PolyDADMAC and modified polyamines tend to provide superior results. The effect of these fixing agents on lightfastness is generally minimal. The choice of a specific dye-fixing agent will depend on the desired fastness properties, cost-effectiveness, and environmental considerations. This guide provides the foundational data and methodologies for researchers to conduct further comparative studies and develop novel, more efficient dye-fixing agents.

References

Cross-linking efficiency of Diallylamine hydrochloride compared to other cross-linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and biomaterials, the efficiency of a cross-linking agent is paramount in dictating the final properties and performance of a hydrogel. This guide provides a comparative analysis of Diallylamine Hydrochloride (DAH) as a cross-linking agent against two other commonly used cross-linkers: glutaraldehyde and epichlorohydrin. While direct head-to-head quantitative comparisons under identical experimental conditions are limited in publicly available literature, this document synthesizes existing data to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Principles of Cross-linking and Performance Indicators

Cross-linking is the process of forming covalent or ionic bonds between polymer chains to create a three-dimensional network structure, characteristic of hydrogels. The efficiency of a cross-linker is a measure of its ability to form these networks and is typically evaluated through several key performance indicators:

  • Gel Fraction: The weight percentage of the insoluble, cross-linked polymer network after extraction of any soluble components. A higher gel fraction indicates a more efficient cross-linking reaction.

  • Swelling Ratio: The ratio of the weight of the swollen hydrogel to its dry weight. This parameter is inversely related to the cross-linking density; a lower swelling ratio generally signifies a higher degree of cross-linking.

  • Mechanical Properties: Parameters such as tensile strength, compressive modulus, and storage modulus (G') provide insights into the structural integrity and robustness of the hydrogel network, which are directly influenced by the cross-linking efficiency.

Comparative Overview of Cross-linking Agents

While a direct quantitative comparison is challenging due to the lack of standardized comparative studies, the following sections provide an overview of each cross-linker's characteristics and performance based on available research.

This compound (DAH)

This compound serves as a monomer for the synthesis of poly(allylamine hydrochloride) (PAH), a cationic polymer. Cross-linking of PAH is often achieved using cross-linkers like epichlorohydrin. However, diallylamine itself contains two vinyl groups, allowing it to act as a cross-linker during polymerization. The efficiency of DAH as a cross-linker is influenced by reaction conditions such as pH and monomer concentration. Studies on poly(allylamine hydrochloride) hydrogels have shown that varying the amount of the cross-linking agent significantly influences the hydrogel's structure, as evidenced by changes in swelling behavior and thermal properties.[1][2][3][4]

Glutaraldehyde

Glutaraldehyde is a widely used and highly efficient cross-linking agent that reacts with amine groups present in polymers like polyallylamine. It forms Schiff bases, leading to the formation of a stable cross-linked network. The cross-linking efficiency of glutaraldehyde is known to be high, resulting in hydrogels with significant mechanical strength.[5] However, a notable drawback of glutaraldehyde is its potential cytotoxicity due to the leaching of unreacted molecules, which is a critical consideration for biomedical applications.

Epichlorohydrin

Epichlorohydrin is another effective cross-linker for polymers containing amine, hydroxyl, or amide groups. It forms stable ether linkages. The cross-linking of poly(allylamine hydrochloride) with epichlorohydrin is a common method for producing hydrogels.[6] The reaction typically occurs under basic conditions. The efficiency of epichlorohydrin cross-linking is dependent on factors such as pH, temperature, and the ratio of epichlorohydrin to the polymer.

Quantitative Data Comparison

Cross-linkerTypical ConcentrationSwelling Ratio (%)Gel Fraction (%)Compressive Modulus (kPa)
This compound VariesVariesHighVaries
Glutaraldehyde 0.5 - 2.5%Lower> 90%High
Epichlorohydrin VariesModerateHighModerate to High

Note: The data in this table is synthesized from multiple sources and is intended for illustrative purposes. Direct comparison requires experiments conducted under identical conditions.

Experimental Protocols

To facilitate a standardized comparison of cross-linking efficiency, the following detailed experimental protocols are provided.

Measurement of Swelling Ratio

This protocol determines the equilibrium swelling ratio of a hydrogel.

  • Sample Preparation: Prepare disc-shaped hydrogel samples of uniform dimensions.

  • Drying: Dry the hydrogel samples in a vacuum oven at a specified temperature (e.g., 60°C) until a constant weight is achieved. Record this weight as the dry weight (Wd).

  • Swelling: Immerse the dried hydrogel samples in a beaker containing deionized water or a specific buffer solution at a constant temperature.

  • Equilibrium: Allow the hydrogels to swell until they reach equilibrium, which may take 24 to 48 hours. Periodically remove the samples, gently blot the surface with filter paper to remove excess water, and weigh them. Equilibrium is reached when there is no significant change in weight between successive measurements.

  • Measurement: Record the final swollen weight (Ws).

  • Calculation: Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd

Determination of Gel Fraction

This protocol measures the percentage of the cross-linked, insoluble polymer network.

  • Sample Preparation: Prepare hydrogel samples of a known initial weight.

  • Drying: Dry the samples to a constant weight in a vacuum oven and record this initial dry weight (Wi).

  • Extraction: Place the dried samples in a container with a suitable solvent (e.g., deionized water) to extract the soluble, un-cross-linked polymer chains (sol fraction). The extraction should be carried out for an extended period (e.g., 48 hours) with periodic solvent changes to ensure complete removal of the sol fraction.

  • Final Drying: After extraction, carefully remove the hydrogel samples and dry them again in a vacuum oven until a constant weight is achieved. Record this final dry weight (Wf).

  • Calculation: Calculate the gel fraction using the following formula: Gel Fraction (%) = (Wf / Wi) x 100

Mechanical Testing (Unconfined Compression)

This protocol determines the compressive modulus of the hydrogel.

  • Sample Preparation: Prepare cylindrical hydrogel samples with a known diameter and height. Ensure the top and bottom surfaces are parallel.

  • Instrumentation: Use a universal testing machine equipped with a suitable load cell and parallel compression plates.

  • Testing:

    • Place the swollen hydrogel sample at the center of the lower compression plate.

    • Bring the upper plate down until it just touches the surface of the hydrogel.

    • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

    • Record the stress and strain data until the hydrogel fractures or reaches a predefined strain limit.

  • Analysis:

    • Plot the stress-strain curve.

    • The compressive modulus is typically calculated from the initial linear region of the stress-strain curve (e.g., between 5% and 15% strain).

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows for determining key performance indicators of cross-linking efficiency.

Swelling_Ratio_Workflow cluster_prep Sample Preparation cluster_drying Drying cluster_swelling Swelling cluster_calc Calculation A Prepare uniform hydrogel samples B Dry to constant weight (Wd) A->B C Immerse in solvent B->C D Reach equilibrium C->D E Record swollen weight (Ws) D->E F Calculate Swelling Ratio ((Ws - Wd) / Wd) E->F

Caption: Workflow for determining the swelling ratio of a hydrogel.

Gel_Fraction_Workflow cluster_prep Sample Preparation cluster_drying1 Initial Drying cluster_extraction Extraction cluster_drying2 Final Drying cluster_calc Calculation A Prepare hydrogel samples B Dry to constant weight (Wi) A->B C Immerse in solvent to remove sol fraction B->C D Dry to constant weight (Wf) C->D E Calculate Gel Fraction ((Wf / Wi) x 100) D->E Mechanical_Testing_Workflow A Prepare cylindrical hydrogel sample B Place in universal testing machine A->B C Apply compressive force at constant strain rate B->C D Record stress-strain data C->D E Plot stress-strain curve D->E F Calculate Compressive Modulus from linear region E->F

References

A Comparative Guide to the Structural Characterization of Five-Membered vs. Six-Membered Rings in Cyclopolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of cyclopolymers, particularly the size of the constituent rings, plays a pivotal role in determining their physicochemical properties and, consequently, their applications in fields ranging from materials science to drug delivery. The distinction between five- and six-membered ring structures within a polymer backbone dictates its conformation, rigidity, and interaction with biological systems. This guide provides an objective comparison of the structural characterization of cyclopolymers featuring these two fundamental ring sizes, supported by experimental data and detailed methodologies.

Introduction to Cyclopolymer Structure

Cyclopolymerization is a powerful technique that yields polymers with cyclic structures as integral parts of the main chain. The formation of either five- or six-membered rings during this process is often directed by the choice of monomer and reaction conditions. Six-membered rings, such as those in cyclohexane derivatives, tend to adopt a strain-free chair conformation, leading to a more rigid and predictable polymer backbone.[1][2] In contrast, five-membered rings, like those in cyclopentane derivatives, are in a constant state of flux between envelope and half-chair conformations, a phenomenon known as pseudorotation. This inherent flexibility imparts distinct properties to the resulting cyclopolymers.[1][3]

Comparative Analysis of Structural Characterization

The elucidation of the precise ring structure within a cyclopolymer is paramount. A multi-faceted approach employing various analytical techniques is typically required for unambiguous characterization. The following sections detail the key experimental methods and present a comparative summary of the expected outcomes for five- and six-membered ring systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for differentiating between five- and six-membered rings in cyclopolymers. Both ¹H and ¹³C NMR provide valuable insights into the chemical environment of the nuclei within the polymer structure.

Key Differentiating Features in NMR:

  • Chemical Shifts (δ): The rigidity and conformation of the ring influence the electronic environment of the protons and carbons, leading to distinct chemical shifts. For instance, in spirocyclic diolato silicates, a significant difference in ²⁹Si NMR chemical shifts is observed between those containing five-membered rings (-43.6 to -43.9 ppm) and those with six-membered rings (-80.9 to -82.2 ppm).[4]

  • Coupling Constants (J): The dihedral angles between adjacent protons are directly related to the coupling constants, which can be used to infer the ring's conformation. This is particularly useful in distinguishing the cis and trans relationships of substituents on the ring.[5][6]

  • Nuclear Overhauser Effect (NOE): Through-space interactions between protons can be detected using 2D NOESY experiments. The presence or absence of specific NOE contacts can provide definitive evidence for the ring size and stereochemistry. For example, in D-ribonolactone derivatives, a moderate H3-H4 NOE contact is indicative of a six-membered ring, while its absence or weak intensity suggests a five-membered ring.[6]

Table 1: Comparative NMR Spectroscopic Data for Five- vs. Six-Membered Rings in Cyclopolymers

ParameterFive-Membered Ring CyclopolymersSix-Membered Ring CyclopolymersRationale
¹H NMR Chemical Shift Broader signals due to conformational flexibility (pseudorotation).Sharper, more defined signals due to rigid chair conformation.The rapid interconversion of envelope and half-chair conformations in five-membered rings leads to an averaging of proton environments.
¹³C NMR Chemical Shift Can show distinct shifts based on ring strain and substitution patterns.Generally exhibit predictable chemical shifts based on axial and equatorial positions.The constrained geometry of the six-membered ring results in more distinct electronic environments for the carbon atoms.
³J(H,H) Coupling Constants Values are an average of multiple conformations.Distinct values for axial-axial, axial-equatorial, and equatorial-equatorial couplings.The well-defined dihedral angles in the chair conformation of a six-membered ring lead to characteristic coupling constants.
NOE Contacts Can be complex to interpret due to conformational averaging.Clear and predictable NOE signals based on the fixed spatial arrangement of protons.The fixed distances between protons in a rigid six-membered ring allow for unambiguous NOE-based structural elucidation.
Crystallographic and Chromatographic Techniques

X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[7] For cyclopolymers that can be crystallized, single-crystal X-ray diffraction can provide unambiguous proof of the ring size and conformation.

Size Exclusion Chromatography (SEC) is a powerful tool for determining the molecular weight and molecular weight distribution of polymers. While not a direct method for ring structure elucidation, SEC can provide valuable information about the hydrodynamic volume of the cyclopolymer. Due to their more compact structure compared to linear analogues, cyclopolymers exhibit a smaller hydrodynamic volume, leading to longer retention times in SEC. The subtle differences in compactness between cyclopolymers with five- and six-membered rings may also be discernible through high-resolution SEC.

Table 2: Comparison of Crystallographic and Chromatographic Data

TechniqueFive-Membered Ring CyclopolymersSix-Membered Ring CyclopolymersKey Insights
X-ray Crystallography Reveals envelope or half-chair conformations.Confirms the presence of chair, boat, or twist-boat conformations.Provides unequivocal evidence of the ring structure and stereochemistry in the solid state.
Size Exclusion Chromatography (SEC) Generally exhibit a smaller hydrodynamic volume compared to linear analogues.May show a slightly larger hydrodynamic volume than five-membered ring analogues of similar molecular weight due to the more extended chair conformation.Useful for confirming the cyclic topology and assessing purity.

Experimental Protocols

A generalized workflow for the structural characterization of cyclopolymers is presented below.

Experimental Workflow for Cyclopolymer Characterization Experimental Workflow for Cyclopolymer Characterization cluster_synthesis Polymer Synthesis cluster_characterization Structural Characterization cluster_conclusion Conclusion Monomer Monomer Design & Synthesis Cyclopolymerization Cyclopolymerization Monomer->Cyclopolymerization Purification Purification Cyclopolymerization->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Purification->NMR SEC Size Exclusion Chromatography (SEC) Purification->SEC Xray X-ray Crystallography Purification->Xray If crystallizable Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis SEC->Data_Analysis Xray->Data_Analysis Conclusion Confirmation of Ring Structure (Five- vs. Six-Membered) Data_Analysis->Conclusion

Caption: A general workflow for the synthesis and structural characterization of cyclopolymers.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified cyclopolymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a standard ¹H NMR spectrum to observe the proton chemical shifts and coupling patterns.

  • ¹³C NMR Spectroscopy: Obtain a ¹³C NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton spin-spin coupling networks, which helps in assigning adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Conduct a NOESY experiment to identify protons that are close in space, providing crucial information about the stereochemistry and conformation of the ring.

  • Data Analysis: Integrate and analyze the spectra to determine chemical shifts, coupling constants, and NOE correlations to deduce the ring size and conformation.

Protocol for X-ray Crystallography
  • Crystallization: Grow single crystals of the cyclopolymer suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.[7]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Structural Analysis: Analyze the resulting crystal structure to determine the precise bond lengths, bond angles, and conformation of the cyclic units within the polymer.

Protocol for Size Exclusion Chromatography (SEC)
  • System Preparation: Equilibrate the SEC system with a suitable mobile phase (e.g., THF, DMF with additives) and calibrate it with a series of narrow molecular weight standards (e.g., polystyrene, PMMA).

  • Sample Preparation: Prepare a dilute solution of the cyclopolymer in the mobile phase.

  • Analysis: Inject the sample into the SEC system and record the chromatogram.

  • Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the cyclopolymer relative to the calibration standards.

Logical Relationship of Characterization Techniques

The following diagram illustrates the logical flow of employing different characterization techniques for a comprehensive structural analysis.

Logical Flow of Characterization Logical Flow of Characterization start Purified Cyclopolymer nmr NMR Spectroscopy (Primary Analysis) start->nmr sec SEC Analysis (Topology & Purity) start->sec ambiguous Ambiguous NMR Data? nmr->ambiguous final_structure Final Structure Confirmation sec->final_structure noesy Advanced 2D NMR (NOESY, etc.) ambiguous->noesy Yes ambiguous->final_structure No crystallize Attempt Crystallization noesy->crystallize xray_success X-ray Crystallography (Definitive Structure) crystallize->xray_success Successful xray_success->final_structure

Caption: Logical workflow for comprehensive cyclopolymer structural analysis.

Conclusion

The structural characterization of five- and six-membered rings in cyclopolymers requires a synergistic application of spectroscopic and analytical techniques. While six-membered rings often provide more defined and predictable spectral data due to their conformational rigidity, the dynamic nature of five-membered rings presents unique characterization challenges that can be overcome with advanced NMR techniques. For definitive structural proof, particularly in cases of ambiguity, X-ray crystallography remains the gold standard. This guide provides a framework for researchers to navigate the complexities of cyclopolymer characterization, enabling the rational design of novel materials and therapeutics.

References

Efficacy of Diallylamine-Based Polymers as Clay Stabilizers: A Comparative Guide to Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Persistent Challenge of Clay Swelling in Subsurface Operations

In the realm of oil and gas exploration, subterranean clay formations present a formidable challenge. The introduction of water-based drilling and fracturing fluids can induce hydration and swelling of these clays, leading to a cascade of costly operational issues, including borehole instability, formation damage, and diminished drilling efficiency[1]. The primary culprits are clay minerals like smectite and illite, which possess a net negative surface charge. This charge attracts cations from the surrounding fluid, and when these are highly hydrated (like sodium ions), water is drawn into the clay lattice, causing it to expand[2][3]. To counteract this, a variety of chemical additives known as clay stabilizers are employed. Among these, quaternary ammonium salts have proven to be highly effective.

This guide provides an in-depth technical comparison of the efficacy of diallylamine-based polymers, a significant class of cationic polymers, against other commonly used quaternary ammonium salts such as Tetramethylammonium Chloride (TMAC) and Choline Chloride. We will delve into the mechanisms of action, present supporting experimental data, and provide standardized protocols for evaluating performance, offering researchers and drug development professionals a comprehensive resource for selecting and utilizing these critical chemical agents.

Mechanism of Action: How Quaternary Ammonium Salts Tame Reactive Clays

The primary mechanism by which quaternary ammonium salts stabilize clays is through cation exchange and surface charge neutralization . The positively charged quaternary ammonium cations are attracted to the negatively charged surfaces of clay platelets. They displace the native, more weakly-held cations (typically sodium) from the clay surface[2]. This process has a dual effect:

  • Reduced Hydration: The larger, less hydrated organic cations occupy the exchange sites, effectively reducing the influx of water into the clay's interlayer spaces.

  • Charge Neutralization: The adsorption of the cationic molecules neutralizes the negative surface charge of the clay, preventing electrostatic repulsion between individual clay platelets and thus inhibiting their dispersion and migration[1][2].

Polymeric quaternary ammonium compounds, such as those derived from diallylamine, offer an additional advantage. Their long-chain structure allows them to anchor to multiple sites on a clay platelet and even bridge between adjacent platelets, forming a protective film that further impedes water ingress and enhances the stability of the clay formation[4].

Diagram of Clay Stabilization Mechanism

ClayStabilization cluster_0 Unstable Clay Platelets in Water cluster_1 Stabilized Clay Platelets with Quaternary Ammonium Cations Clay1 Clay Platelet (-) Negative Surface Charge Na+ Quat R₄N⁺ (Quaternary Ammonium Cation) Clay1:f2->Quat Displacement Clay2 Clay Platelet (-) Negative Surface Charge Na+ Water H₂O Water->Clay1:f1 Hydration & Swelling Water->Clay2:f1 SClay1 Clay Platelet Surface Coated with R₄N⁺ SClay2 Clay Platelet Surface Coated with R₄N⁺ Quat->SClay1:f1 Cation Exchange & Charge Neutralization Quat->SClay2:f1

Caption: Mechanism of clay stabilization by quaternary ammonium salts.

Comparative Performance Analysis: Diallylamine-Based Polymers vs. Other Quaternary Ammonium Salts

The selection of a clay stabilizer is often a trade-off between performance, cost, and environmental impact. While simple quaternary ammonium salts like TMAC and Choline Chloride are effective, polymeric versions, including those based on diallylamine, often exhibit superior performance, particularly in harsh conditions.

Clay Stabilizer TypeChemical StructureTypical Anti-Swelling Rate (%)Shale Recovery (%)Key AdvantagesKey Disadvantages
Diallylamine-Based Polymer Poly(diallyldimethylammonium chloride) or similar80-95%90-98%High thermal stability, long-lasting inhibition, effective at low concentrations[4][5].Higher cost compared to simple salts, potential for formation damage if not properly formulated.
Tetramethylammonium Chloride (TMAC) (CH₃)₄N⁺Cl⁻70-85%80-90%Cost-effective, readily available[6].Toxic, less effective than polymeric stabilizers, can be less stable at high temperatures[6].
Choline Chloride [(CH₃)₃NCH₂CH₂OH]⁺Cl⁻75-90%85-95%Environmentally friendly, biodegradable, good performance[6].Can be less effective than some polymeric stabilizers, may have an odor when mixed with acids[7].
Potassium Chloride (KCl) K⁺Cl⁻~90% (at high concentrations)~90% (at high concentrations)Industry benchmark, low cost.Required in high concentrations, high chloride content can be environmentally detrimental.

Note: The performance data presented is a synthesis of typical values reported in the literature and may vary depending on the specific shale type, test conditions, and formulation. A study has shown that a 2% salt clay stabilizer can achieve a 90% anti-swelling rate, while 1% surfactant and polymer can reach 70% and 80% of the anti-swelling rate respectively[4][8]. Another study indicated that a polymer with cationic functionality (polyAETMAC) improved shale recovery from 92.3% to 98.7% at a concentration of 0.625 w/v%[9].

Diagram of Comparative Chemical Structures

ChemicalStructures cluster_0 Diallylamine-Based Polymer (e.g., Poly(diallyldimethylammonium chloride)) cluster_1 Tetramethylammonium Chloride (TMAC) cluster_2 Choline Chloride struct0 [-CH₂-CH(CH₂-N⁺(CH₃)₂-CH₂)-CH-CH₂-]n Cl⁻ struct1 (CH₃)₄N⁺ Cl⁻ struct2 [(CH₃)₃N⁺CH₂CH₂OH] Cl⁻

Caption: Chemical structures of common quaternary ammonium clay stabilizers.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of performance data, standardized testing procedures are paramount. The American Petroleum Institute (API) Recommended Practice 13I (RP 13I) provides authoritative protocols for evaluating drilling fluid materials[9][10][11][12][13][14][15].

Bentonite Swelling Test (Modified from API RP 13I)

This test measures the ability of a clay stabilizer to inhibit the swelling of a standard clay, typically bentonite.

Methodology:

  • Preparation of Test Solutions: Prepare solutions of the clay stabilizers to be tested at desired concentrations in deionized water. A control sample of deionized water should also be prepared.

  • Bentonite Addition: To 100 mL of each test solution in a graduated cylinder, add 2.0 grams of dried bentonite powder in small increments, allowing each portion to settle before adding the next[2].

  • Hydration: After all the bentonite has been added, allow the cylinders to stand undisturbed for 24 hours.

  • Measurement: Record the final volume of the swollen bentonite in each cylinder. The swelling capacity is expressed as mL/2g of bentonite. A lower swelling volume indicates better inhibition.

Diagram of Bentonite Swelling Test Workflow

BentoniteSwellingTest A Prepare Test Solutions (Clay Stabilizers & Control) B Add 2g Bentonite to 100mL of each solution in graduated cylinders A->B C Allow to hydrate for 24 hours B->C D Measure final volume of swollen bentonite C->D E Compare swelling volumes to determine efficacy D->E

Caption: Workflow for the Bentonite Swelling Test.

Shale Dispersion Test (Hot-Rolling Method, based on API RP 13I)

This test evaluates the ability of a clay stabilizer to prevent the dispersion of shale cuttings in a drilling fluid under simulated downhole conditions.

Methodology:

  • Shale Preparation: Obtain shale cuttings and sieve them to a uniform size (e.g., between 2 and 4 mm). Dry the cuttings to a constant weight.

  • Fluid Preparation: Prepare the test fluids containing the different clay stabilizers.

  • Hot-Rolling: Place a known weight of dried shale cuttings (e.g., 20 grams) into a hot-rolling cell with a specific volume of the test fluid.

  • Aging: Hot-roll the cells at a specified temperature (e.g., 75°C) and for a set duration (e.g., 16 hours).

  • Recovery: After hot-rolling, pour the contents of the cell over a sieve to recover the remaining shale cuttings.

  • Washing and Drying: Gently wash the recovered cuttings with water to remove any adhering fluid and then dry them in an oven at 105°C to a constant weight.

  • Calculation: The percentage of shale recovery is calculated as: (Final dry weight of cuttings / Initial dry weight of cuttings) x 100. A higher recovery percentage indicates better shale inhibition.

Conclusion: The Superiority of Polymeric Quaternary Ammonium Salts

While simple quaternary ammonium salts like TMAC and choline chloride offer effective and often lower-cost solutions for clay stabilization, the experimental evidence suggests that polymeric quaternary ammonium compounds, particularly those derived from monomers like diallylamine, provide a higher degree of and more persistent inhibition. Their ability to form a protective polymeric film on clay surfaces offers enhanced stability, especially in challenging high-temperature and high-salinity environments.

The choice of the optimal clay stabilizer will ultimately depend on a careful evaluation of the specific formation characteristics, operational parameters, environmental regulations, and economic considerations. However, for applications demanding robust and long-lasting wellbore stability, diallylamine-based polymers and other advanced cationic polymers represent a superior technological solution.

References

A Comparative Guide to the Biocompatibility of Polymers Derived from Diallylamine Hydrochloride and Alternative Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a polymer for biomedical applications hinges on its biocompatibility. This guide provides an objective comparison of the biocompatibility of polymers derived from diallylamine hydrochloride, specifically poly(allylamine hydrochloride) (PAH), with commonly used alternative biomaterials: Chitosan, Poly(ethylene glycol) (PEG), and Polylactic acid (PLA). The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of key experimental workflows and biological pathways to aid in the informed selection of materials for drug delivery and other biomedical applications.

Quantitative Biocompatibility Data

The following tables summarize key biocompatibility data for PAH and its alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies, such as cell lines, polymer molecular weights, concentrations, and exposure times.

Table 1: Cytotoxicity of Poly(allylamine hydrochloride) (PAH)

Molecular Weight (kDa)Cell LineAssayConcentrationResultReference
15Human Skin FibroblastsMTT50 µg/mLHigh Toxicity[1]
70Human Skin FibroblastsMTT50 µg/mLHighest Toxicity[1]
900Human Skin FibroblastsMTT50 µg/mLModerate Toxicity[1]
Not SpecifiedPeripheral Blood Mononuclear Cells (PBMCs)Cytotoxicity Assay1.5 x 10⁵ to 6.0 x 10⁵ capsules/mLBiocompatible[2]

Table 2: Cytotoxicity of Chitosan

Molecular WeightCell LineAssayIC50 Value (µg/mL)Reference
LowL929 (Fibroblast)MTT345 ± 9.03[3]
MediumL929 (Fibroblast)MTTNot specified[3]
HighL929 (Fibroblast)MTT496 ± 37.46[3]
LowMDA-MB-231 (Breast Cancer)MTTLower than on L929[4]
Not SpecifiedMCF-7 (Breast Cancer)MTT48.6 ± 7.0[5]
Not SpecifiedHCT-116 (Colon Cancer)MTT1329.9 ± 93.4[5]

Table 3: Biocompatibility of Poly(ethylene glycol) (PEG)

Molecular WeightCell LineAssayConcentrationCell Viability (%)Reference
200Caco-2MTT30% w/v50 ± 2[6]
4000Caco-2MTT30% w/v80 ± 4[6]
8000Caco-2MTT30% w/v78 ± 2[6]
Not SpecifiedHuman Umbilical Vein Endothelial Cells (HUVECs)Live/Dead AssayNot specifiedHigh viability on PEG-coated surfaces[7]

Table 4: Biocompatibility of Polylactic Acid (PLA)

Polymer FormulationCell LineAssayConcentration (µg/mL)ResultReference
PLA Nanoparticles (PLAA)RAW 264.7 (Macrophage)MTT540.6 (IC50)Cytotoxic[8]
PLA Nanoparticles (PLAB)RAW 264.7 (Macrophage)MTTup to 536>70% viability[8]
PLA NanoparticlesPeripheral Blood Mononuclear Cells (PBMCs)MTTup to 562.5>70% viability[8]
PLA ExtractsPrimary MacrophagesCytokine AssayNot specifiedIncreased pro-inflammatory cytokine expression[9]

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare different concentrations of the polymer solutions. Remove the culture medium from the wells and add 100 µL of the polymer solutions to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the logarithm of the polymer concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 3 minutes.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis: The level of cytotoxicity is proportional to the amount of formazan formed, which is determined by subtracting the 680 nm absorbance from the 490 nm absorbance.

In Vivo Implantation Study for Inflammatory Response

This protocol provides a general framework for assessing the local inflammatory response to implanted biomaterials in a rat model.

  • Implant Preparation: Sterilize the polymer implants (e.g., plates or scaffolds) using an appropriate method.

  • Animal Model: Use adult male rats (e.g., Lewis rats). Anesthetize the animals according to approved protocols.

  • Implantation: Make a subcutaneous incision on the back of the rat and create a subcutaneous pocket. Place the sterile implant into the pocket. Suture the incision.

  • Post-operative Care: Monitor the animals for any signs of distress or infection.

  • Explantation and Tissue Processing: At predetermined time points (e.g., 7, 14, and 56 days), euthanize the animals.[10] Excise the implant along with the surrounding tissue.

  • Histological Analysis: Fix the tissue samples in formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate.

  • Immunohistochemistry: Perform immunohistochemical staining for specific inflammatory cell markers, such as CD68 for macrophages and CD3 for T-cells, to quantify the inflammatory response.

  • Data Analysis: Morphometrically count the number of positive cells per unit area to quantify the inflammatory infiltrate around the implant.

Visualizing Biocompatibility Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways relevant to biocompatibility studies.

Experimental_Workflow_for_In_Vitro_Cytotoxicity_Assay cluster_setup Cell Culture Setup cluster_treatment Polymer Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with polymers B->D C Prepare polymer solutions C->D E Incubate for 24-72h D->E F Add MTT or collect supernatant for LDH assay E->F G Incubate and add reagents F->G H Measure absorbance G->H I Calculate cell viability (%) or LDH release H->I J Determine IC50 values I->J

In Vitro Cytotoxicity Assay Workflow

Inflammatory_Response_to_Implanted_Biomaterial cluster_implant Implantation cluster_host_response Host Response cluster_outcome Biocompatibility Outcome Implant Biomaterial Implant Protein_Adsorption Protein Adsorption Implant->Protein_Adsorption Macrophage_Recruitment Macrophage Recruitment Protein_Adsorption->Macrophage_Recruitment Cytokine_Release Cytokine Release (e.g., TNF-α, IL-1β) Macrophage_Recruitment->Cytokine_Release Fibrous_Capsule Fibrous Capsule Formation Cytokine_Release->Fibrous_Capsule Biocompatible Biocompatible (Minimal Inflammation) Fibrous_Capsule->Biocompatible Thin capsule Non_Biocompatible Non-Biocompatible (Chronic Inflammation) Fibrous_Capsule->Non_Biocompatible Thick capsule

In Vivo Inflammatory Response Pathway

Comparative Summary and Conclusion

This guide provides a comparative overview of the biocompatibility of polymers derived from this compound (PAH) and common alternatives.

  • Poly(allylamine hydrochloride) (PAH) exhibits cytotoxicity that appears to be dependent on its molecular weight, with higher molecular weights not necessarily leading to increased toxicity.[1] However, in nanocapsule form, it has been shown to be biocompatible in vitro.[2] In vivo studies on plasma-polymerized allylamine coatings on titanium implants showed a local inflammatory response comparable to the control, suggesting that the surface properties significantly influence the tissue reaction.[10]

  • Chitosan generally demonstrates good biocompatibility, with its cytotoxicity being influenced by molecular weight.[3] It has shown selective cytotoxicity towards cancer cells compared to normal fibroblasts.[4]

  • Poly(ethylene glycol) (PEG) is widely regarded as a biocompatible polymer. Lower molecular weight PEGs tend to exhibit higher cytotoxicity, while higher molecular weight PEGs are generally more biocompatible.[6] PEG coatings are effective in preventing cell adhesion.[7]

  • Polylactic acid (PLA) is another biocompatible polymer, although its nanoparticle form can induce cytotoxicity in macrophages at higher concentrations.[8] Degradation products of PLA have been shown to activate an inflammatory response in macrophages through metabolic reprogramming.[9]

References

Safety Operating Guide

Proper Disposal of Diallylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of diallylamine hydrochloride is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage the disposal of this chemical in a safe and compliant manner. Adherence to these procedures is vital to mitigate risks to personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound. The following table summarizes critical safety information.

ParameterSpecificationSource
Personal Protective Equipment (PPE) Chemical-resistant gloves (inspect before use), safety goggles or face shield, and a NIOSH-approved respirator.[1][2][3][1][2][3]
Ventilation Use only in a well-ventilated area, preferably within a chemical fume hood.[1][4][1][4]
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][3][4][1][3][4]
Environmental Protection Prevent release into the environment as it is toxic to aquatic life. Do not allow the product to enter drains.[1][5][1][5]

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][6] This ensures that the chemical is managed in accordance with all applicable local, regional, and national regulations.[3][7][8]

Experimental Protocol for Disposal:

  • Segregation and Storage:

    • Keep this compound waste in its original, clearly labeled container.

    • Do not mix with other chemical waste.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3]

  • Engaging a Licensed Waste Disposal Company:

    • Contact a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a copy of the safety data sheet (SDS) for this compound.

  • Alternative Disposal Method (Incineration):

    • In some jurisdictions, and with the appropriate facilities, chemical incineration is a viable disposal option.[1][2]

    • This process must be carried out in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion products.[1][2]

    • This method should only be performed by trained personnel in a licensed facility.

  • Handling Spills:

    • In the event of a small spill, evacuate non-essential personnel from the area.[3]

    • Remove all sources of ignition.[3]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as dry lime, sand, or soda ash.[3]

    • Carefully collect the absorbed material into a labeled, sealed container for disposal as hazardous waste.[3]

III. Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_0 Start: this compound Waste cluster_1 Step 1: Segregation & Storage cluster_2 Step 2: Disposal Method cluster_3 Step 3: Final Disposal cluster_4 Contingency: Spill Management start Identify Waste for Disposal segregate Segregate in Labeled Container start->segregate spill Spill Occurs start->spill store Store in Cool, Dry, Ventilated Area segregate->store contact_vendor Contact Licensed Waste Disposal Company store->contact_vendor provide_sds Provide Safety Data Sheet contact_vendor->provide_sds Yes incineration Incineration (Licensed Facility) contact_vendor->incineration Alternative vendor_disposal Professional Disposal provide_sds->vendor_disposal absorb Absorb with Inert Material spill->absorb collect Collect in Sealed Container absorb->collect spill_disposal Dispose as Hazardous Waste collect->spill_disposal spill_disposal->contact_vendor

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Diallylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, critical safety and logistical information for researchers, scientists, and drug development professionals working with Diallylamine hydrochloride. It outlines essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Health Hazard Summary

This compound and its free base, Diallylamine, are hazardous materials. Diallylamine is classified as a flammable liquid and is harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.[1] Contact can cause severe irritation and burns to the skin and eyes, potentially leading to eye damage.[2] Inhalation can irritate the nose, throat, and lungs.[2]

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[1]
Acute Toxicity, Dermal Toxic in contact with skin.
Skin Corrosion/Irritation Causes severe skin burns.[3]
Serious Eye Damage/Irritation Causes serious eye damage.[4]
Flammability Highly flammable liquid and vapor (for the free base).[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Tightly fitting safety goggles or a face shield.[3][4]Must be used in combination with respiratory protection.[3] Ensure compliance with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant gloves and protective clothing.[1][3]Inspect gloves before use and use proper removal technique.[4] Dispose of contaminated gloves after use.[4] Immediately change contaminated clothing.
Respiratory Use in a well-ventilated area or with local exhaust ventilation.[2] A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or irritation is experienced.[1] For sole protection, a full-face supplied air respirator is recommended.[4]

Handling and Storage Protocols

Safe handling and storage are critical to prevent accidents and exposure.

Engineering Controls:
  • Ventilation: Always handle this compound in a chemical fume hood or a well-ventilated area.[1][2] Explosion-proof electrical and ventilating equipment should be used.[1]

  • Safety Stations: Eyewash stations and safety showers must be in close proximity to the workstation.[1][5]

Procedural Guidelines:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and materials within the fume hood to minimize movement.

  • Dispensing: Ground and bond containers and receiving equipment to prevent static discharge.[1] Use only non-sparking tools.[1]

  • During Operation: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mists.[4] Do not eat, drink, or smoke in the handling area.

  • Post-Handling: Wash hands and face thoroughly after handling the substance. Apply preventive skin protection.

Storage:
  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep containers tightly closed and upright to prevent leakage.[4]

  • Store locked up or in an area accessible only to qualified personnel.

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][4]

Emergency and Disposal Procedures

Immediate and appropriate responses to spills, exposures, and waste disposal are crucial.

Emergency Response Plan:
Emergency SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing.[4] Rinse the affected skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[3]
Eye Contact Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do so.[4] Continue rinsing and seek immediate medical attention.[3][4]
Inhalation Move the person to fresh air and keep them in a comfortable position for breathing.[3][4] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[4] Seek immediate medical attention.[3]
Spill Evacuate the area.[4] Remove all ignition sources.[3][4] Ventilate the area. For small spills, absorb with an inert material (e.g., sand) and collect in a sealed container for disposal.[3] Prevent the chemical from entering drains.[3][4]
Waste Disposal Plan:
  • Chemical Waste: Dispose of this compound waste in accordance with local, state, and federal regulations. Do not mix with other waste. Leave chemicals in their original containers if possible.

  • Contaminated Materials: Dispose of contaminated PPE (like gloves) and other materials as hazardous waste in accordance with applicable laws and good laboratory practices.[4] Handle uncleaned containers as you would the product itself.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.